Product packaging for 4-Chloro-2-methylaniline(Cat. No.:CAS No. 87999-30-2)

4-Chloro-2-methylaniline

Cat. No.: B7725893
CAS No.: 87999-30-2
M. Wt: 141.60 g/mol
InChI Key: CXNVOWPRHWWCQR-UHFFFAOYSA-N
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Description

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999)
4-Chloro-ortho-toluidine is a member of monochlorobenzenes.
p-Chloro-o-toluidine is a yellowish to pinkish colored, synthetic leaflet material. p-Chloro-o-toluidine is used in industry in the manufacture of azo dyes and is used in the production of the pesticide chlordimeform. This substance is a possible mutagen and is reasonably anticipated to be a human carcinogen that may be associated with an increased risk of bladder cancer. (NCI05)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN<br>C7H8ClN<br>ClC6H3(CH3)NH2 B7725893 4-Chloro-2-methylaniline CAS No. 87999-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
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InChI Key

CXNVOWPRHWWCQR-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)N
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Molecular Formula

C7H8ClN
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Related CAS

3165-93-3 (hydrochloride)
Record name 4-Chloro-o-toluidine
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DSSTOX Substance ID

DTXSID1041508
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Molecular Weight

141.60 g/mol
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Physical Description

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999), Grayish-white crystalline solid; [IARC], COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID, Gray to white solid with a weak fishy odor.
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Boiling Point

466 °F at 760 mmHg (NTP, 1992), 241 °C @ 760 MM HG, 241 °C, 466 °F
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Flash Point

320 °F (NTP, 1992), 99 °C c.c., 320 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN HOT ALCOHOL, SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS, Solubility in water, g/100ml at 25 °C: 0.095 (very poor)
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Density

greater than 1.1 at 68 °F (est) (USCG, 1999), 1.19 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, >1.1 (estimated)
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Vapor Density

Relative vapor density (air = 1): 4.9
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Vapor Pressure

0.04 [mmHg], Vapor pressure, Pa at 25 °C: 5.5
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Color/Form

Crystalline, fused, grayish-white solid (commercial product), LEAVES FROM ALCOHOL

CAS No.

95-69-2, 87999-30-2
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Melting Point

72 °F (NTP, 1992), 30 °C, 29-30 °C, 72 °F
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2-methylaniline (CAS 95-69-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Duality of Purpose

4-Chloro-2-methylaniline, also known as p-Chloro-o-toluidine (4-COT), is a halogenated aromatic amine that occupies a position of significant duality in the chemical landscape. On one hand, its unique structure makes it a valuable and versatile intermediate in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, and dyes.[1][2] On the other, it is a compound of considerable toxicological concern, recognized as a probable human carcinogen, demanding rigorous handling protocols and a deep understanding of its potential hazards.[2] This guide aims to provide a comprehensive, field-proven overview of this compound, balancing its synthetic utility with the critical safety and handling information required for its responsible use in a research and development setting.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its behavior in reactions, its solubility, and its appropriate storage and handling conditions. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 95-69-2[2][3]
Molecular Formula C₇H₈ClN[2][4]
Molecular Weight 141.60 g/mol [2][3]
Appearance Grayish-white to colorless or pale yellow solid/liquid.[1][2][5][1][2][5]
Melting Point 29-30 °C[2][6]
Boiling Point 240-241 °C[2][5]
Density ~1.19 g/mL at 25 °C[3][5]
Water Solubility Sparingly soluble[1]
pKa 3.385 (at 25 °C)[1]
Refractive Index (n20/D) ~1.583[3]
Flash Point 124 °C (closed cup)[3]

Spectroscopic data is crucial for the identification and characterization of the compound. Key spectral information is available from various sources, confirming the structure of this compound.[7][8]

Synthesis & Chemical Reactivity

Industrial Production and Laboratory Synthesis

The primary industrial route to this compound involves the controlled chlorination of o-toluidine.[9] To achieve the desired regioselectivity (chlorination at the para-position to the amino group), the highly activating amino group is often first protected as an acetamide. This directs the incoming electrophile (chlorine) to the correct position. The process is typically a multi-step sequence:

  • Protection: o-Toluidine is acetylated, commonly with acetic anhydride, to form N-(2-methylphenyl)acetamide.

  • Chlorination: The protected intermediate is then chlorinated.

  • Deprotection: The resulting N-(4-chloro-2-methylphenyl)acetamide is hydrolyzed, typically under acidic conditions, to yield this compound.[9]

Caption: General synthesis pathway for this compound.

Laboratory-Scale Synthesis Protocol

A regioselective synthesis can be achieved using a copper(II) chloride catalyst system. The causality here is that the catalyst facilitates the chlorination of the aromatic ring under milder conditions than direct chlorination.

Objective: To synthesize this compound from 2-methylaniline.

Materials:

  • 2-methylaniline (o-toluidine)

  • 36% Hydrochloric acid

  • Copper(II) chloride (CuCl₂)

  • Oxygen gas

  • Hydrogen chloride gas

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Saturated saline solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 10 mmol of 2-methylaniline in 20 mL of 36% hydrochloric acid.[10]

  • Add 20 mmol of CuCl₂ to the solution.[10]

  • Heat the reaction mixture to 60°C.

  • Introduce a slow stream of oxygen gas and hydrogen chloride gas into the mixture.[10]

  • Monitor the reaction progress using a suitable technique (e.g., Thin-Layer Chromatography) until the starting material is consumed (approx. 6 hours).[10]

  • Cool the reaction mixture to room temperature.

  • Add 30 mL of ethyl acetate and stir.

  • Carefully neutralize the mixture to pH 7 by adding saturated sodium carbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash twice with a saturated saline solution.[10]

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).

  • The crude product can be purified by recrystallization or chromatography on silica gel.[4]

Chemical Reactivity

This compound is a halogenated amine, and its reactivity is characteristic of this class of compounds.

  • Basicity: As an amine, it is a chemical base and will react exothermically with acids to form salts.[5][11]

  • Incompatibilities: It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.[5][11]

  • Decomposition: When heated to decomposition, it can emit toxic fumes of chlorine and nitrogen oxides (NOx).[1]

Industrial & Research Applications

The utility of this compound stems from its ability to serve as a precursor or building block in more complex molecular structures.

Applications cluster_products Key Products COT This compound (CAS 95-69-2) Pharma Pharmaceuticals COT->Pharma Agro Agrochemicals COT->Agro Dyes Azo Dyes & Pigments COT->Dyes Antihistamines Antihistamines Pharma->Antihistamines Analgesics Analgesics Pharma->Analgesics Chlordimeform Chlordimeform (Pesticide) Agro->Chlordimeform TextileDyes Textile Dyes Dyes->TextileDyes

Caption: Major application areas for this compound.

  • Pharmaceutical Industry: The compound serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is cited as a building block for producing certain antihistamines and analgesics.[1] The presence of the chloro-substituent is significant, as halogenation is a common strategy in drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[12]

  • Agrochemicals: Historically, a primary use of this compound was in the production of the pesticide and acaricide chlordimeform.[2][13] It is also a known metabolite of this pesticide.[13]

  • Dye and Pigment Industry: It is used as a dye intermediate, particularly for producing azo dyes and pigments for applications in textiles and printing inks.[1][2]

Toxicological Profile & Safe Handling

The significant toxicity of this compound necessitates that its utility be considered in tandem with stringent safety protocols. It is a confirmed carcinogen and exhibits acute toxicity.[1]

Hazard Classification
Hazard ClassCategoryStatement
Carcinogenicity 1BH350: May cause cancer
Germ Cell Mutagenicity 2H341: Suspected of causing genetic defects
Acute Toxicity (Oral) 3H301: Toxic if swallowed
Acute Toxicity (Dermal) 3H311: Toxic in contact with skin
Acute Toxicity (Inhalation) 3H331: Toxic if inhaled
Aquatic Hazard (Chronic) 1H410: Very toxic to aquatic life with long lasting effects

(Source: GHS Classification)[1][3][14]

Carcinogenicity and Genotoxicity

This compound is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is probably carcinogenic to humans .[2] This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong evidence that the agent operates through a relevant mechanism.[2]

  • Mechanism: Chronic feeding studies in mice demonstrated the induction of hemangiosarcomas and hemangioendotheliomas.[2] The molecule is known to become covalently bound to the DNA of rat and mouse livers, providing a mechanistic basis for its genotoxic effects.[2][15]

Acute Health Effects

Acute exposure via inhalation or skin contact can lead to severe health effects.

  • Hemorrhagic Cystitis: This is a primary symptom of acute toxicity, characterized by bladder inflammation and bleeding.[2][16]

  • Other Symptoms: Include macroscopic or microscopic hematuria (blood in the urine), dysuria (painful urination), and pain in the lower abdomen.[2][16]

  • Methemoglobinemia: This condition, where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity, has been observed in about half of poisoning cases.[2]

Safe Handling and Emergency Protocols

Given its hazardous nature, all work with this compound must be conducted with strict adherence to safety protocols.

Protocol: Safe Laboratory Handling

  • Obtain Special Instructions: Do not handle this compound until all safety precautions have been read and understood.[1][17]

  • Engineering Controls: All manipulations must be carried out in a certified chemical fume hood or a glove box to prevent inhalation of dust or vapors.[1] The workspace should be well-ventilated.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Do not assume gloves provide full protection; change them immediately if contamination is suspected.

    • Body Protection: A lab coat or disposable protective suit is mandatory.

    • Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.[17]

    • Respiratory Protection: If there is a risk of inhalation, a properly fitted respirator with appropriate cartridges (e.g., type P2) must be used.[3]

  • Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothing should be laundered separately before reuse.[18]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and dark place.[1][18] Store locked up and away from incompatible materials like acids and strong oxidizers.[1]

  • Disposal: This material and its container must be disposed of as hazardous waste.[9] It is designated under EPA hazardous waste number U049.[1] Follow all federal, state, and local regulations for hazardous waste disposal.

Emergency First Aid:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[14][17]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water. Call a POISON CENTER or doctor immediately.[17]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[14]

Analytical Methodologies

Accurate detection and quantification are essential for monitoring exposure, ensuring product purity, and conducting pharmacokinetic studies.

  • High-Performance Liquid Chromatography (HPLC): A common method for analyzing this compound. A reverse-phase (RP) HPLC method can be used with a C18 column.[19]

    • Mobile Phase: A typical mobile phase consists of acetonitrile and water, with an acid modifier like phosphoric acid or, for MS-compatibility, formic acid.[19]

  • Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is also suitable for the determination of this compound in various matrices, including environmental water samples.

Conclusion

This compound (CAS 95-69-2) is a chemical of significant industrial importance, particularly as an intermediate in the pharmaceutical, agrochemical, and dye sectors. Its synthetic versatility, however, is matched by its considerable toxicological hazards, most notably its classification as a probable human carcinogen and its acute toxicity profile. For researchers, scientists, and drug development professionals, a thorough and cautious approach is paramount. The utility of this compound can only be safely harnessed through a deep understanding of its properties, coupled with the unwavering implementation of rigorous engineering controls, appropriate personal protective equipment, and established safe handling protocols.

References

An In-depth Technical Guide to 4-Chloro-2-methylaniline (CAS 95-69-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is a halogenated aromatic amine with the chemical formula C₇H₈ClN.[1][2] This compound serves as a pivotal intermediate in the synthesis of a wide array of organic molecules, making it a substance of significant interest to researchers in pharmaceuticals, agrochemicals, and materials science.[2][3] Its utility stems from the specific arrangement of its functional groups: a nucleophilic amino group, a methyl group, and a chlorine atom on a benzene ring. This unique structure provides multiple reactive sites, allowing for diverse chemical transformations.

This guide offers a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is designed for scientists and drug development professionals, providing not only foundational data but also insights into its reactivity, synthesis, and safe handling protocols. The information herein is curated to support laboratory research and process development.

Molecular and Physicochemical Properties

The physical state and solubility of a compound are foundational parameters that dictate its handling, storage, and application in chemical reactions. This compound is typically a gray to white solid at room temperature, though it can appear as a pale yellow to brown liquid depending on purity and temperature.[3][4] Its distinct, fishy odor is characteristic of many anilines.[5]

A critical aspect for any synthetic chemist is solubility. This compound is only slightly soluble in water but demonstrates good solubility in common organic solvents like ethanol and ether.[3] This property is crucial when selecting appropriate solvent systems for reactions and purifications, ensuring homogeneity and influencing reaction kinetics.

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 4-Chloro-o-toluidine, 2-Amino-5-chlorotoluene[2][6]
CAS Number 95-69-2[1][2]
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [1][2]
Appearance Gray to white solid; colorless to pale yellow liquid[3][4]
Melting Point 24-27 °C (lit.)[5][7]
Boiling Point 241 °C (lit.)[5][7]
Density 1.19 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.583 (lit.)[5][7]
Solubility Slightly soluble in water; soluble in ethanol, ether[3]
Flash Point 124 °C (255.2 °F) - closed cup[8]

Spectroscopic Profile for Structural Elucidation

Accurate structural identification is non-negotiable in chemical synthesis. Spectroscopic methods provide the definitive fingerprint of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The splitting patterns and chemical shifts of the aromatic protons are particularly informative, confirming the 1,2,4-substitution pattern on the benzene ring. The ¹³C NMR spectrum provides complementary information, showing unique resonances for each carbon atom in the molecule.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches of the aromatic ring and methyl group, and C-N and C-Cl stretching vibrations at lower frequencies.[10]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 141.6 g/mol .[11] The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, is a definitive indicator of the presence of a single chlorine atom.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its amino, methyl, and chloro substituents on the aromatic ring.

  • Basicity: Like other anilines, the amino group imparts basic properties, allowing it to react with acids to form ammonium salts. These acid-base reactions are exothermic.[5]

  • Reactivity of the Amino Group: The primary amine is a potent nucleophile and is the primary site for many reactions. It readily undergoes:

    • Acylation: Reaction with acid chlorides (e.g., benzoyl chloride) or anhydrides to form amides.[1][5] This is a common strategy to protect the amino group during other transformations.

    • Alkylation: Reaction with alkyl halides.

    • Diazotization: Reaction with nitrous acid (HONO, typically generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of functional groups.

  • Electrophilic Aromatic Substitution: The amino and methyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, the chlorine atom is a deactivating, ortho-, para-directing group. The overall regioselectivity of substitution reactions will depend on the reaction conditions and the nature of the electrophile.

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5]

Below is a diagram illustrating a common and fundamental reaction: the N-acylation of this compound with benzoyl chloride. This reaction is often a first step in a multi-step synthesis to protect the amine functionality.

Caption: N-Acylation of this compound.

Synthesis and Manufacturing

Industrially, this compound is typically produced via the chlorination of o-toluidine or its N-acetylated derivative.[2][12] A common laboratory-scale synthesis involves the direct chlorination of 2-methylaniline (o-toluidine) in the presence of a catalyst.

One documented method involves dissolving 2-methylaniline in hydrochloric acid, adding a copper(II) chloride catalyst, and then introducing oxygen and hydrogen chloride gas at an elevated temperature.[12] The workup procedure involves neutralization, extraction with an organic solvent, and purification, often by crystallization or chromatography, to yield the desired product.[12][13] Protecting the amino group by acylation before chlorination is another strategy used to improve the regioselectivity and yield of the 4-chloro isomer.[2]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[3]

  • Pharmaceuticals: It serves as a precursor for various therapeutic agents, including antihistamines and analgesics.[3] Its structural motif is found in more complex molecules investigated for anticancer properties.

  • Agrochemicals: It is used in the production of herbicides and fungicides.[3] For instance, it is a known intermediate for the pesticide chlordimeform.[2]

  • Dye Industry: The compound is also an intermediate in the manufacture of azo dyes and pigments.[2][3]

Safety, Handling, and Disposal

CAUTION: this compound is a hazardous substance and must be handled with extreme care by trained personnel.

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][14]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified it as a probable human carcinogen (Group 2A).[2][7] It is also suspected of causing genetic defects.[14]

  • Environmental Hazards: The compound is very toxic to aquatic life with long-lasting effects.[7][14] Release to the environment must be strictly avoided.

Recommended Handling Protocol
  • Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[15]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A flame-retardant lab coat is mandatory.

    • Respiratory Protection: If there is a risk of inhalation, a suitable respirator must be used.[16]

  • Handling: Avoid all personal contact, including inhalation and skin/eye contact.[15] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials like acids and strong oxidizing agents.[3][15] The storage area should be locked up and accessible only to authorized personnel.[3]

  • Disposal: This material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Generators of waste containing this compound must adhere to EPA regulations.[3]

The workflow for ensuring laboratory safety when handling this compound is critical and can be visualized as follows:

Safety_Workflow Diagram 2: Safe Handling Workflow for this compound A Obtain Special Instructions (Read SDS) B Don Personal Protective Equipment (PPE) A->B C Work in Chemical Fume Hood B->C D Weighing & Transfer C->D E Reaction & Workup D->E F Decontaminate Glassware & Work Area E->F G Segregate & Label Hazardous Waste F->G H Doff PPE & Wash Hands G->H

Caption: Safe Handling Workflow for this compound.

Conclusion

This compound is a compound of significant industrial and research importance, characterized by its versatile reactivity. Its utility as a synthetic intermediate is well-established, particularly in the pharmaceutical and agrochemical sectors. However, its significant toxicity and carcinogenicity demand the strictest adherence to safety protocols. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

4-Chloro-2-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methylaniline for Advanced Research

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS 95-69-2), a critical intermediate in the pharmaceutical, agrochemical, and dye industries. Tailored for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, methods for its definitive characterization, and its practical applications, ensuring a robust understanding for its use in a laboratory and developmental setting.

Core Physicochemical & Structural Properties

This compound, also known as 4-chloro-o-toluidine, is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its structural and physical properties are fundamental to its reactivity and handling. The key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₈ClN[2][3]
Molecular Weight 141.60 g/mol [4][5]
CAS Number 95-69-2[3]
Appearance Gray to white solid or colorless to pale yellow liquid[6][7]
Melting Point 24-27 °C (lit.)[7]
Boiling Point 241-242 °C (lit.)[7][8]
Density ~1.19 g/mL at 25 °C (lit.)
Synonyms 4-Chloro-o-toluidine, 2-Amino-5-chlorotoluene[3][4][9]

Synthesis and Purification: A Validated Protocol

The synthesis of chloroanilines has historically been complex, often requiring multi-step processes involving protection and deprotection of the amino group to control regioselectivity.[10] A more direct and industrially relevant method involves the regioselective chlorination of 2-methylaniline (o-toluidine).

Causality in Synthesis Design:

The choice of a copper(II) chloride catalyst system is deliberate. CuCl₂ acts as a mild chlorinating agent and Lewis acid, activating the aromatic ring towards electrophilic substitution. The presence of hydrochloric acid ensures the aniline substrate is protonated as the anilinium salt, which deactivates the ring and prevents over-chlorination. Oxygen is used to regenerate the active Cu(II) species from Cu(I) formed during the reaction, making the copper catalytic. This approach avoids the use of harsher and less selective reagents like elemental chlorine.

Experimental Protocol: Synthesis via Direct Chlorination[11]
  • Dissolution: Dissolve 1.07 g (10 mmol) of 2-methylaniline in 20 mL of 36% (w/w) hydrochloric acid in a three-neck flask equipped with a stirrer, condenser, and gas inlet.

  • Catalyst Addition: Add 2.68 g (20 mmol) of CuCl₂ to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60°C. Introduce a slow stream of oxygen (approx. 0.02 mol/hr) and hydrogen chloride gas (approx. 0.01 mol/hr).

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 6 hours).

  • Workup: Cool the mixture to room temperature. Add 30 mL of ethyl acetate and stir. Carefully neutralize the mixture to pH 7 using a saturated sodium carbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic phases.

  • Washing: Wash the combined organic phase with a saturated saline solution (2 x 20 mL) and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a mixture of petroleum ether and a minimal amount of a more polar solvent, yielding this compound as a crystalline solid.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-methylaniline in 36% HCl B Add CuCl₂ Catalyst A->B C Heat to 60°C B->C D Introduce O₂ and HCl gas C->D E Monitor via TLC (approx. 6 hrs) D->E F Cool & Neutralize (pH 7 with Na₂CO₃) E->F G Extract with Ethyl Acetate F->G H Wash & Dry (Brine, Na₂SO₄) G->H I Concentrate & Recrystallize H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data serve as a self-validating checklist for this compound.

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum should exhibit distinct signals: a singlet for the methyl group (-CH₃) around 2.1-2.2 ppm, a broad singlet for the amine protons (-NH₂) which can vary but is typically around 3.6-4.0 ppm, and three aromatic protons. The aromatic region will show a doublet for the proton ortho to the amino group (approx. 6.6-6.7 ppm), a doublet of doublets for the proton between the chloro and amino groups (approx. 7.0 ppm), and a doublet for the proton ortho to the chloro group (approx. 7.1 ppm). The specific coupling constants (J-values) will confirm the substitution pattern.

  • ¹³C NMR (Carbon NMR): The spectrum should display 7 distinct carbon signals, corresponding to the 7 unique carbon atoms in the molecule.

  • IR Spectroscopy: Key vibrational frequencies provide functional group evidence. Expect to see strong N-H stretching bands (a doublet) in the 3350-3500 cm⁻¹ region, C-H stretching from the aromatic ring and methyl group just above and below 3000 cm⁻¹, aromatic C=C stretching in the 1500-1600 cm⁻¹ region, and a C-Cl stretching band in the 1000-1100 cm⁻¹ range.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 141.[2] A crucial validation is the presence of an M+2 peak at m/z 143 with an intensity approximately one-third of the M⁺ peak.[11] This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Applications in Drug Development & Organic Synthesis

This compound is a valuable intermediate due to its dual functionality (an amine and a halogenated aromatic ring), allowing for diverse subsequent chemical transformations.

  • Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and antihistamines.[6] For example, it can be used in multi-step syntheses to form complex heterocyclic scaffolds common in modern drug molecules.

  • Agrochemicals: The compound is a building block for herbicides and fungicides, highlighting its importance in crop protection.[6]

  • Dye Industry: It is also used as an intermediate in the production of azo dyes.[1]

The diagram below illustrates a representative synthetic transformation, the N-acylation of this compound, a common first step in many pharmaceutical synthesis pathways.

G A This compound C Reaction Vessel (Base, e.g., Pyridine) A->C B Benzoyl Chloride (Acylating Agent) B->C D N-(4-chloro-2-methylphenyl)benzamide C->D Acylation Reaction

Caption: N-acylation reaction pathway using this compound.[7]

Safety, Handling, and Hazard Management

Authoritative safety data sheets classify this compound as a hazardous substance requiring stringent safety protocols.[12][13]

  • Primary Hazards:

    • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[13][14] It can lead to the formation of methemoglobin, causing cyanosis.[13]

    • Carcinogenicity: Classified as a Category 1B Carcinogen, meaning it is presumed to have carcinogenic potential for humans.[6][12]

    • Mutagenicity: Suspected of causing genetic defects.[12][14]

    • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8][13]

  • Handling Protocols:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[6]

    • Special Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[12][13] Avoid creating dust if handling the solid form.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, locked up and away from incompatible materials like strong oxidizing agents and acids.[6][7]

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]

    • Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[13]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[13]

References

A Comprehensive Technical Guide to 4-Chloro-2-methylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Chloro-2-methylaniline, a pivotal chemical compound with significant applications in various scientific and industrial domains, particularly in the synthesis of dyes, pigments, and pharmaceuticals. As a seasoned professional in the field, this document is structured to deliver not just data, but a cohesive understanding of the compound's characteristics, its synthesis, and its practical applications, grounded in established scientific principles.

Section 1: Nomenclature and Identification

This compound is an organic compound that is systematically identified by its chemical structure. However, in scientific literature, databases, and commercial listings, it is referred to by a variety of synonyms. An understanding of this nomenclature is crucial for comprehensive literature reviews and accurate sourcing of the material.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which is 95-69-2 .[1][2][3][4][5][6][7][8] This unique identifier transcends regional and linguistic barriers, ensuring unambiguous identification.

Below is a comprehensive table of synonyms and alternative names for this compound.

Type of Name Synonym
IUPAC Name This compound[1][8]
Common Synonyms 4-Chloro-o-toluidine[4][5][6][9][10][11]
2-Amino-5-chlorotoluene[1][4][5][6][9][10]
5-chloro-2-aminotoluene[1][9]
4-chloro-2-toluidine[1][2][3][9]
p-chloro-o-toluidine[8][12]
2-Methyl-4-chloroaniline[1][2][3]
Systematic Names 4-Chloro-2-methylbenzenamine[1][3]
Benzenamine, 4-chloro-2-methyl-[3][6][12]
Commercial/Trade Names Fast Red TR Base[9][10][12]
Daito Red Base TR[1][3][12]
Kako Red TR Base[1][3][12]
Mitsui Red TR Base[1][3][12]
Red Base NTR[1][3]
Sanyo Fast Red TR Base[1][3]
Amarthol fast red base[2]
Azogene fast red TR[2]
Brentamine fast red TR base[2]
Deval red k[2]
Diazo fast red TRA[2][12]
Fast red TR11[2][9]
Kambamine red TR[2][12]
Tulabase fast red TR[2][12]

A hydrochloride salt of this compound is also commercially available, with the CAS Number 3165-93-3 .[1][13] Synonyms for the hydrochloride salt include this compound hydrochloride and 4-Chloro-o-toluidine hydrochloride.[1][13]

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in experimental design.

Property Value Source
Molecular Formula C₇H₈ClN[8][9]
Molecular Weight 141.60 g/mol [4][7][8]
Appearance Gray to white solid[9][12] or pale yellow to brown solid or liquid, depending on temperature.[3][3][9][12]
Odor Weak fishy odor[9][12][9][12]
Melting Point 30.3 °C[1]
Boiling Point 244 °C[1]
Solubility Limited solubility in water; soluble in organic solvents.[3][3]

These properties dictate the appropriate solvents for reactions and purification, as well as the necessary storage conditions to maintain the compound's stability. For instance, its relatively low melting point suggests that it may exist as a liquid in warmer laboratory environments.

Section 3: Synthesis and Manufacturing

The industrial production of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired isomer and to minimize the formation of impurities. The primary route of synthesis involves the chlorination of N-acetyl-o-toluidine.

The causality behind this experimental choice is rooted in the directing effects of the acetylamino group in electrophilic aromatic substitution. The acetylamino group is an ortho-, para-director. By acetylating the amine group of o-toluidine, the para-position relative to the methyl group (and meta to the acetylamino group) is activated, leading to the desired 4-chloro isomer. The subsequent deprotection (hydrolysis) of the acetyl group regenerates the amine, yielding this compound.

Below is a simplified workflow of the synthesis process.

G cluster_0 Synthesis Workflow o_toluidine o-Toluidine acetylation Acetylation (Acetic Anhydride) o_toluidine->acetylation n_acetyl N-Acetyl-o-toluidine acetylation->n_acetyl chlorination Chlorination (e.g., SO2Cl2) n_acetyl->chlorination separation Isomer Separation chlorination->separation chloro_isomer 4-Chloro-N-acetyl- o-toluidine deprotection Deprotection (Hydrolysis) chloro_isomer->deprotection product This compound deprotection->product separation->chloro_isomer Desired Isomer

Caption: Synthesis workflow for this compound.

This self-validating protocol includes a crucial isomer separation step, as the chlorination can also produce the 6-chloro isomer.[11] The purity of the final product is highly dependent on the efficiency of this separation, which is often achieved through crystallization or chromatography.

Section 4: Applications in Drug Development and Chemical Synthesis

This compound serves as a critical building block in the synthesis of a range of organic molecules. Its primary utility lies in its role as a precursor to azo dyes and pigments.[11] In the pharmaceutical industry, it is a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs).

One notable historical application was in the production of the pesticide chlordimeform.[11] However, due to its carcinogenic properties, the production and use of both this compound and chlordimeform have been significantly curtailed in many countries.[11]

The reactivity of the aniline functional group allows for a variety of chemical transformations, making it a versatile intermediate. For example, the amino group can be diazotized and subsequently replaced with a wide range of functional groups, opening up diverse synthetic pathways.

Section 5: Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in research and manufacturing. A multi-technique approach is typically employed for comprehensive characterization.

Table of Analytical Techniques:

Technique Purpose Expected Results
Gas Chromatography (GC) Purity assessment and quantificationA major peak corresponding to this compound with a purity value typically >98%.[10]
Mass Spectrometry (MS) Molecular weight determination and structural confirmationA molecular ion peak consistent with the molecular weight of 141.60 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationA proton and carbon-13 NMR spectrum that corresponds to the unique chemical environment of each atom in the molecule.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for N-H stretching of the primary amine and C-Cl stretching.

Experimental Protocol: Purity Determination by Gas Chromatography

  • Instrument and Column: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis (e.g., a DB-5 or equivalent).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area.

This protocol provides a self-validating system for purity assessment, as the presence of any significant impurities will be readily detected as separate peaks in the chromatogram.

Section 6: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a carcinogen.[11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Exposure Routes: Avoid inhalation, ingestion, and skin contact.[3]

  • Toxicity: Acute exposure can lead to symptoms such as hematuria, dysuria, and methemoglobinemia.[11]

Researchers and drug development professionals must consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures before working with this compound.

References

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is a significant chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a substituted aniline ring, dictates its physicochemical properties, with solubility being a critical parameter for its application in various synthetic processes. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to comprehending its solubility behavior.

PropertyValueReference
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [3]
Appearance Colorless to pale yellow/grayish-white solid[1][4]
Melting Point 24-27 °C[5]
Boiling Point 241 °C[5]
Density 1.19 g/mL at 25 °C[5]
pKa 3.385 (at 25 °C)[1]
Water Solubility Practically insoluble/sparingly soluble[5][6]

Theoretical Principles of Solubility

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

  • Polarity: The presence of a chlorine atom and a methyl group on the aniline ring gives the molecule a degree of polarity.[7] While it has hydrophobic characteristics due to the aromatic ring, the amino group can participate in hydrogen bonding.[7]

  • Solvent Choice: Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are more effective for nonpolar solutes.[8] For this compound, a range of organic solvents with varying polarities can act as suitable solvents.

  • Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[7][8] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

  • pH: The amino group in this compound is basic and can be protonated in acidic conditions.[7] This protonation leads to the formation of a salt, which is generally more soluble in aqueous solutions.[7]

Solubility of this compound in Common Organic Solvents

SolventPolaritySolubility of this compoundRationale & References
Methanol Polar ProticSlightly SolubleThe polar nature of methanol allows for hydrogen bonding with the amine group of this compound.[5][9] A standard solution of 100 µg/mL in methanol is commercially available, indicating at least this level of solubility.[10]
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's hydroxyl group can interact with the solute. It is generally considered a good solvent for this compound.[1][7]
Acetone Polar AproticSolubleAcetone's polarity and ability to act as a hydrogen bond acceptor make it an effective solvent for this compound.[7]
Chloroform NonpolarSlightly SolubleWhile less polar than alcohols and ketones, chloroform can still dissolve this compound to some extent.[5][9]
Ether NonpolarSolubleDiethyl ether is a common organic solvent in which this compound is soluble.[1]

It is important to note that terms like "soluble" and "slightly soluble" are qualitative. For precise process design and optimization, experimental determination of solubility at specific temperatures is crucial.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of this compound in a given organic solvent is essential for any research or development activity. The following protocol outlines a standard procedure.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[1]

  • Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the prepared sample solution using a validated analytical method, such as HPLC or GC.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Diagram of Experimental Workflow

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute to a known volume D->E G Analyze standards and sample (HPLC/GC) E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine sample concentration H->I J Calculate solubility from concentration and dilution factor I->J

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter that influences its use in various chemical processes. Its solubility is dictated by its molecular structure and the properties of the chosen organic solvent, with temperature also playing a significant role. While qualitative information suggests good solubility in common polar organic solvents like ethanol and acetone, precise quantitative data should be determined experimentally for any specific application. The provided protocol offers a reliable framework for such determinations, ensuring the accuracy and reproducibility of results in a research and development setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylaniline: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the melting and boiling points of 4-Chloro-2-methylaniline (CAS No. 95-69-2), a key intermediate in the pharmaceutical and agrochemical industries. Beyond a simple recitation of values, this document delves into the principles of phase transitions, standardized methodologies for their determination, and an expert analysis of the factors influencing measurement accuracy. It is designed to equip researchers and drug development professionals with the foundational knowledge required for the accurate characterization of this compound.

Physicochemical Profile of this compound

This compound, also known as 4-chloro-o-toluidine, is an aromatic amine with the molecular formula C₇H₈ClN.[1][2] Its structure, comprising a benzene ring substituted with a chlorine atom, a methyl group, and an amino group, dictates its physical and chemical properties. At room temperature, it typically appears as a colorless to pale yellow or grayish-white solid, which may also be found as a liquid depending on the ambient temperature and purity.[3][4][5] It possesses a characteristic weak, fishy odor and is sparingly soluble in water but shows good solubility in organic solvents.[3]

Melting and Boiling Point: A Critical Overview

The melting and boiling points are fundamental physical constants used to identify and assess the purity of a substance. For this compound, a survey of various sources reveals a range of reported values. This variability underscores the importance of standardized experimental technique and an understanding of the factors that can influence these measurements.

Physical PropertyReported Value Range
Melting Point -2 °C to 31 °C[1][5][6][7][8][9][10][11]
Boiling Point 213 °C to 244 °C (at 760 mmHg)[1][5][6][7][8][9][10]

The significant variation in the reported melting point, in particular, may be attributed to the presence of isomers or other impurities, which can depress and broaden the melting range. Similarly, boiling point measurements are sensitive to atmospheric pressure.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of this compound is paramount for its quality control and use in synthesis. The following sections detail the principles and step-by-step protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[12] For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and resulting in a lower and broader melting point range—a phenomenon known as melting point depression.[10][13][14]

This is the most common and accurate method for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated in a capillary tube within a calibrated heating block. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[15]

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.[2][16]

    • Set a starting temperature approximately 10-15°C below the expected melting point of this compound.[2][17]

    • Set a ramp rate of 1-2°C per minute for an accurate measurement. A faster ramp rate can be used for a preliminary, approximate determination.[15][18][19]

  • Measurement:

    • Insert the prepared capillary tube into the heating block of the apparatus.

    • Start the heating program.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first signs of melting are observed (the solid begins to shrink and a liquid phase appears).

    • Continue heating and record the temperature at which the last solid particle melts.

    • The recorded range is the melting point of the sample.

Visualization of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_apparatus Apparatus Setup cluster_measurement Measurement Grind Grind Sample Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert Capillary Pack->Insert Transfer PowerOn Power On Apparatus SetStartTemp Set Start Temperature PowerOn->SetStartTemp SetRampRate Set Ramp Rate (1-2°C/min) SetStartTemp->SetRampRate SetRampRate->Insert Ready Heat Start Heating Insert->Heat Observe Observe Sample Heat->Observe Record Record Melting Range Observe->Record

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[20] The presence of non-volatile impurities can elevate the boiling point.[3][9]

This method is suitable when only a small amount of the liquid sample is available.

Principle: A small sample in a test tube with an inverted capillary tube is heated in an oil bath. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, its vapor will also enter the capillary. Upon cooling, the vapor inside the capillary condenses, and the liquid is drawn into it. The temperature at which the liquid enters the capillary is the boiling point.

Experimental Protocol:

  • Sample Preparation:

    • Place a few drops of liquid this compound into a small test tube (e.g., a Durham tube).

    • Take a melting point capillary tube and seal one end. Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

    • Clamp a Thiele tube to a retort stand and fill it with a high-boiling point oil (e.g., mineral oil or silicone oil) to a level above the side arm.

    • Immerse the thermometer and test tube assembly into the oil bath in the Thiele tube.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.[8] The shape of the tube ensures even heat distribution through convection currents.

    • As the temperature increases, a stream of bubbles will be seen escaping from the inverted capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed, indicating that the sample is boiling and its vapor is displacing the air in the capillary.

    • Remove the heat and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

Visualization of Boiling Point Determination Workflow:

BoilingPointWorkflow cluster_prep Sample Preparation cluster_apparatus Apparatus Setup cluster_measurement Measurement AddSample Add Sample to Test Tube InvertCapillary Insert Inverted Capillary AddSample->InvertCapillary Attach Attach to Thermometer InvertCapillary->Attach Assemble Immerse Immerse in Thiele Tube Attach->Immerse Heat Heat Side Arm Immerse->Heat Ready ObserveBubbles Observe Bubble Stream Heat->ObserveBubbles Cool Remove Heat & Cool ObserveBubbles->Cool Record Record Boiling Point Cool->Record

Caption: Workflow for Micro-Boiling Point Determination.

Factors Influencing Accuracy and Interpretation

For both melting and boiling point determinations, meticulous experimental technique is crucial for obtaining accurate and reproducible results.

  • Purity of the Sample: As discussed, impurities can significantly alter phase transition temperatures. A sharp melting range is often indicative of a pure compound. For boiling point, non-volatile impurities will cause an elevation.

  • Heating Rate: A slow heating rate (1-2°C/min) around the expected melting or boiling point is essential for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[18]

  • Thermometer Calibration: The accuracy of the thermometer used is a critical factor. It should be calibrated against known standards.

  • Atmospheric Pressure: The boiling point of a liquid is dependent on the external pressure. It is standard practice to report the atmospheric pressure at which the boiling point was measured.

  • Sample Packing (Melting Point): The sample in the capillary tube should be finely powdered and densely packed to ensure uniform heat transfer.[15]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[11]

  • Carcinogenicity: It is reasonably anticipated to be a human carcinogen.[13]

  • Handling: Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][20]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous waste.[20]

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental aspect of its characterization and quality control in research and industrial settings. This guide has provided a detailed overview of the theoretical principles, practical experimental protocols, and critical factors that influence these measurements. By adhering to these methodologies and understanding the underlying science, researchers can ensure the integrity and reliability of their data, contributing to the successful development of new pharmaceuticals and other advanced materials.

References

spectroscopic data for 4-Chloro-2-methylaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-methylaniline

Authored by a Senior Application Scientist

This document provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 95-69-2), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in research and industrial applications. This guide synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a detailed molecular fingerprint, grounded in the principles of analytical chemistry.

Molecular Profile:

  • IUPAC Name: this compound

  • Synonyms: 4-Chloro-o-toluidine, 2-Amino-5-chlorotoluene[2]

  • Molecular Formula: C₇H₈ClN[1]

  • Molecular Weight: 141.60 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for this compound as it offers good solubility without interfering with the signals of interest.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of each proton. The electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups, combined with the electron-withdrawing and ortho, para-directing nature of the chloro (-Cl) group, dictate the chemical shifts of the aromatic protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Data Summary: ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment Causality
~6.9 - 7.1 Multiplet H-3, H-5 These protons are adjacent to other aromatic protons, resulting in complex splitting. Their chemical shifts are influenced by the opposing electronic effects of the substituents.
~6.65 Doublet H-6 This proton is ortho to the strong electron-donating -NH₂ group, causing it to be shielded and appear at a lower chemical shift (upfield).
~3.7 Broad Singlet -NH₂ The protons of the amino group are exchangeable, which often results in a broad signal. The chemical shift can vary with concentration and sample purity.

| ~2.15 | Singlet | -CH₃ | The methyl group protons are equivalent and not coupled to other protons, hence they appear as a sharp singlet. |

Note: Actual chemical shifts can vary slightly based on solvent and concentration. The data presented is a representative interpretation based on published spectra.[4]

Caption: Molecular structure with proton assignments for ¹H NMR.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the attached functional groups.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

    • Number of Scans: 512-1024 scans are typically required.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (triplet at 77.16 ppm).

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Causality
~143.1 C-1 (-NH₂) This carbon is directly attached to the nitrogen, placing it in a relatively deshielded environment.
~129.8 C-5 Aromatic CH carbon.
~126.9 C-3 Aromatic CH carbon.
~124.5 C-4 (-Cl) The carbon bearing the chlorine atom is deshielded due to the electronegativity of chlorine.
~122.3 C-2 (-CH₃) Quaternary carbon attached to the methyl group.
~115.4 C-6 This carbon is ortho to the electron-donating amino group, causing significant shielding and an upfield shift.

| ~17.0 | -CH₃ | The aliphatic methyl carbon is highly shielded and appears far upfield. |

Note: Data is representative and sourced from available spectral databases.[3][4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the vibrations of its bonds.

Experimental Protocol: IR Spectrum Acquisition (Liquid Film)

  • Sample Preparation: As this compound can be a low-melting solid or liquid, the liquid film method is suitable.[1][5] Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: Acquire a background spectrum of the clean salt plates first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Parameters: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is standard.

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start prep Place one drop of This compound on KBr plate start->prep assemble Cover with second KBr plate prep->assemble background Acquire Background Spectrum (Clean Plates) assemble->background sample Acquire Sample Spectrum background->sample process Generate Absorbance Spectrum sample->process end_node Final Spectrum process->end_node Interpret Data

Caption: Workflow for acquiring an FTIR spectrum using the liquid film method.

Data Summary: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3400 - 3500 N-H stretch (asymmetric & symmetric) Primary Amine (-NH₂) A characteristic doublet in this region is a strong indicator of a primary amine.
3000 - 3100 C-H stretch (aromatic) Aromatic Ring Confirms the presence of C-H bonds on the benzene ring.
2850 - 2960 C-H stretch (aliphatic) Methyl (-CH₃) Indicates the presence of the methyl group.
~1620 N-H bend (scissoring) Primary Amine (-NH₂) A strong band that further confirms the primary amine group.
1450 - 1550 C=C stretch Aromatic Ring Multiple sharp bands characteristic of the aromatic skeleton.
1250 - 1350 C-N stretch Aryl Amine Identifies the bond between the aromatic ring and the nitrogen atom.

| 1000 - 1100 | C-Cl stretch | Aryl Chloride | A strong band indicating the presence of the carbon-chlorine bond. |

Note: Data interpreted from spectral databases.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this aniline derivative.

A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak ([M]⁺) will appear as two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or orbitrap).

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Data Summary: Key Ions in the EI Mass Spectrum

m/z (Mass-to-Charge Ratio) Ion Significance
141 / 143 [C₇H₈ClN]⁺˙ Molecular Ion ([M]⁺˙) . The 3:1 intensity ratio confirms the presence of one chlorine atom.
126 / 128 [M - CH₃]⁺ Loss of the methyl group, a common fragmentation pathway.
106 [M - Cl]⁺ Loss of the chlorine atom.

| 91 | [C₆H₅N]⁺ or [C₇H₇]⁺ | Further fragmentation, potentially involving rearrangement to a tropylium-like ion or loss of HCN. |

Note: Fragmentation data is based on typical patterns for substituted anilines and available spectral data.[7]

MS_Fragmentation M [M]⁺˙ m/z 141/143 F1 [M - CH₃]⁺ m/z 126/128 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 106 M->F2 - •Cl F3 Further Fragments m/z 91, etc. F1->F3 - HCN, etc. F2->F3 - CH₃, etc.

Caption: Simplified major fragmentation pathway for this compound in EI-MS.

Safety and Handling Precautions

As a Senior Application Scientist, it is my responsibility to emphasize that proper handling is non-negotiable. This compound is a hazardous substance.

  • Classification: Toxic if swallowed, in contact with skin, or if inhaled.[8][9] It is also classified as a suspected mutagen and a potential carcinogen (Category 1B/1A).[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors.[1] Wash hands thoroughly after handling. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Avoid release to the environment.[1]

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted fingerprint for the positive identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the molecular structure. The IR spectrum validates the presence of the key amine, aromatic, methyl, and chloro functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through its characteristic isotopic pattern and fragmentation. Together, these techniques form a self-validating system essential for any researcher or drug development professional working with this compound.

References

An In-depth Technical Guide to the Health and Safety of 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Profile of a High-Hazard Intermediate

4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is an organic compound with the molecular formula C₇H₈ClN[1][2][3]. It presents as a gray to white solid or a colorless to brown liquid with a faint, fishy odor[1][4]. This chemical serves as a crucial intermediate in various industrial syntheses, including the production of pharmaceuticals, agrochemicals like herbicides, and as a precursor in the dye industry[1][3]. Despite its utility, this compound possesses a significant and complex hazard profile. It is acutely toxic via oral, dermal, and inhalation routes, and more critically, it is recognized as a probable human carcinogen and a suspected mutagen[4][5][6]. This guide provides an in-depth analysis of its health and safety aspects, grounded in scientific data, to ensure its informed and safe handling in research and development settings. The causality behind each safety protocol is emphasized to provide a framework for a proactive safety culture.

Hazard Identification and GHS Classification

A foundational understanding of a chemical's hazards is the first step in risk mitigation. This compound is classified under the Globally Harmonized System (GHS) as a substance with severe acute and chronic health risks.

GHS Pictograms:

Signal Word: Danger [1][5]

Hazard Statements (H-Codes):

  • H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[6]

  • H341: Suspected of causing genetic defects.[6]

  • H350: May cause cancer.[6]

  • H410: Very toxic to aquatic life with long-lasting effects.[6]

Precautionary Statements (P-Codes) - Selected:

  • P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1]

  • P261 & P264: Avoid breathing dust/fume/gas/mist/vapours/spray. Wash skin thoroughly after handling.[1]

  • P273: Avoid release to the environment.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[1]

  • P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1]

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.[1]

  • P405: Store locked up.[1][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: Acute and Chronic Risks

The toxicity of this compound stems from its metabolic activation and interaction with biological macromolecules. Understanding this is key to appreciating the severity of potential exposures.

Acute Effects

Immediate exposure can lead to severe health consequences. The primary routes of concern are ingestion, skin absorption, and inhalation[4][7].

  • Methemoglobinemia: A significant and dangerous acute effect is the induction of methemoglobinemia. Absorption into the body leads to the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively[4]. This results in symptoms like headache, dizziness, fatigue, and cyanosis (a blue coloration of the skin and lips). High-level exposure can cause respiratory distress, collapse, and death[4]. The onset of these symptoms can be delayed for 2 to 4 hours post-exposure.

  • Irritation: Direct contact can cause irritation and potential burns to the skin and eyes[4].

Chronic Effects

Long-term or repeated exposure presents the most serious health threats.

  • Mutagenicity: The substance is suspected of causing genetic defects[5][6]. In vitro tests on mammalian cells have shown evidence of genotoxicity[9][10].

  • Target Organ Damage: Repeated exposure can lead to damage to organs, particularly the blood, kidneys, and liver[9].

Quantitative Toxicological Data
ParameterRouteSpeciesValueReference
LD50OralRat1058 mg/kg[2]
LDLoSubcutaneousCat310 mg/kg[2]
LD50OralWild Bird75 mg/kg[2]

Physical and Chemical Properties

Knowledge of the physical state and properties of this compound is essential for designing appropriate handling and storage procedures.

PropertyValueReference(s)
Molecular Formula C₇H₈ClN[2][7]
Molar Mass 141.60 g/mol [3]
Appearance Gray to white solid; colorless to brown liquid[1][4]
Melting Point 24-30 °C (lit.)[2][3][7][8]
Boiling Point 240-241 °C (lit.)[3][7][8]
Flash Point 99 - 124 °C (closed cup)[2][6]
Density ~1.19 g/mL at 25 °C[7][8]
Solubility Slightly soluble in water; soluble in ethanol, ether[1]

Exposure Control and Personal Protection

Given the severe hazards, a multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" provides a systematic framework for minimizing risk, prioritizing the most effective measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

The primary line of defense is to physically isolate the researcher from the chemical.

  • Primary Containment: All handling of this compound, especially in solid form where dust can be generated, must be conducted within a certified chemical fume hood or a glove box[9][11].

  • Ventilation: Use local exhaust ventilation at the site of chemical release to capture emissions at the source. The laboratory should have good general ventilation[4][9].

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and intensity of exposure.

  • Designated Areas: Establish a regulated, clearly marked area where the chemical is handled, used, or stored. Access should be restricted[4].

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Training: All personnel must be trained on the specific hazards, handling procedures, emergency protocols, and waste disposal requirements before working with the substance[4][11].

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled[1][4]. Wash hands and any exposed skin thoroughly after handling and at the end of the work shift[4].

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It is not a substitute for them.

Step-by-Step PPE Selection and Use:

  • Eye and Face Protection: Wear indirect-vent, impact and splash-resistant chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[4][5]. When there is a significant risk of splashing, a face shield must be worn in addition to goggles[4].

  • Skin and Body Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene, but always check manufacturer's compatibility data for breakthrough time)[9][12]. Inspect gloves for any defects before use and change them frequently.

    • Lab Coat: A fully buttoned lab coat is required. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or suit should be used[9].

    • Clothing: Wear long pants and closed-toe shoes. Do not expose any skin[11].

  • Respiratory Protection:

    • Respirators are required if engineering controls are insufficient or not available.

    • Use a NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode[4]. Improper use of respirators is dangerous[4]. All respirator use must be part of a comprehensive respiratory protection program.

  • Donning and Doffing: Follow established procedures for putting on and taking off PPE to avoid cross-contamination. Contaminated work clothing should be laundered by individuals informed of the hazards[4].

Safe Handling and Storage Protocols

Laboratory Handling Protocol
  • Pre-Handling Review: Before starting work, review the Safety Data Sheet (SDS) and the specific SOP for the procedure. Ensure you have obtained special instructions and understand all safety precautions[5][6].

  • Area Preparation: Confirm the fume hood is functioning correctly. Designate the work area and ensure all necessary equipment, including spill cleanup materials and waste containers, are readily available.

  • Chemical Handling:

    • Avoid the formation of dust and aerosols[11]. If handling the solid, use techniques that minimize dust generation.

    • Use spark-proof tools and ground all equipment when necessary[9].

    • Keep containers tightly closed when not in use[1][9].

  • Post-Handling:

    • Decontaminate the work area and any equipment used.

    • Properly label and store all waste in designated hazardous waste containers.

    • Wash hands and forearms thoroughly before leaving the laboratory.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area, and store locked up[1][6]. The storage area should be accessible only to authorized personnel.

  • Container: Keep in the original, tightly closed container[1][9].

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates[5][8][9].

Emergency Procedures and First Aid

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Spill Response Workflow

SpillResponse cluster_spill Emergency Spill Response Workflow Start Spill Occurs Alert Alert personnel & evacuate immediate area Start->Alert Assess Assess spill size (Small vs. Large) Alert->Assess SmallSpill Small Spill: Don PPE Absorb with vermiculite/sand Collect in sealed container Assess->SmallSpill Small LargeSpill Large Spill: Secure area, restrict access Call emergency response Prevent entry into sewers Assess->LargeSpill Large Decon Decontaminate area & equipment Dispose of waste as hazardous SmallSpill->Decon LargeSpill->Decon Report Report incident Decon->Report

Caption: A workflow for responding to spills of this compound.

First Aid Measures

Immediate action is required. Ensure eyewash stations and emergency showers are readily accessible[4].

  • Inhalation: Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][9].

  • Skin Contact: Immediately remove all contaminated clothing, including shoes. Wash the affected skin with large amounts of soap and water for at least 15 minutes[4][9]. Seek immediate medical attention[9].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][9]. Remove contact lenses if present and easy to do. Seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].

Note to Physician: Exposure may cause methemoglobinemia. Treatment with methylene blue may be indicated.

Disposal Considerations

Waste containing this compound is considered hazardous.

  • EPA Hazardous Waste Number: U049[1].

  • Procedure: All waste material and its container must be disposed of as hazardous waste in accordance with federal, state, and local environmental control regulations[1][7]. Do not allow the material to be released into the environment[1][7].

Conclusion

This compound is a compound of significant utility but with a commensurate level of hazard. Its acute toxicity, carcinogenicity, and mutagenicity demand the highest level of respect and the most stringent safety protocols. For researchers and scientists, a comprehensive understanding of its toxicological properties is not merely a regulatory requirement but a professional obligation. By implementing the hierarchy of controls—prioritizing engineering solutions, reinforcing them with robust administrative procedures, and using appropriate PPE as the final safeguard—the risks associated with this chemical can be effectively managed. Adherence to the detailed handling, storage, and emergency procedures outlined in this guide is paramount to ensuring the safety of laboratory personnel and the protection of the environment.

References

The Carcinogenic Potential of 4-Chloro-2-methylaniline: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Aromatic amines are a class of organic compounds extensively used as intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and polymers. While indispensable in many industrial processes, this chemical family harbors compounds with significant toxicological profiles, including potent carcinogens. 4-Chloro-2-methylaniline, also known as para-Chloro-ortho-toluidine (p-COT), is a monocyclic aromatic amine that has come under scrutiny for its carcinogenic potential. This guide provides a comprehensive technical overview of the current scientific understanding of this compound's carcinogenicity, designed for professionals engaged in toxicological research and pharmaceutical development. We will delve into its metabolic activation, mechanisms of genotoxicity, evidence from pivotal animal and human studies, and the state-of-the-art methodologies used to assess its risk.

Chemical Identity and Industrial Significance

This compound (CAS No. 95-69-2) is a colorless to brown crystalline solid or liquid.[1][2] It serves as a crucial intermediate in various chemical syntheses. Historically, its primary applications include the production of azo dyes and pigments, as well as the synthesis of the pesticide chlordimeform.[2][3] Although production and use have declined in some regions due to its demonstrated carcinogenicity, occupational exposure can still occur during its manufacture and processing.[3] It is also a known metabolite of chlordimeform, meaning exposure can also occur in agricultural settings where this pesticide was used.[3][4]

Regulatory Classification and Occupational Exposure

The carcinogenic risk of this compound is recognized by major international health organizations. The International Agency for Research on Cancer (IARC) has classified 4-Chloro-ortho-toluidine as "probably carcinogenic to humans" (Group 2A) .[4] This classification is based on limited evidence of carcinogenicity in humans and sufficient evidence in experimental animals.[4]

Despite this classification, specific occupational exposure limits for this compound have not been established by major U.S. regulatory bodies.

  • Occupational Safety and Health Administration (OSHA): No specific Permissible Exposure Limit (PEL) has been established.[5][6]

  • American Conference of Governmental Industrial Hygienists (ACGIH): No Threshold Limit Value (TLV) is available.[6]

  • National Institute for Occupational Safety and Health (NIOSH): No Recommended Exposure Limit (REL) has been set.[1]

The New Jersey Department of Health and Senior Services notes that in the absence of established limits, and because it is a probable human carcinogen, all contact should be reduced to the lowest possible level.[1][7]

The Genotoxic Mechanism: A Tale of Metabolic Activation

The carcinogenicity of this compound, like many aromatic amines, is not inherent to the molecule itself but arises from its metabolic transformation into reactive electrophilic species that can damage cellular macromolecules, most critically, DNA.

The Central Role of N-Hydroxylation

The key initial step in the metabolic activation cascade is the N-hydroxylation of the amine group, catalyzed by cytochrome P450 (CYP) enzymes primarily in the liver.[8][9] This reaction forms N-hydroxy-4-chloro-2-methylaniline. While several CYP isoforms can metabolize aromatic amines, CYP1A2 is known to be a primary catalyst for the N-hydroxylation of primary aromatic amines.[8] Computational models suggest that the mechanism proceeds via a hydrogen atom transfer from the amine to the active ferryl-oxo intermediate of the P450 enzyme.[9][10]

Formation of Reactive Intermediates and DNA Adducts

The N-hydroxy metabolite is a proximate carcinogen. It can be further activated through several pathways, such as O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs), to form highly reactive N-acetoxy or N-sulfonyloxy esters. These esters are unstable and spontaneously break down to form a highly electrophilic nitrenium ion (Ar-NH⁺).

This ultimate carcinogen readily attacks nucleophilic sites on DNA bases, forming covalent adducts. In vivo studies in rodents have demonstrated that this compound binds covalently to DNA, RNA, and proteins, with the highest levels of binding observed in the liver.[3] This binding disrupts the normal structure and function of DNA, leading to mutations during DNA replication if not repaired. The accumulation of such mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes) is a foundational event in the initiation of cancer.

Metabolic activation pathway of this compound leading to DNA damage.

Evidence of Carcinogenicity

The classification of this compound as a probable human carcinogen is supported by evidence from both long-term animal bioassays and epidemiological studies of occupationally exposed human populations.

Animal Carcinogenicity Studies

Two key chronic feeding studies provide the primary evidence for the carcinogenicity of this compound in animals.

  • Weisburger et al. (1978): In this study, the hydrochloride salt of this compound was administered in the diet to CD-1 mice and Sprague-Dawley rats. The study found a significant increase in the incidence of vascular tumors (hemangiomas and hemangiosarcomas) in mice of both sexes.[11] No significant increase in tumors was observed in the rats.[4]

  • National Cancer Institute (NCI) Bioassay (TR-165, 1979): This comprehensive bioassay involved feeding this compound hydrochloride to Fischer 344 rats and B6C3F1 mice for 99-107 weeks. The results corroborated the findings of Weisburger et al.

    • In Mice: A statistically significant, dose-related increase in the incidence of hemangiosarcomas was observed in both male and female mice.[12] These tumors were primarily found in the spleen and adipose tissue.[4][11]

    • In Rats: Under the conditions of the bioassay, this compound hydrochloride was not found to be carcinogenic for Fischer 344 rats.[12]

The consistent induction of rare vascular tumors across two different mouse strains provides sufficient evidence of carcinogenicity in experimental animals.[4][11]

Table 1: Incidence of Hemangiosarcomas in B6C3F1 Mice from NCI Bioassay (TR-165)

SexDietary ConcentrationIncidence of Hemangiosarcomas
Male Control (0 ppm)0/20 (0%)
Low Dose (3,750 ppm)3/50 (6%)
High Dose (15,000 ppm)37/50 (74%)
Female Control (0 ppm)0/18 (0%)
Low Dose (1,250 ppm)40/49 (82%)
High Dose (5,000 ppm)39/50 (78%)*
Statistically significant increase (p < 0.001) compared to controls. Data sourced from NCI Technical Report 165.[12]
Human Epidemiological Evidence

Evidence for carcinogenicity in humans comes from cohort studies of workers in the chemical industry who were exposed to this compound, primarily during the synthesis of the pesticide chlordimeform.

  • A study of 49 male workers in a German chemical plant exposed to this compound before 1976 identified seven cases of bladder cancer between 1982 and 1990.[4] This represented a significantly higher incidence than expected based on national cancer registries.[4]

  • Another study of workers in Germany with predominant exposure to this compound also found a marked excess of urothelial carcinomas.[3]

While these studies may have involved co-exposure to other chemicals, the high relative risks observed provide strong, albeit limited, evidence linking occupational exposure to this compound with an increased risk of bladder cancer in humans.[4][11]

Methodologies for Assessing Genotoxic Potential

A battery of standardized assays is used to evaluate the genotoxic potential of chemicals like this compound. These tests are designed to detect various forms of genetic damage, from point mutations to larger chromosomal alterations.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[13] this compound has produced variable results in the Ames test, with some studies showing positive results (indicating mutagenicity) only in the presence of a metabolic activation system (S9 mix from rat liver), which contains the necessary CYP enzymes to convert the parent compound into its reactive metabolites.[4][9]

Generalized workflow for the Ames Test with metabolic activation.

Protocol: Ames Test for Aromatic Amines

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth at 37°C with shaking.[13][14]

  • Metabolic Activation (S9 Mix): Prepare the S9 mix from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The mix typically contains S9 fraction, NADP⁺, glucose-6-phosphate, and necessary salts and buffers. Keep on ice.[13]

  • Plate Incorporation: To 2 mL of molten top agar (45°C) containing a trace amount of histidine and biotin, add in sequence:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test chemical solution (at various concentrations).

    • 0.5 mL of the S9 mix (for activated plates) or buffer (for non-activated plates).[13]

  • Plating: Immediately vortex the tube gently and pour the contents onto a minimal glucose agar plate. Distribute the top agar evenly.

  • Incubation: Incubate the plates in an inverted position at 37°C for 48-72 hours.[14]

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies, typically a doubling or more over the spontaneous reversion rate of the negative control, is considered a positive result.[13]

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive cytogenetic test that detects reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome. An increase in SCE frequency is an indicator of induced genetic damage. This assay has shown positive results for this compound, indicating it causes DNA damage in mammalian cells.[3]

Protocol: In Vitro Sister Chromatid Exchange Assay

  • Cell Culture: Culture appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) in a suitable medium.

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium at a final concentration of ~10 µM. Allow the cells to replicate for two full cell cycles (approx. 24-48 hours, depending on the cell type). BrdU will be incorporated into the newly synthesized DNA strands.[15]

  • Test Chemical Exposure: Expose the cells to various concentrations of this compound (with and without S9 mix) for a defined period (e.g., the last 24 hours of culture).

  • Metaphase Arrest: Add a mitotic inhibitor such as colcemid or colchicine to the culture for the final 2-4 hours to arrest cells in metaphase.[15]

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution (e.g., 0.075 M KCl), and fix with a methanol:acetic acid (3:1) solution. Drop the fixed cell suspension onto clean, cold microscope slides and air-dry.

  • Differential Staining (Fluorescence plus Giemsa - FPG technique):

    • Stain the slides with Hoechst 33258 dye (a UV-sensitive dye that binds to DNA).[15]

    • Expose the slides to long-wave UV light.

    • Incubate the slides in a salt solution (e.g., 2x SSC) at ~60°C.

    • Stain with Giemsa stain.

  • Analysis: Under a light microscope, second-division metaphase chromosomes will exhibit differential staining. One chromatid will appear dark, and its sister chromatid will appear pale. An SCE is visualized as a point where the staining pattern switches between the two sister chromatids. Score the number of SCEs per metaphase for at least 25-50 cells per concentration. A significant, dose-related increase in SCEs per cell indicates a positive genotoxic effect.

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method allows for the detection and quantification of DNA adducts without requiring a radiolabeled carcinogen. It can detect as few as one adduct per 10⁹-10¹⁰ nucleotides.[10][16] This technique has been instrumental in confirming the formation of DNA adducts in tissues exposed to aromatic amines.

Protocol: ³²P-Postlabeling Assay

  • DNA Isolation: Isolate high-purity DNA from the target tissue (e.g., liver from an exposed animal) or from cells treated in vitro.

  • DNA Digestion: Digest the DNA sample (1-10 µg) to normal and adducted deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.[10]

  • Adduct Enrichment (Nuclease P1 Method): Treat the DNA digest with nuclease P1. This enzyme dephosphorylates normal deoxynucleoside 3'-monophosphates to nucleosides but does not act on the bulky aromatic amine adducts. This step enriches the adducts in the sample.

  • Radiolabeling: Label the 5'-hydroxyl group of the enriched adducts by transferring a ³²P-labeled phosphate from [γ-³²P]ATP using T4 polynucleotide kinase. This reaction converts the adducted nucleoside 3'-monophosphates to 5'-³²P-labeled 3',5'-bisphosphates.[10][16]

  • Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other contaminants using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. This typically involves a multi-step development process with different buffer systems in different dimensions to achieve high resolution.[10]

  • Detection and Quantification:

    • Detect the separated, radiolabeled adducts by autoradiography (placing the TLC plate against X-ray film).

    • Quantify the amount of radioactivity in each adduct spot using liquid scintillation counting or phosphorimaging.

    • Calculate the adduct level (e.g., Relative Adduct Labeling - RAL) by relating the radioactivity in the adduct spots to the total amount of DNA analyzed.

Conclusion and Future Directions

For researchers and drug development professionals, understanding the mechanistic underpinnings of aromatic amine carcinogenicity is paramount. The presence of an aromatic amine moiety in a drug candidate necessitates a thorough genotoxicity assessment. The methodologies described herein—the Ames test for initial mutagenicity screening, the SCE assay for detecting chromosomal damage, and the ³²P-postlabeling assay for confirming the ultimate mechanistic step of DNA adduct formation—represent a validated, self-confirming system for risk evaluation. Future research should focus on elucidating the precise human CYP isoforms involved in its activation, understanding inter-individual differences in metabolic capacity (e.g., polymorphisms in CYP1A2 and NATs), and developing more refined biomarkers for monitoring human exposure and early biological effects.

References

An In-Depth Technical Guide to 4-Chloro-2-methylaniline: Toxicological Profile and Handling Precautions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the toxicological properties and safe handling procedures for 4-Chloro-2-methylaniline (CAS No. 95-69-2), a compound of significant interest in chemical synthesis, including as an intermediate for pesticides and azo dyes.[1] Given its hazardous nature, a thorough understanding of its effects and requisite safety protocols is paramount for researchers, scientists, and professionals in drug development and related fields. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and integrity in the laboratory.

Toxicological Profile: A Multi-faceted Hazard

This compound, also known as 4-chloro-o-toluidine, presents a significant health risk through multiple exposure routes, including inhalation, ingestion, and dermal contact.[2][3] Its toxicity is multifaceted, encompassing carcinogenicity, mutagenicity, and acute systemic effects.

Carcinogenicity and Mutagenicity

This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[1][4] Studies have demonstrated its capacity to cause tumors in rodents at various tissue sites, including the liver, blood vessels, lungs, and mammary glands.[4] Epidemiological studies of workers exposed to this chemical have suggested an increased risk of urinary bladder cancer.[1][4]

The carcinogenic potential is linked to its genotoxic effects. This compound is suspected of causing genetic defects and has shown mutagenic properties in various assays.[3][5] The mechanism is believed to involve metabolic activation to reactive intermediates that can bind to macromolecules like DNA, leading to mutations and initiating carcinogenesis.[6]

Acute and Chronic Systemic Toxicity

Methemoglobinemia: A primary and immediate danger of acute exposure to this compound is methemoglobinemia.[2] This condition arises from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.[7] This leads to cyanosis (a bluish discoloration of the skin and lips), headache, fatigue, dizziness, and in severe cases, respiratory distress, collapse, and even death.[2][7] The onset of symptoms can be delayed for several hours following exposure.

Target Organ Damage: Repeated or prolonged exposure can lead to damage to several organs, including the urinary tract, blood, kidneys, and liver.[2][5] The primary symptom of toxicity is often hematuria (blood in the urine), indicative of damage to the urinary bladder.[8]

The following table summarizes key toxicological data for this compound:

ParameterValue / ClassificationSource
CAS Number 95-69-2[3]
Appearance Colorless or white crystalline solid or a brown liquid[2][9]
GHS Classification Acute Toxicity (Oral, Dermal, Inhalation), Category 3; Germ Cell Mutagenicity, Category 1B; Carcinogenicity, Category 1A/1B; Hazardous to the aquatic environment, long-term hazard, Category 1[3][9][10]
Signal Word Danger[3]
Carcinogenicity IARC: Group 2A (Probable human carcinogen); Reasonably anticipated to be a human carcinogen[1][4]
Primary Acute Effect Methemoglobinemia[2][7]
Target Organs Blood, Kidneys, Liver, Skin, Urinary Tract[2][5]

Risk Assessment and Control: A Proactive Approach

A thorough risk assessment is mandatory before commencing any work with this compound. The following workflow provides a systematic approach to identifying and mitigating risks.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refine start Identify Hazards (Carcinogen, Mutagen, Acute Toxin) assess Assess Exposure Potential (Inhalation, Dermal, Ingestion) start->assess Analyze Task evaluate Evaluate Existing Controls assess->evaluate Consider Work Environment engineering Engineering Controls (Fume Hood, Glove Box) evaluate->engineering Implement Hierarchy admin Administrative Controls (SOPs, Training, Designated Area) engineering->admin ppe Personal Protective Equipment (PPE) admin->ppe monitor Monitor Effectiveness ppe->monitor Conduct Work review Review and Update Protocol monitor->review Feedback Loop review->start Re-evaluate

Caption: Risk assessment and control workflow for handling this compound.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, well-defined SOP is critical to minimize exposure.

Engineering Controls

The primary line of defense is to handle this compound within a certified chemical fume hood or a glove box to control airborne contaminants.[2][5] The ventilation system should be regularly monitored to ensure its efficacy.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.

  • Hand Protection: Wear suitable chemical-resistant gloves.[11] Given that no glove material offers indefinite protection, it is imperative to consult the glove manufacturer's resistance data for this compound. Double gloving is recommended.

  • Eye and Face Protection: Use safety goggles with side shields or a face shield.[11]

  • Skin and Body Protection: A lab coat is mandatory.[5] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5]

Handling and Storage
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[2]

  • Weighing: To avoid generating dust, use dry materials in a fume hood or opt for pre-mixed solutions.[12]

  • Storage: Store in a cool, well-ventilated, and locked area, away from incompatible materials such as strong oxidizing agents and acids.[9][10] The container must be tightly closed.

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[2] Wash hands thoroughly after handling, even if gloves were worn.

Emergency Procedures: Preparedness is Key

Immediate and appropriate action is vital in the event of an emergency.

Spill Response

The following diagram outlines the general procedure for a spill of this compound.

Spill_Response_Plan start Spill Occurs evacuate Evacuate Immediate Area & Secure Entry start->evacuate ppe Don Appropriate PPE (Respirator, Gloves, etc.) evacuate->ppe contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area & Equipment collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident dispose->report

Caption: Emergency spill response plan for this compound.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[5] It should be collected in properly labeled, sealed containers.[2] Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance.

Conclusion

This compound is a hazardous chemical that demands the utmost respect and caution in its handling. Its carcinogenic, mutagenic, and acute toxic properties necessitate the stringent implementation of engineering controls, the consistent use of appropriate personal protective equipment, and a comprehensive understanding of emergency procedures. By internalizing the principles and protocols outlined in this guide, researchers and scientific professionals can mitigate the risks associated with this compound and maintain a safe and responsible laboratory environment.

References

Methodological & Application

Application Note: Regioselective Synthesis of 4-Chloro-2-methylaniline from 2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is a pivotal chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its synthesis requires a regioselective chlorination of the aromatic ring of 2-methylaniline (o-toluidine). The primary challenge lies in directing the electrophilic substitution to the desired C4 position (para to the amino group) while avoiding the formation of other isomers and oxidation byproducts. Traditional industrial methods have often been cumbersome, sometimes requiring protection/deprotection steps to ensure selectivity.[1]

This application note provides a comprehensive guide to a modern, efficient, and highly regioselective direct chlorination method using a copper(II) chloride-based system. We will elucidate the mechanistic principles governing the reaction's selectivity, present two detailed laboratory-scale protocols, and offer expert insights into process optimization and safety. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a reliable pathway to high-purity this compound.

Scientific Rationale: Achieving Para-Selectivity

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the electronic and steric properties of the substituents on the starting material, 2-methylaniline.

  • Directing Effects: The aniline ring possesses two activating, ortho-, para-directing groups: the amino (-NH₂) group and the methyl (-CH₃) group.[3][4] The amino group is a significantly stronger activating group than the methyl group, meaning it exerts dominant control over the position of electrophilic attack.

  • Electronic and Steric Control: The positions ortho- and para- to the powerful -NH₂ activating group are the most electron-rich and thus most susceptible to attack by an electrophile (Cl⁺). In 2-methylaniline, one ortho position (C6) is sterically unhindered, while the other (C2) is occupied by the methyl group. The para position (C4) is both electronically activated and sterically accessible. Consequently, electrophilic attack preferentially occurs at the C4 position, yielding the desired this compound as the major product.

The choice of the chlorinating agent is critical. While elemental chlorine can be used, it is highly reactive and can lead to over-chlorination and oxidation of the sensitive amino group.[5] Milder, more controlled chlorinating systems are therefore preferred. Copper(II) chloride (CuCl₂) has emerged as an effective reagent that facilitates clean, high-yield para-chlorination under relatively mild conditions, often without the need for protecting the amino group.[6][7]

Reaction Mechanism Overview

The reaction proceeds via the canonical electrophilic aromatic substitution pathway. The CuCl₂ system serves to generate the chlorine electrophile. The π-electrons of the 2-methylaniline ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[8][9] A base then removes the proton from the C4 position, restoring the ring's aromaticity and yielding the final product.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 2-methylaniline 2-Methylaniline Wheland Wheland Intermediate (Sigma Complex) 2-methylaniline->Wheland Electrophilic Attack (Cl⁺) CuCl2 CuCl₂ System (Electrophile Source) Product This compound Wheland->Product Deprotonation (-H⁺) Experimental_Workflow Reactants 1. Reactant Mixing (2-methylaniline, CuCl₂, Solvent) Reaction 2. Reaction (Heating / Reflux) Reactants->Reaction Monitoring 3. Monitoring (TLC) Reaction->Monitoring Workup 4. Aqueous Work-up (Neutralization & Extraction) Monitoring->Workup Upon Completion Drying 5. Drying & Concentration (Na₂SO₄ & Rotovap) Workup->Drying Purification 6. Purification (Recrystallization or Chromatography) Drying->Purification Analysis 7. Characterization (MP, GC-MS, NMR) Purification->Analysis

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-2-methylaniline (also known as 4-Chloro-o-toluidine), a significant intermediate in the production of pharmaceuticals and pesticides.[1][2] The synthesis of chloroanilines with specific substitution patterns can be challenging, often requiring multi-step processes involving protection and deprotection of the amino group to achieve the desired regioselectivity.[1][3] This guide details a more direct, copper-catalyzed chlorination of 2-methylaniline. We will delve into the mechanistic principles, provide a step-by-step experimental procedure, outline critical safety precautions, and describe methods for purification and characterization. The causality behind key experimental choices is explained to provide researchers with a robust and reproducible methodology.

Introduction and Reaction Principle

This compound is a colorless solid organic compound with the formula CH₃C₆H₃Cl(NH₂).[2] Its synthesis is a classic example of an electrophilic aromatic substitution reaction. The starting material, 2-methylaniline, possesses two activating, ortho-, para-directing groups on the aromatic ring: an amino group (-NH₂) and a methyl group (-CH₃).

The primary challenge in the direct chlorination of 2-methylaniline is controlling the regioselectivity. Without proper control, the reaction can yield a mixture of isomers, including the ortho-chlorinated product (6-chloro-2-methylaniline) and di-chlorinated products.[3][4] Traditional methods circumvent this by protecting the highly activating amino group as an acetanilide, which tempers its directing strength and provides steric hindrance, before chlorination and subsequent deprotection.[2]

This protocol employs a more direct approach using copper(II) chloride (CuCl₂) as a catalyst in a hydrochloric acid medium.[1][3] In the acidic solution, the aniline is protonated to form the anilinium ion. The CuCl₂ catalyst facilitates a regioselective chlorination, favoring the formation of the para-substituted product, this compound, in good yield.[3] This method avoids the additional protection/deprotection steps, making it more efficient.[3]

Reaction Mechanism and Workflow

Overall Reaction Scheme

The overall transformation involves the chlorination of 2-methylaniline at the para position relative to the amino group.

Caption: Overall synthesis of this compound from 2-methylaniline.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to the isolation of the final product.

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Equipment

Reagents & Chemicals Grade Supplier Example
2-Methylaniline (o-Toluidine)>99%Sigma-Aldrich
Copper(II) Chloride (CuCl₂)Anhydrous, >98%Sigma-Aldrich
Hydrochloric Acid (HCl)36% (w/w), ACSFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Saturated Sodium Carbonate (Na₂CO₃)ACS GradeFisher Scientific
Saturated Sodium Chloride (Brine)ACS GradeVWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Petroleum EtherACS GradeFisher Scientific
Oxygen (O₂) GasHigh PurityAirgas
Hydrogen Chloride (HCl) GasAnhydrousAirgas
Equipment Notes
100 mL Round-bottom flaskWith appropriate ground glass joints
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Thermometer
Condenser
Gas inlet tube / spargerFor introducing O₂ and HCl gas
Mass flow controllersFor regulating gas flow rates
250 mL Separatory funnelFor extraction
Büchner funnel and filter flaskFor filtration
Rotary evaporatorFor solvent removal
Standard laboratory glasswareBeakers, graduated cylinders, Erlenmeyer flasks

Safety Precautions: A Critical Overview

Hazard Analysis: This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • This compound (Product): This compound is harmful if swallowed or in contact with skin. It is suspected of causing genetic defects and cancer. Chronic exposure may cause damage to organs. It has been shown to be highly carcinogenic in animal studies.[2]

  • 2-Methylaniline (Reactant): Toxic, combustible liquid. Harmful if swallowed, inhaled, or absorbed through the skin. Can cause methemoglobinemia, leading to oxygen starvation.[5]

  • Hydrochloric Acid (Solvent/Reagent): Highly corrosive. Causes severe skin burns and eye damage. Respiratory irritant.[6]

  • Hydrogen Chloride (Gas): Highly toxic and corrosive gas.[6]

  • Copper(II) Chloride: Harmful if swallowed and an irritant.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Splash-proof safety goggles and a face shield.

  • A properly-fitted laboratory coat.

  • Closed-toe shoes.

Engineering Controls:

  • All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors and gases.[7]

  • An eyewash station and safety shower must be readily accessible.[6]

Waste Disposal:

  • All liquid and solid chemical waste must be segregated into appropriate, labeled hazardous waste containers. Do not dispose of down the drain.[7] Consult local environmental regulations for proper disposal procedures.

Detailed Experimental Protocol

This protocol is based on the successful synthesis reported by Guidechem, scaled for a 10 mmol reaction.[1]

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • In the fume hood, add 1.07 g (10 mmol) of 2-methylaniline to the flask.

  • Carefully add 20 mL of 36% (w/w) hydrochloric acid. Stir the mixture until the 2-methylaniline has completely dissolved, forming the hydrochloride salt.

  • To this solution, add 2.68 g (20 mmol) of anhydrous copper(II) chloride. The solution will turn a deep green or brown color.

Step 2: Reaction Execution
  • Assemble the flask with a condenser and a gas inlet tube that extends below the surface of the reaction mixture.

  • Begin vigorous stirring and heat the reaction mixture to 60°C using a heating mantle.

  • Once the temperature is stable, begin introducing oxygen gas at a rate of 0.02 mol/hour and hydrogen chloride gas at a rate of 0.01 mol/hour.

    • Causality Note: The continuous supply of HCl maintains the acidic medium, while oxygen is part of the catalytic cycle, re-oxidizing Cu(I) back to the active Cu(II) species.[3]

  • Maintain the reaction at 60°C with stirring for 6 hours.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is complete when the starting material spot disappears.[1][3]

Step 3: Work-up and Extraction
  • After 6 hours, turn off the heating and gas flow and allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a 250 mL beaker or Erlenmeyer flask and add 30 mL of ethyl acetate. Stir vigorously.

  • Carefully adjust the pH of the mixture to ~7 by slowly adding saturated sodium carbonate solution.

    • Causality Note: Neutralization is crucial. It deprotonates the 4-chloro-2-methylanilinium hydrochloride salt back to the free amine, which is soluble in the ethyl acetate organic layer. It also neutralizes the excess HCl.

  • Transfer the biphasic mixture to a 250 mL separatory funnel. Allow the layers to separate completely.

  • Drain the lower aqueous layer. Transfer the upper organic layer to a clean flask.

  • Return the aqueous layer to the separatory funnel and extract twice more with 15 mL portions of ethyl acetate to ensure complete recovery of the product.

  • Combine all organic layers.

Step 4: Purification
  • Wash the combined organic phase twice with 20 mL portions of saturated sodium chloride solution (brine).

    • Causality Note: The brine wash helps to remove any remaining water and some water-soluble impurities from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and add Na₂SO₄ until it no longer clumps together.

  • Filter the dried solution through a fluted filter paper or a small cotton plug to remove the Na₂SO₄.

  • Concentrate the filtrate using a rotary evaporator to remove most of the ethyl acetate. Reduce the volume to approximately 5 mL.[1]

  • To the concentrated solution, add 2 mL of petroleum ether and cool the flask in an ice bath.[1]

  • White crystals of this compound should precipitate out of the solution.

  • Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether.

  • Dry the crystals in a desiccator or a vacuum oven at low temperature. The expected yield is approximately 1.06 g (75%).[1]

Data Summary and Characterization

Parameter Value
Starting Material 2-Methylaniline
Amount of Starting Material 1.07 g (10 mmol)
Catalyst Copper(II) Chloride (CuCl₂)
Amount of Catalyst 2.68 g (20 mmol)
Solvent/Medium 20 mL of 36% HCl
Reaction Temperature 60°C
Reaction Time 6 hours
Theoretical Yield 1.416 g
Expected Actual Yield ~1.06 g (75%)[1]
Expected Purity (HPLC) ~96%[1]
Characterization of this compound:
  • Appearance: White to colorless crystalline solid.[1]

  • Melting Point: 29–30 °C.[2]

  • Molecular Weight: 141.60 g/mol .[8]

  • GC-MS: Can be used to confirm the molecular weight (m/z = 141) and assess purity, as well as identify any isomeric byproducts.[1]

  • ¹H NMR & ¹³C NMR: Provides structural confirmation of the final product.

  • IR Spectroscopy: Can confirm the presence of key functional groups (N-H stretch, C-Cl stretch, aromatic C-H).

References

Application Notes & Protocols: The Role of 4-Chloro-2-methylaniline in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Intermediate in Crop Protection

In the intricate world of agrochemical development, the efficacy and safety of the final product are profoundly influenced by the purity and reactivity of its foundational intermediates. 4-Chloro-2-methylaniline, a substituted aniline, represents a critical molecular scaffold for the synthesis of specific classes of pesticides. Its structural features—a chlorinated benzene ring coupled with methyl and amine functionalities—provide a versatile platform for building complex, biologically active molecules.

This document serves as a comprehensive technical guide for researchers and development scientists. It moves beyond simple procedural lists to explain the underlying chemical principles, validate analytical methods, and emphasize the safety protocols essential for handling this compound. The protocols herein are designed to be self-validating, providing a robust framework for the synthesis, analysis, and application of this compound in the production of next-generation pesticides.

Compound Profile: this compound

Overview and Significance

This compound, also known as 4-chloro-o-toluidine (4-COT), is an organic compound that has historically been a key intermediate in the chemical industry.[1] It is particularly noted for its role in the manufacture of certain azo dyes and, more significantly for this guide, as a precursor to pesticides like chlordimeform.[1][2] Although the production of some pesticides derived from it has declined due to toxicological concerns, its study remains vital for understanding the synthesis of related compounds and for environmental and metabolic analysis.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reaction conditions, and analytical detection methods.

PropertyValueReference
IUPAC Name This compound[1][3]
Synonyms 4-Chloro-o-toluidine, 2-Amino-5-chlorotoluene[1][4]
CAS Number 95-69-2[1][5]
Molecular Formula C₇H₈ClN[1][5]
Molecular Weight 141.60 g/mol [1][5]
Appearance Colorless to pale yellow solid/liquid[1][6]
Melting Point 29–30 °C[1]
Boiling Point 240–241 °C[1]
Density 1.19 g/mL at 25 °C
Solubility Slightly soluble in water; soluble in organic solvents[6]

Synthesis of this compound: A Protocol

The industrial synthesis of this compound is typically achieved through the chlorination of o-toluidine. A common laboratory-scale adaptation involves the use of copper(II) chloride as a chlorinating agent, which offers good regioselectivity.

Causality of Experimental Design

The choice of copper(II) chloride (CuCl₂) in an acidic medium is strategic. The reaction proceeds via an electrophilic substitution mechanism where the cupric chloride acts as a catalyst and chlorine source. The acidic environment protonates the amino group of the o-toluidine, deactivating it slightly and directing the chlorination to the para position relative to the amino group, thus favoring the formation of the desired 4-chloro isomer. The use of an oxygen and hydrogen chloride gas stream helps to regenerate the active chlorinating species.[7]

Visualization of Synthesis Workflow

Workflow: Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-methylaniline in HCl B Add CuCl₂ catalyst A->B Reaction Phase C Heat to 60°C B->C Reaction Phase D Introduce O₂ and HCl gas C->D Reaction Phase E Monitor reaction (e.g., TLC/GC) D->E Reaction Phase F Cool to room temperature E->F Isolation Phase G Neutralize with Na₂CO₃ (pH 7) F->G Isolation Phase H Extract with Ethyl Acetate G->H Isolation Phase I Wash organic phase with brine H->I Isolation Phase J Dry over Na₂SO₄ I->J Isolation Phase K Solvent removal J->K Purification Phase L Crystallize from petroleum ether K->L Purification Phase M Filter and dry product L->M Purification Phase N N M->N Final Product: this compound

Caption: Synthesis workflow for this compound.

Protocol: Laboratory Synthesis

This protocol is adapted from established methods for the chlorination of substituted anilines.[5][7]

2.3.1 Materials and Reagents

  • 2-methylaniline (o-Toluidine)

  • Hydrochloric acid (36% w/w)

  • Copper(II) chloride (CuCl₂)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Oxygen and Hydrogen Chloride gas sources

2.3.2 Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Gas dispersion tube

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

2.3.3 Step-by-Step Methodology

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, dissolve 10.7 g (0.1 mol) of 2-methylaniline in 200 mL of 36% hydrochloric acid.[7]

  • Catalyst Addition: To the stirred solution, add 26.8 g (0.2 mol) of CuCl₂.[7]

  • Initiate Reaction: Heat the mixture to 60°C. Once the temperature is stable, begin bubbling oxygen and hydrogen chloride gas through the solution at a controlled rate.[7]

  • Reaction Monitoring: Maintain the reaction at 60°C for approximately 6 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a large beaker and, with vigorous stirring, carefully add saturated sodium carbonate solution until the pH of the aqueous layer is 7.[7]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add 300 mL of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic (upper) layer.[7]

  • Washing: Wash the organic layer twice with 150 mL portions of saturated brine solution to remove residual inorganic salts.[7]

  • Drying: Dry the ethyl acetate solution over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification: Remove the ethyl acetate using a rotary evaporator. To the resulting crude oil, add petroleum ether and cool the mixture in an ice bath to induce crystallization of the white solid product.[7]

  • Final Product: Collect the crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum. A typical yield is around 75% with >96% purity.[7]

Application in Pesticide Synthesis: Chlordimeform

This compound is a direct precursor to the formamidine insecticide/acaricide chlordimeform.[1] The synthesis involves the reaction of the aniline with a reagent that provides the dimethylaminomethylene group.

Reaction Visualization

Synthesis of Chlordimeform reactant1 This compound C₇H₈ClN product Chlordimeform C₁₀H₁₃ClN₂ reactant1->product Condensation Reaction reactant2 N,N-Dimethylformamide Dimethyl Acetal C₅H₁₃NO₂ reactant2->product

Caption: Reaction scheme for Chlordimeform synthesis.

Protocol: Synthesis of Chlordimeform

3.2.1 Principle This synthesis involves a condensation reaction between this compound and an aminal-ester like N,N-dimethylformamide dimethyl acetal. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the acetal, leading to the formation of the formamidine linkage after the elimination of methanol.

3.2.2 Materials and Reagents

  • This compound

  • N,N-Dimethylformamide dimethyl acetal

  • Toluene (or other suitable inert solvent)

3.2.3 Step-by-Step Methodology

  • In a round-bottom flask equipped with a reflux condenser, dissolve 14.1 g (0.1 mol) of this compound in 100 mL of toluene.

  • Add 13.1 g (0.11 mol) of N,N-dimethylformamide dimethyl acetal to the solution.

  • Heat the mixture to reflux (approximately 110°C) for 4-6 hours.

  • Monitor the reaction by TLC or GC for the consumption of the starting aniline.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude chlordimeform product, which can be further purified by vacuum distillation or recrystallization if necessary.

Quality Control and Analytical Protocols

Ensuring the purity of this compound is paramount, as impurities can lead to undesirable side products, lower yields, and increased toxicity in the final pesticide formulation. GC-MS and HPLC are standard methods for quality control.[7][8]

Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating volatile and semi-volatile compounds and confirming their identity based on their mass-to-charge ratio.[9][10]

4.1.1 Sample Preparation Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a suitable solvent like ethyl acetate or methylene chloride. Dilute further as needed to a final concentration of ~10-100 µg/mL.

4.1.2 Instrumental Parameters

ParameterTypical Value
GC System Agilent GC-MS or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Start at 70°C (hold 1 min), ramp to 280°C at 10°C/min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-300 amu

4.1.3 Data Interpretation

  • Retention Time: The primary peak should correspond to the retention time of a this compound analytical standard.

  • Mass Spectrum: The mass spectrum of the peak should show a molecular ion (M⁺) at m/z 141 and a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~32% of M⁺). Key fragments should also match the standard spectrum.

Protocol: HPLC Analysis

Reverse-phase HPLC is suitable for quantifying the purity of this compound.[8]

4.2.1 Sample Preparation Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile. Dilute with the mobile phase to a working concentration of ~50 µg/mL.

4.2.2 Instrumental Parameters

ParameterTypical Value
HPLC System Standard HPLC with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Detector UV at 254 nm
Injection Volume 10 µL

Safety and Toxicological Profile

This compound is a hazardous substance and must be handled with extreme caution.[11][12]

Hazard Identification

The compound is classified with significant health and environmental hazards.[12][13][14]

Hazard ClassGHS Classification
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled (Category 3)
Carcinogenicity May cause cancer (Category 1B)
Mutagenicity Suspected of causing genetic defects (Category 2)
Aquatic Hazard Very toxic to aquatic life with long-lasting effects (Chronic 1)
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle in a well-ventilated fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If vapors or dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.[13]

Toxicological Insights

Chronic exposure studies have demonstrated that this compound is carcinogenic, particularly inducing hemangiosarcomas in mice.[1] It can bind covalently to DNA, which is a key mechanism of its carcinogenicity.[1] Acute exposure can lead to symptoms like hemorrhagic cystitis and methemoglobinemia.[1] Due to these severe toxic effects, its use and the use of pesticides derived from it have been heavily restricted or discontinued in many regions.[1][15]

References

Application Notes and Protocols: Diazotization and Coupling Reactions of 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methylaniline is a pivotal aromatic amine intermediate in the synthesis of a diverse array of chemical entities, including pharmaceuticals, agrochemicals, and notably, azo dyes.[1][2] Its utility is largely derived from the reactivity of its primary amino group, which can be readily converted into a diazonium salt. This highly versatile intermediate can then undergo a variety of subsequent transformations, most prominently azo coupling reactions to generate vibrantly colored azo compounds, and Sandmeyer reactions to introduce a range of functional groups onto the aromatic ring.[3]

This comprehensive guide provides an in-depth exploration of the diazotization of this compound and its subsequent coupling reactions. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and critical safety considerations.

Section 1: The Chemistry of Diazotization

The conversion of a primary aromatic amine, such as this compound, into a diazonium salt is a cornerstone of synthetic organic chemistry.[4] This transformation, known as diazotization, involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6]

Mechanism of Diazotization:

The reaction proceeds through several key steps:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[6]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of this compound attacks the nitrosonium ion.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The subsequent loss of water yields the stable 4-chloro-2-methylbenzenediazonium ion.

The stability of the resulting diazonium salt is attributed to the delocalization of the positive charge over the aromatic ring. However, this stability is highly temperature-dependent.

Critical Parameters in Diazotization

Successful diazotization hinges on the careful control of several reaction parameters:

ParameterOptimal Range/ConditionRationale
Temperature 0–5 °CDiazonium salts are thermally unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[4][5][7]
pH Strongly Acidic (pH < 4)A highly acidic environment is necessary for the in situ generation of the nitrosonium ion (NO⁺), the active electrophile in the reaction.[7]
Stoichiometry Slight excess of NaNO₂A small excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt.[7]
Stirring Vigorous and continuousEnsures homogeneity and efficient heat transfer, preventing localized temperature increases that could lead to decomposition.

Section 2: Protocol for the Diazotization of this compound

This protocol details the preparation of a 4-chloro-2-methylbenzenediazonium chloride solution, which can be used directly in subsequent coupling reactions.

Materials and Equipment:
  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

Safety Precautions:
  • Toxicity: this compound is a suspected carcinogen and is toxic.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Corrosivity: Concentrated HCl is highly corrosive. Handle with care.

  • Diazonium Salt Instability: Diazonium salts are unstable and potentially explosive in their solid, dry state.[8][9][10][11] Never attempt to isolate the solid diazonium salt. Always use the freshly prepared solution immediately.[4]

Detailed Protocol:
  • Preparation of the Amine Salt Solution:

    • In a 250 mL beaker, combine 14.16 g (0.1 mol) of this compound with 30 mL of concentrated hydrochloric acid and 50 mL of distilled water.

    • Stir the mixture until the amine fully dissolves to form the hydrochloride salt. Some gentle warming may be necessary, but ensure the solution is cooled back to room temperature before proceeding.

    • Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate 100 mL beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 30 mL of cold distilled water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the cold amine salt solution over a period of 15-20 minutes.[12]

    • Maintain the reaction temperature below 5 °C throughout the addition.[8][9] Vigorous stirring is crucial to dissipate the heat generated during this exothermic reaction.[4]

    • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes in the ice bath to ensure the reaction goes to completion.[4]

  • Confirmation of Diazotization (Optional but Recommended):

    • To check for the presence of excess nitrous acid, a drop of the reaction mixture can be tested with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization. If the test is negative, a small amount of additional sodium nitrite solution can be added.

    • It is also important to neutralize any significant excess of nitrous acid, as it can interfere with subsequent coupling reactions. This can be achieved by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.

The resulting pale-yellow solution of 4-chloro-2-methylbenzenediazonium chloride is now ready for use in coupling reactions.

Section 3: Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and reacts with an electron-rich aromatic compound, known as the coupling component.[13] This reaction is the cornerstone of azo dye synthesis.

Mechanism of Azo Coupling:

The diazonium ion is a weak electrophile and therefore requires a highly activated aromatic ring for the coupling reaction to proceed efficiently. Common coupling components include phenols and anilines.

  • Coupling with Phenols: The reaction is typically carried out under mildly alkaline conditions (pH 8-10).[14] In this pH range, the phenol is deprotonated to form the more strongly activating phenoxide ion. The diazonium ion then attacks the electron-rich aromatic ring, usually at the para position to the hydroxyl group.

  • Coupling with Anilines: The coupling with aromatic amines is generally performed in a slightly acidic medium (pH 4-5).[14] This pH is a compromise; it needs to be acidic enough to prevent the diazonium salt from coupling with the amino group of another aniline molecule, but not so acidic as to significantly protonate the amino group of the coupling component, which would deactivate the ring.

Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol describes the synthesis of a classic azo dye, demonstrating the coupling of the prepared 4-chloro-2-methylbenzenediazonium chloride with 2-naphthol.

Materials and Equipment:
  • Freshly prepared 4-chloro-2-methylbenzenediazonium chloride solution (from Section 2)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Detailed Protocol:
  • Preparation of the Coupling Component Solution:

    • In a 500 mL beaker, dissolve 14.42 g (0.1 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

    • Cool the solution to 0–5 °C in an ice bath with continuous stirring.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[4]

    • A brightly colored precipitate should form immediately. The color is typically an intense red or orange.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.[4]

  • Isolation and Purification of the Azo Dye:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.

    • The crude dye can be further purified by recrystallization from an appropriate solvent, such as ethanol or glacial acetic acid.

    • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized Azo Dye:

The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques:

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Methods:

    • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the dye, which is responsible for its color.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.[15][16]

Section 4: Sandmeyer and Related Reactions

Beyond azo coupling, the diazonium salt of this compound is a valuable precursor for introducing a variety of substituents onto the aromatic ring via Sandmeyer and related reactions.[3] These reactions typically involve the treatment of the diazonium salt with a copper(I) salt, leading to the replacement of the diazonium group with a halide or a cyano group.[17][18]

  • Sandmeyer Chlorination: Treatment with copper(I) chloride (CuCl) in HCl yields 1,4-dichloro-2-methylbenzene.

  • Sandmeyer Bromination: Reaction with copper(I) bromide (CuBr) in HBr produces 1-bromo-4-chloro-2-methylbenzene.

  • Sandmeyer Cyanation: The use of copper(I) cyanide (CuCN) allows for the introduction of a nitrile group, forming 4-chloro-2-methylbenzonitrile.

These transformations significantly expand the synthetic utility of this compound, providing access to a wide range of functionalized aromatic compounds.

Section 5: Visualizing the Pathways

Diagram 1: Diazotization of this compound

Diazotization cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Diazotization Diazotization (0-5 °C) This compound->Diazotization NaNO2 + HCl NaNO₂ + HCl NaNO2 + HCl->Diazotization Diazonium_Salt 4-Chloro-2-methylbenzenediazonium chloride Diazotization->Diazonium_Salt

Caption: Workflow for the diazotization of this compound.

Diagram 2: Subsequent Reactions of the Diazonium Salt

Subsequent_Reactions cluster_coupling Azo Coupling cluster_sandmeyer Sandmeyer Reaction Diazonium_Salt 4-Chloro-2-methylbenzenediazonium chloride Coupling_Component Electron-rich Aromatic (e.g., 2-Naphthol) Diazonium_Salt->Coupling_Component pH Control CuX CuX (X = Cl, Br, CN) Diazonium_Salt->CuX Azo_Dye Azo Dye Coupling_Component->Azo_Dye Aryl_Halide_Cyanide Aryl Halide/Cyanide CuX->Aryl_Halide_Cyanide

Caption: Key synthetic pathways from the diazonium salt intermediate.

References

Application Notes and Protocols for the Palladium-Catalyzed Monoallylation of 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of N-Allylated Anilines

The selective introduction of an allyl group onto a nitrogen atom of an aniline derivative is a cornerstone transformation in modern synthetic organic chemistry. The resulting N-allylated anilines are versatile intermediates, particularly in the pharmaceutical and agrochemical industries.[1] The allyl moiety serves as a valuable synthetic handle for further molecular elaboration through various reactions such as hydroformylation, Wacker oxidation, and olefin metathesis. 4-Chloro-2-methylaniline, the substrate of focus, is a common building block in the synthesis of dyes and pesticides.[1] Its N-allylated derivative, N-allyl-4-chloro-2-methylaniline, opens avenues to novel molecular architectures with potentially enhanced biological activity.

This guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed monoallylation of this compound. We will delve into the mechanistic underpinnings of this transformation, offering insights into the critical role of each reaction component to empower researchers to not only successfully execute the protocol but also to adapt it for other substrates.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed N-allylation of amines, a variation of the renowned Buchwald-Hartwig amination, proceeds through a well-established catalytic cycle.[2][3] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The choice of an appropriate allylating agent is crucial; while allyl halides are common, the use of allyl alcohol offers a more atom-economical and environmentally benign alternative.

The catalytic cycle can be visualized as follows:

Palladium-Catalyzed N-Allylation Cycle Pd(0)L_n Active Pd(0) Catalyst Pi-Allyl_Pd(II) π-Allyl Pd(II) Complex Pd(0)L_n->Pi-Allyl_Pd(II) Oxidative Addition (Allyl Source) Amine_Coordination Amine Coordination Pi-Allyl_Pd(II)->Amine_Coordination Aniline Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Nucleophilic Attack Reductive_Elimination->Pd(0)L_n Product Release

Figure 1: A simplified catalytic cycle for the palladium-catalyzed N-allylation of an amine.

1. Oxidative Addition: The cycle commences with the oxidative addition of the allyl source (e.g., allyl acetate, allyl chloride, or an activated allyl alcohol) to a low-valent palladium(0) complex. This step forms a palladium(II) species, specifically a π-allyl palladium complex.

2. Amine Coordination and Deprotonation: The aniline, this compound, then coordinates to the palladium(II) center. A base is crucial at this stage to deprotonate the coordinated amine, forming a more nucleophilic amido species. The choice of base is critical; it must be strong enough to deprotonate the aniline but not so strong as to cause undesired side reactions.

3. Nucleophilic Attack (Reductive Elimination): The newly formed amido group performs an intramolecular nucleophilic attack on the π-allyl ligand. This key C-N bond-forming step is a reductive elimination, regenerating the palladium(0) catalyst and releasing the desired N-allyl-4-chloro-2-methylaniline product. The palladium(0) species, now free, can re-enter the catalytic cycle.

The Critical Role of Ligands

The success of palladium-catalyzed cross-coupling reactions is intrinsically linked to the choice of ligand.[4] The ligand serves several vital functions:

  • Stabilization: It stabilizes the palladium center, preventing its precipitation as palladium black.

  • Solubility: The ligand enhances the solubility of the catalyst complex in the reaction solvent.

  • Modulation of Reactivity: The steric and electronic properties of the ligand profoundly influence the rates of oxidative addition and reductive elimination, thereby affecting the overall efficiency of the catalytic cycle.[4] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to accelerate these key steps.[5] For the allylation of anilines, both monodentate and bidentate phosphine ligands have demonstrated efficacy.[2]

Experimental Protocol: Monoallylation of this compound

This protocol is designed to be a robust starting point for the selective monoallylation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Sigma-AldrichSolid, handle in a fume hood.
Allyl Acetate99%Acros OrganicsLiquid, flammable.
Palladium(II) Acetate (Pd(OAc)₂)98%Strem ChemicalsCatalyst precursor.
Xantphos98%Strem ChemicalsLigand.
Cesium Carbonate (Cs₂CO₃)≥99%Alfa AesarBase, hygroscopic.
TolueneAnhydrousAcros OrganicsSolvent, flammable.
Schlenk Flask--For inert atmosphere reactions.
Magnetic Stirrer/Hotplate---
Inert Gas (Argon or Nitrogen)High Purity--

Step-by-Step Procedure

G A Setup and Inerting B Reagent Addition A->B 1. Prepare flask C Reaction B->C 2. Add reactants D Work-up C->D 3. Heat and stir E 5. Column chromatography D->E 4. Quench and extract

Figure 2: Experimental workflow for the monoallylation reaction.

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%) and Xantphos (0.03 mmol, 1.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the active Pd(0) catalyst is sensitive to oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate (2.8 mmol, 1.4 equiv.), followed by this compound (2.0 mmol, 1.0 equiv.).

  • Solvent and Reactant Addition: Add anhydrous toluene (10 mL) via syringe, followed by allyl acetate (2.4 mmol, 1.2 equiv.).

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-allyl-4-chloro-2-methylaniline.

Key Parameters and Their Influence
ParameterRecommended ConditionRationale and Impact on Reaction
Palladium Precursor Pd(OAc)₂A stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Other precursors like Pd₂(dba)₃ can also be used.
Ligand XantphosA bulky, electron-rich bisphosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields.[5]
Base Cs₂CO₃A strong, yet non-nucleophilic base that effectively deprotonates the aniline without competing in the reaction. Weaker bases may result in lower yields.[6]
Solvent TolueneA non-polar, high-boiling point solvent that is suitable for this reaction temperature. The polarity of the solvent can influence the reaction rate and selectivity.[7][8]
Temperature 100 °CSufficient to promote the catalytic cycle at a reasonable rate. Lower temperatures may lead to incomplete conversion.
Atmosphere Inert (Ar or N₂)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, ensure that all reagents are anhydrous and the reaction was conducted under a strictly inert atmosphere. The quality of the palladium catalyst and ligand is also paramount. Consider increasing the catalyst loading slightly (e.g., to 2 mol%).

  • Formation of Diallylated Product: While monoallylation is generally favored with the specified stoichiometry, the formation of a diallylated byproduct can occur. To minimize this, use a smaller excess of the allylating agent or add it slowly over the course of the reaction.

  • No Reaction: If no reaction occurs, verify the activity of the catalyst. It is also possible that a different ligand or solvent system may be required for particularly challenging substrates. The choice of base can also be critical; in some cases, a stronger base like sodium tert-butoxide (NaOt-Bu) may be necessary, although this can increase the risk of side reactions.[9]

Conclusion

The palladium-catalyzed monoallylation of this compound is a robust and reliable method for the synthesis of a valuable synthetic intermediate. A thorough understanding of the reaction mechanism and the function of each component allows for rational optimization and troubleshooting. The provided protocol serves as a well-founded starting point for researchers in drug discovery and materials science, enabling the efficient construction of complex nitrogen-containing molecules.

References

Application Note & Protocol: A Guide to the Synthesis of N-(4-chloro-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzamide Moiety

The benzamide functional group is a cornerstone in medicinal chemistry and materials science. Its presence in numerous pharmaceutical agents underscores its importance as a privileged scaffold. This document provides a detailed, field-tested protocol for the synthesis of a specific substituted benzamide, N-(4-chloro-2-methylphenyl)benzamide. The chosen synthetic route is the classic Schotten-Baumann reaction, a robust and reliable method for the acylation of amines.[1][2] This guide is designed for researchers and professionals in drug development and organic synthesis, offering not just a procedure, but a comprehensive understanding of the underlying principles for successful and reproducible synthesis.

The Synthetic Strategy: Schotten-Baumann Reaction

The synthesis is achieved by reacting 4-chloro-2-methylaniline with benzoyl chloride under basic aqueous conditions. This method, known as the Schotten-Baumann reaction, is an efficient way to form amide bonds from amines and acyl chlorides.[3][4]

Overall Reaction Scheme:

(Self-generated image, not from search results)

(this compound + benzoyl chloride → N-(4-chloro-2-methylphenyl)benzamide + HCl)

The reaction is performed in a biphasic system, which is a key feature of the "Schotten-Baumann conditions".[5] An organic solvent dissolves the amine and acyl chloride, while an aqueous phase containing a base, typically sodium hydroxide, neutralizes the hydrochloric acid generated during the reaction. This neutralization is critical as it drives the reaction equilibrium towards the formation of the amide product and prevents the protonation of the starting amine, which would render it non-nucleophilic.[3][5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The process can be broken down into three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.[4][6]

  • Intermediate Collapse: The tetrahedral intermediate is unstable. The electron pair from the oxygen reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.[4]

  • Deprotonation: The sodium hydroxide in the aqueous phase deprotonates the positively charged nitrogen atom and neutralizes the liberated HCl. This final step regenerates the neutral amide product and drives the reaction to completion.[3][4][5]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation amine This compound (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Attacks Carbonyl Carbon acyl_chloride Benzoyl Chloride (Electrophile) acyl_chloride->intermediate intermediate_2 Tetrahedral Intermediate protonated_amide Protonated Amide intermediate_2->protonated_amide Reforms C=O bond chloride_ion Chloride Ion (Leaving Group) intermediate_2->chloride_ion Expels Cl- protonated_amide_2 Protonated Amide final_product N-(4-chloro-2-methylphenyl)benzamide protonated_amide_2->final_product Abstracts Proton base Hydroxide (Base) base->final_product water Water & NaCl final_product->water

Caption: Reaction mechanism flow.

Experimental Protocol

This protocol details the synthesis, workup, and purification of N-(4-chloro-2-methylphenyl)benzamide.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
This compoundC₇H₈ClN141.60[7][8]5.00 g35.311.0
Benzoyl ChlorideC₇H₅ClO140.574.55 mL (5.48 g)38.981.1
Sodium Hydroxide (NaOH)NaOH40.002.97 g74.152.1
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Deionized WaterH₂O18.0275 mL--
Ethanol (for recrystallization)C₂H₅OH46.07As needed--
Mandatory Safety Precautions

All operations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzoyl Chloride: Corrosive, a lachrymator (causes tears), and reacts with moisture.[9][10] It can cause severe skin and eye burns.[9][10] Handle with extreme care.

  • This compound: Toxic if swallowed or in contact with skin.[11][12] It is suspected of causing genetic defects and may cause cancer.[11][12] Avoid inhalation and skin contact.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation.

Synthesis Workflow

G A 1. Preparation Dissolve this compound and NaOH in DCM/Water. B 2. Reaction Slowly add benzoyl chloride at 0-5 °C. Stir at room temperature for 2 hours. A->B Biphasic Mixture C 3. Workup Separate layers. Wash organic phase with HCl, NaHCO₃, and brine. B->C Reaction Complete D 4. Isolation Dry organic layer with Na₂SO₄. Filter and evaporate solvent. C->D Purified Organic Phase E 5. Purification Recrystallize crude solid from hot ethanol. D->E Crude Product F 6. Analysis Dry the final product. Determine yield, melting point, and characterize. E->F Pure Crystalline Product

Caption: Experimental synthesis workflow.

Step-by-Step Procedure

Reaction Setup:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add this compound (5.00 g, 35.31 mmol).

  • Add dichloromethane (DCM, 50 mL) and stir until the solid is fully dissolved.

  • In a separate beaker, dissolve sodium hydroxide (2.97 g, 74.15 mmol) in deionized water (75 mL).

  • Transfer the aqueous NaOH solution to the Erlenmeyer flask containing the aniline solution. Place the flask in an ice-water bath and stir vigorously to create an emulsion.

Addition of Benzoyl Chloride: 5. Measure benzoyl chloride (4.55 mL, 38.98 mmol) into a dropping funnel. 6. Add the benzoyl chloride dropwise to the rapidly stirred biphasic mixture over 20-30 minutes. Maintain the internal temperature between 0 and 5 °C.[13] A white precipitate of the product will begin to form. 7. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 2 hours.

Workup and Isolation: 8. Check for the absence of the characteristic smell of benzoyl chloride, which indicates the reaction is complete.[6] 9. Transfer the reaction mixture to a 250 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask. 10. Extract the aqueous layer with an additional portion of DCM (50 mL). Combine this with the first organic extract. 11. Wash the combined organic layers sequentially with:

  • 1 M HCl (2 x 50 mL) to remove any unreacted this compound.
  • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove unreacted benzoyl chloride (as benzoic acid) and neutralize residual acid.[14]
  • Brine (saturated NaCl solution) (1 x 50 mL) to remove the bulk of the water.[14]
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.

Purification: 14. Transfer the crude solid to a clean Erlenmeyer flask. 15. Add a minimal amount of hot ethanol and heat gently until the solid is completely dissolved.[6] 16. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. 17. Collect the pure crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. 18. Dry the crystals in a vacuum oven at 50 °C to a constant weight.

Characterization

The identity and purity of the final product, N-(4-chloro-2-methylphenyl)benzamide, should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch and the amide C=O stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction; Loss of product during workup.Ensure vigorous stirring to maximize interfacial contact. Avoid vigorous shaking in the separatory funnel to prevent emulsion formation; add brine to break emulsions if they form.[14]
"Oiling Out" during Recrystallization Impurities present; solution is supersaturated.Ensure the crude product is reasonably pure before recrystallization. Add slightly more hot solvent or re-heat the solution to ensure complete dissolution before cooling.
Product Contaminated with Starting Material Inefficient workup washes.Ensure the pH of the aqueous washes is appropriate (acidic for removing amine, basic for removing acid) by testing with litmus paper. Increase the number or volume of washes if necessary.[14]

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of N-(4-chloro-2-methylphenyl)benzamide via the Schotten-Baumann reaction. By understanding the rationale behind each step, from the mechanistic underpinnings to the purification strategy, researchers can confidently apply this methodology to generate high-purity benzamide compounds for applications in drug discovery and materials science. Adherence to the safety protocols outlined is paramount for a successful and safe execution of this synthesis.

References

Application Notes & Protocols: The Critical Role of 4-Chloro-2-methylaniline in the Synthesis of Chlordimeform

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the synthesis of the formamidine acaricide, chlordimeform, with a specific focus on the integral role of its primary chemical precursor, 4-Chloro-2-methylaniline. We will elucidate the underlying reaction mechanism, provide a comprehensive, safety-conscious laboratory protocol, and discuss the critical handling considerations necessitated by the toxicological profiles of the involved compounds. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development.

Introduction and Scientific Context

Chlordimeform, chemically known as N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, is a formamidine-class acaricide and insecticide.[1][2][3] It has been historically effective against various pests, particularly the motile forms of mites and ticks.[3] The synthesis of this potent agrochemical is fundamentally reliant on the specific molecular architecture of its starting material, this compound (also known as 4-chloro-o-toluidine).[4][5]

This compound serves as the foundational aromatic amine core, providing the substituted phenyl ring that is essential for the biological activity of the final chlordimeform molecule. The industrial production of chlordimeform hinges on the chemical transformation of this precursor into the target formamidine.[4] Understanding this synthetic pathway is crucial for process optimization, impurity profiling, and ensuring laboratory safety. However, it is imperative to note that due to sufficient evidence of the carcinogenicity of its major metabolite, 4-chloro-o-toluidine, the use of chlordimeform has been discontinued in most countries.[3][5] This guide is provided for research and informational purposes, emphasizing the chemical principles and stringent safety measures required.

Mechanistic Insight: The Formation of the Formamidine Bridge

The synthesis of chlordimeform from this compound is a classic example of formamidine synthesis, which proceeds via a condensation reaction. In this reaction, the primary amine group of this compound acts as a nucleophile, attacking an electrophilic single-carbon formylating agent.

The core reaction is a condensation between this compound and a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). [4]

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in this compound initiates a nucleophilic attack on the electrophilic carbon of the DMF-DMA. This carbon is highly susceptible to attack due to the electron-withdrawing nature of the adjacent nitrogen and two methoxy groups.

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination (Leaving Group Departure): The intermediate is unstable and collapses. A molecule of methanol is eliminated as a leaving group, followed by the departure of a second methoxy group (which protonates to form another methanol molecule), resulting in the formation of a stable C=N double bond.

  • Final Product: The resulting molecule is the formamidine, (EZ)-N′-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine, which is chlordimeform.[4]

This reaction efficiently constructs the characteristic formamidine linkage (-N=CH-N) that defines chlordimeform.

Caption: Reaction scheme for Chlordimeform synthesis.

Physicochemical Data Comparison

A clear understanding of the physical properties of the reactant and product is essential for designing purification strategies and for safe handling.

PropertyThis compoundChlordimeform
CAS Number 95-69-26164-98-3[2]
Molecular Formula C₇H₈ClNC₁₀H₁₃ClN₂[1]
Molecular Weight 141.60 g/mol 196.68 g/mol [1]
Appearance SolidColorless crystals[6]
Melting Point 29–30 °C[5]32 °C[3]
Boiling Point 240–241 °C[5]163–165 °C at 14 mmHg[6]

Laboratory Synthesis Protocol

This protocol is a representative procedure for the synthesis of chlordimeform. Extreme caution must be exercised at all stages. This synthesis should only be performed by trained personnel in a certified chemical fume hood with access to all necessary personal protective equipment (PPE) and emergency facilities.

Principle: The synthesis is achieved through the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable anhydrous solvent under reflux.

Materials and Reagents:

  • This compound (Purity ≥98%)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene (or other suitable inert, anhydrous solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Ethyl acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the reflux apparatus in a chemical fume hood. Ensure all glassware is oven-dried to be free of moisture. The setup should include a nitrogen/argon inlet to maintain an inert atmosphere throughout the reaction.

  • Reagent Charging:

    • To the round-bottom flask, add this compound (1.0 equivalent).

    • Add anhydrous toluene to dissolve the starting material (approx. 5-10 mL per gram of aniline).

    • Begin magnetic stirring to ensure the solution is homogenous.

  • Initiation of Reaction:

    • Slowly add DMF-DMA (1.1 equivalents) to the stirring solution at room temperature. The addition of a slight excess of the formylating agent ensures the complete conversion of the starting aniline.

    • Attach the condenser and begin flowing cooling water.

  • Reaction Execution:

    • Heat the reaction mixture to reflux using a heating mantle. The causality for heating is to provide the necessary activation energy for the condensation reaction and to facilitate the removal of the methanol byproduct.

    • Maintain the reflux for 2-4 hours. The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine. This removes any water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water.

  • Purification:

    • Filter off the drying agent (Na₂SO₄).

    • Remove the solvent (toluene and ethyl acetate) from the filtrate using a rotary evaporator. This will yield the crude chlordimeform product.

    • The crude product can be further purified by vacuum distillation to obtain pure chlordimeform as colorless crystals.

G start Start: Assemble Dry Apparatus in Fume Hood charge Charge Flask: 1. This compound 2. Anhydrous Toluene start->charge add_dmf Add DMF-DMA (1.1 eq) under N₂ Atmosphere charge->add_dmf reflux Heat to Reflux (2-4h) Monitor by TLC add_dmf->reflux cool Cool to Room Temperature reflux->cool workup Work-up: 1. Dilute with Ethyl Acetate 2. Wash with H₂O & Brine cool->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Vacuum Distillation) evaporate->purify end_product Pure Chlordimeform purify->end_product

Caption: Experimental workflow for Chlordimeform synthesis.

Critical Safety and Handling Protocols

The paramount consideration in any work involving these compounds is safety. Both the precursor and the product possess significant health hazards.

5.1 this compound:

  • Hazard Profile: This compound is classified as highly toxic. It is toxic if swallowed, in contact with skin, or if inhaled.[7] Crucially, it is suspected of causing genetic defects and is classified as a carcinogen (Category 1B).[5][7][8] It is also very toxic to aquatic life with long-lasting effects.[7]

  • Handling Precautions:

    • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation.[9]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat.[9]

    • First Aid: In case of skin contact, immediately wash off with soap and plenty of water while removing contaminated clothing.[9] For eye contact, rinse for at least 15 minutes. If inhaled, move to fresh air.[9] Seek immediate medical attention in all cases of exposure.

5.2 Chlordimeform:

  • Hazard Profile: Chlordimeform is also a carcinogen.[2][3] It is readily absorbed through the skin, making dermal contact a significant route of exposure.[6]

  • Handling Precautions: The same stringent engineering controls and PPE requirements as for its precursor apply. Special care must be taken to avoid any skin contact.

5.3 Waste Disposal:

All materials contaminated with this compound or chlordimeform, including residual chemicals, solvents, and disposable labware, must be collected and disposed of as hazardous chemical waste.[9] Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]

Conclusion

This compound is the indispensable molecular starting block for the synthesis of chlordimeform. Its specific structure dictates the final form of the pesticide. The conversion is achieved through a standard condensation reaction to form the defining formamidine linkage. While the chemistry is straightforward, the extreme toxicity and carcinogenicity of both the precursor and the product demand the highest standards of safety, containment, and procedural diligence. This guide provides the necessary technical and safety framework for research professionals engaging with this synthesis.

References

Troubleshooting & Optimization

improving yield and purity in 4-Chloro-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-2-methylaniline

Welcome to the technical support center for the synthesis of this compound (CAS: 95-69-2). This guide is designed for researchers, chemists, and process development professionals to address common challenges in achieving high yield and purity for this critical intermediate. This compound is a vital building block in the production of various pharmaceuticals and agrochemicals.[1][2] However, its synthesis, typically via electrophilic chlorination of 2-methylaniline (o-toluidine), is often complicated by issues of regioselectivity and over-reaction.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated methodologies.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Overall Yield of Chlorinated Products

Q: My reaction shows low conversion of the starting 2-methylaniline, resulting in a poor overall yield. What are the likely causes and how can I fix this?

A: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or reagent deactivation. Let's break down the potential causes:

  • Insufficient Reaction Temperature: The chlorination of anilines often requires thermal energy to proceed at a practical rate. For copper(II) chloride-mediated reactions, temperatures around 60°C are typically necessary to drive the reaction forward.[1][3]

    • Solution: Carefully monitor and maintain the reaction temperature at the recommended level for your chosen protocol. A gradual increase in temperature can be tested, but be mindful that excessive heat can promote byproduct formation.[4]

  • Poor Reagent Activity: The chlorinating agent or catalyst may be compromised.

    • Solution: Ensure your chlorinating agent (e.g., CuCl₂, sulfuryl chloride, chlorine gas) is of high purity and has been stored correctly. If using a catalytic system like CuCl₂, ensure it is not hydrated beyond the specified form (e.g., CuCl₂·2H₂O) if the protocol calls for it, and that it hasn't been deactivated by contaminants.[5]

  • Inadequate Mixing: In heterogeneous reaction mixtures (e.g., solid catalyst in a liquid phase), poor mixing can lead to localized "dead zones" where the reaction does not proceed.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous dispersion of all reactants and catalysts.

  • Solvent Effects: The choice of solvent is critical. For instance, reactions in aqueous HCl require specific conditions to be effective, while using ionic liquids can significantly improve conversion rates under milder conditions.[3]

    • Solution: Evaluate your solvent system. For CuCl₂ systems, ionic liquids have been shown to achieve conversions around 90% without the need for supplementary oxygen or gaseous HCl, which are often required in aqueous media.[3]

Issue 2: Poor Regioselectivity - High Levels of 6-Chloro-2-methylaniline Isomer

Q: My final product is contaminated with a significant amount of the undesired 6-chloro-2-methylaniline isomer. How can I improve the selectivity for the 4-chloro product?

A: This is the most prevalent challenge in this synthesis. The amino group (-NH₂) and the methyl group (-CH₃) of o-toluidine are both ortho-, para-directing activators. This leads to competitive chlorination at the C4 (para to -NH₂) and C6 (ortho to -NH₂) positions.

  • Causality - The Role of the Anilnium Ion: Direct chlorination of the free aniline is notoriously difficult to control. By performing the reaction in a strong acid like concentrated sulfuric or hydrochloric acid, the aniline is protonated to form the anilinium ion (-NH₃⁺). This group is a meta-directing deactivator. The reaction is then driven by the activating, ortho-, para-directing methyl group, which strongly favors chlorination at its para-position (C4).

    • Solution 1: Acid-Mediated Chlorination: A robust method is to dissolve 2-methylaniline in concentrated sulfuric acid before introducing the chlorinating agent (e.g., chlorine gas). This protonates the amine, effectively "masking" its directing effect and maximizing the formation of the 4-chloro isomer.[6]

    • Solution 2: Use of Amine Protecting Groups: A more traditional, albeit multi-step, approach involves protecting the amine functionality, typically as an acetanilide (N-acetyltoluidine).[7] The acetyl group is still an ortho-, para-director, but it provides steric hindrance that disfavors chlorination at the adjacent C6 position. The chlorination is performed on the protected intermediate, followed by deprotection (saponification) to yield the desired amine.[2] While effective, this adds two steps to the synthesis, which may impact overall yield and cost.[1]

Issue 3: Formation of Dichlorinated Byproducts

Q: My GC-MS analysis shows the presence of a dichlorinated species (MW ~176), likely 4,6-dichloro-2-methylaniline. How can I prevent this over-chlorination?

A: The formation of dichlorinated products occurs when the desired mono-chlorinated product undergoes a second chlorination. This is a classic issue of reaction control.

  • Causality - Reaction Stoichiometry and Time: The primary cause is an excess of the chlorinating agent or allowing the reaction to proceed for too long.

    • Solution 1: Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the 2-methylaniline. A stoichiometric amount (1.0 to 1.05 equivalents) is often recommended. Using a significant excess will inevitably lead to dichlorination.[8]

    • Solution 2: Monitor Reaction Progress: Do not run the reaction for a fixed time without analysis. Monitor the disappearance of the starting material and the formation of the product using an appropriate technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[4][5] Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant amounts of the dichlorinated byproduct appear.[1]

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, highlighting key troubleshooting checkpoints.

G cluster_prep Reaction Setup cluster_monitor In-Process Control cluster_workup Workup & Isolation cluster_purify Purification cluster_analysis Final Analysis start Start: 2-Methylaniline + Solvent/Acid reagent Add Chlorinating Agent (e.g., CuCl2 / Cl2) start->reagent react Heat and Stir (e.g., 60°C) reagent->react monitor Monitor Reaction (TLC/GC/HPLC) react->monitor decision Starting Material Consumed? monitor->decision decision->monitor No, continue reaction quench Quench Reaction decision->quench Yes neutralize Neutralize & Extract quench->neutralize dry Dry Organic Phase neutralize->dry crude Evaporate to Crude Product dry->crude purify Purification Method crude->purify distill Fractional Distillation purify->distill For thermally stable liquids crystallize Crystallization purify->crystallize For solids chrom Column Chromatography purify->chrom For difficult seperations analysis Analyze Final Product (GC-MS, NMR, HPLC) distill->analysis crystallize->analysis chrom->analysis

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for selectively synthesizing this compound?

A1: For high selectivity and scalability, the chlorination of 2-methylaniline hydrochloride or sulfate salt is often preferred in an industrial setting.[6][9] A widely cited laboratory method involves the use of copper(II) chloride (CuCl₂) as a chlorinating agent and catalyst in concentrated hydrochloric acid.[1] This method offers a good balance of yield, selectivity, and operational simplicity. The reaction proceeds by dissolving 2-methylaniline in HCl, adding CuCl₂, and heating while introducing oxygen and HCl gas.[1]

Q2: What are the primary byproducts I should expect, and how do they impact purification?

A2: The main byproducts are isomers and over-chlorinated products.

ByproductChemical NameFormation CausePurification Challenge
Isomeric Impurity 6-Chloro-2-methylanilineCompeting ortho-chlorinationSimilar boiling point and polarity to the desired product, making separation by distillation or simple crystallization difficult. Column chromatography is often required.[5]
Over-chlorination 4,6-Dichloro-2-methylanilineExcess chlorinating agent or prolonged reaction timeHigher molecular weight and different polarity can allow for separation by fractional distillation under vacuum.[9]
Starting Material 2-MethylanilineIncomplete reactionLower boiling point than the chlorinated products allows for removal during the initial fractions of distillation.

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. Use a suitable mobile phase (e.g., a hexane/ethyl acetate mixture) to achieve good separation between the starting material, product, and major byproducts. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods. An analytical standard of this compound should be used for accurate identification and quantification.

Q4: What are the critical safety precautions for this synthesis?

A4: this compound is classified as toxic and is a suspected carcinogen.[2][7] All handling should be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Chlorinating agents like chlorine gas are highly corrosive and toxic. Reactions should be equipped with a gas trap (e.g., a sodium hydroxide scrubber) to neutralize any excess reagent and acidic off-gases like HCl.

Key Reactants and Products Diagram

The following diagram illustrates the primary reaction and the formation of key byproducts.

G cluster_products Reaction Products SM 2-Methylaniline (o-Toluidine) Product This compound (Desired Product) SM->Product + Cl+ source (para-attack) Iso 6-Chloro-2-methylaniline (Isomeric Byproduct) SM->Iso + Cl+ source (ortho-attack) DiChloro 4,6-Dichloro-2-methylaniline (Dichlorinated Byproduct) Product->DiChloro + Cl+ source (Over-chlorination)

Caption: Synthetic pathways for this compound and its major byproducts.

Recommended Experimental Protocol

This protocol is adapted from a method utilizing copper(II) chloride, which provides a good yield and purity of the target compound.[1]

Materials:

  • 2-methylaniline (10 mmol, 1.07 g)

  • 36% Hydrochloric acid (20 mL)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (20 mmol, 3.41 g)

  • Oxygen gas

  • Hydrogen chloride gas

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet tubes, dissolve 1.07 g of 2-methylaniline in 20 mL of 36% hydrochloric acid.

  • Add 3.41 g of CuCl₂·2H₂O to the solution. The mixture will likely change color.

  • Heat the reaction mixture to 60°C with stirring.

  • Once at temperature, begin bubbling oxygen (at ~0.02 mol/hr) and hydrogen chloride gas (at ~0.01 mol/hr) through the solution.

  • Monitor the reaction for 6 hours or until TLC/GC analysis indicates the complete consumption of the starting material.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate.

  • Slowly add saturated sodium carbonate solution with stirring until the aqueous layer is neutralized (pH ~7). Be cautious as CO₂ gas will be evolved.

  • Separate the organic layer. Wash the organic phase twice with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude oil in a minimal amount of warm ethyl acetate or a similar solvent. Add petroleum ether dropwise until turbidity is observed.

  • Cool the solution in an ice bath to precipitate the product as a crystalline solid.

  • Filter the solid, wash with cold petroleum ether, and dry under vacuum to obtain pure this compound. A yield of ~75% with >96% purity can be expected.[1]

References

common side reactions in the synthesis of 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methylaniline.

Technical Support Center: Synthesis of this compound

Welcome to the technical support center for the synthesis of this compound (4-CMA). This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis of this critical intermediate. As a key building block in the pharmaceutical, agrochemical, and dye industries, achieving high purity and yield of 4-CMA is paramount.[1] This document moves beyond standard protocols to explain the causality behind common side reactions and provides field-proven troubleshooting strategies.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the two most common synthetic routes: the direct chlorination of 2-methylaniline (o-toluidine) and the reduction of 4-chloro-2-nitrotoluene.

Category 1: Issues in Direct Chlorination of 2-Methylaniline

The direct chlorination of 2-methylaniline is an electrophilic aromatic substitution. The amino (-NH₂) and methyl (-CH₃) groups are both ortho-, para-directing and activating, making precise control of regioselectivity and the degree of chlorination a significant challenge.

FAQ 1: My GC-MS analysis shows a significant peak with a molecular weight of ~176 g/mol , alongside my desired product (141.6 g/mol ). What is this impurity and how can I prevent its formation?

Answer:

  • Probable Cause: The impurity is almost certainly a dichlorinated derivative of 2-methylaniline. The strong activating nature of the aniline substrate makes the product, this compound, susceptible to a second electrophilic substitution, leading to the formation of dichloro-isomers. A GC-MS analysis of a similar reaction has confirmed the presence of dichlorinated products with a molecular weight of 176.[2]

  • Mechanism of Formation: The initial product, 4-CMA, still possesses a strongly activated aromatic ring. Under reaction conditions with excess chlorinating agent or prolonged reaction times, it can undergo a second chlorination, typically at the 6-position, to yield 4,6-dichloro-2-methylaniline.

  • Preventative Measures & Troubleshooting:

    • Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent (e.g., CuCl₂) to the 2-methylaniline substrate. Use of a significant excess of the chlorinating agent should be avoided. Some protocols recommend at least 2 equivalents of CuCl₂, but increasing it further may not improve the outcome and could promote dichlorination.[3]

    • Temperature Management: Maintain the reaction temperature strictly as specified. Excursions to higher temperatures can increase the rate of the second chlorination reaction. For CuCl₂-mediated reactions, a temperature of 60°C is often optimal.[2][3]

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Protecting Group Strategy: For applications requiring the highest purity, consider an alternative route involving the protection of the amino group as an acetanilide. The N-acetyl group is less activating than the amino group, which allows for more selective monochlorination, followed by a deprotection step to yield the final product.[4]

FAQ 2: The yield of my desired this compound is low, and I've isolated another monochlorinated isomer. Why is the regioselectivity poor?

Answer:

  • Probable Cause: You are likely forming the 6-chloro-2-methylaniline isomer. Both the -NH₂ and -CH₃ groups direct incoming electrophiles to their ortho and para positions. While the para-position to the amino group is sterically and electronically favored, substitution at the ortho-position (the 6-position) is a common competing side reaction.

  • Controlling Regioselectivity:

    • Catalyst and Solvent System: The choice of catalyst and solvent system is critical for maximizing regioselectivity. Copper(II) chloride (CuCl₂) in conjunction with hydrochloric acid has been shown to favor para-chlorination.[2] The use of ionic liquids as solvents can also improve conversion and may influence selectivity under milder conditions.[3]

    • Amino Group Protonation: Performing the chlorination in a strongly acidic medium (e.g., concentrated HCl or H₂SO₄) protonates the amino group to form the anilinium ion (-NH₃⁺). This group is deactivating and meta-directing, which can fundamentally alter the regiochemical outcome and is a common strategy to control selectivity in aniline chemistry.[5] However, this must be balanced as it significantly reduces the reaction rate.

    • Bulky Protecting Groups: As mentioned previously, using a protecting group on the nitrogen atom can sterically hinder ortho-substitution, thereby increasing the yield of the desired para-substituted product.

Category 2: Issues in the Reduction of 4-Chloro-2-nitrotoluene

This route involves the reduction of a nitro group to an amine. While generally high-yielding, this pathway is not without potential side reactions that can complicate purification.

FAQ 3: My final product is discolored (yellow/brown) and I'm having difficulty purifying it. What are the likely impurities?

Answer:

  • Probable Cause: Discoloration often points to the presence of dimeric condensation products, specifically azoxy and azo compounds. These highly colored species form from the reaction of partially reduced nitro-group intermediates.

  • Mechanism of Formation: The reduction of a nitro group (-NO₂) to an amine (-NH₂) proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species. Under certain conditions, these intermediates can react with each other before being fully reduced to the amine.

    • R-NO + R-NHOH → R-N(O)=N-R (Azoxy compound)

    • R-N(O)=N-R → R-N=N-R (Azo compound)

  • Preventative Measures & Troubleshooting:

    • Choice of Reducing Agent: The choice of reducing agent and conditions is critical. Catalytic hydrogenation (e.g., H₂/Pd-C) is often a clean method but carries a risk of dehalogenation (see FAQ 4).[6] Metal/acid reductions, such as iron in acetic or hydrochloric acid, are robust and cost-effective methods that typically minimize dimeric impurities if run to completion.[7]

    • Ensure Complete Reaction: Incomplete reduction is a primary cause of intermediate buildup. Ensure sufficient reducing agent is used and allow adequate reaction time. Monitor the reaction via TLC until all starting material and intermediates are consumed.

    • Temperature Control: Exothermic reactions must be carefully controlled. Runaway temperatures can promote side reactions.

FAQ 4: My mass spectrometry data shows a peak at 107 g/mol , corresponding to 2-methylaniline. How is this dehalogenated impurity being formed?

Answer:

  • Probable Cause: This impurity results from the unintended reduction of the carbon-chlorine bond (hydrodechlorination) during the reduction of the nitro group.

  • Mechanism of Formation: This side reaction is most common during catalytic hydrogenation. The palladium on carbon (Pd/C) catalyst, while excellent for nitro group reduction, can also catalyze the cleavage of aryl halides. The chlorine atom on the aromatic ring can be replaced by a hydrogen atom from the H₂ gas.[6]

  • Preventative Measures & Troubleshooting:

    • Catalyst Selection: If hydrodechlorination is a significant issue, consider alternative catalysts that are less active towards dehalogenation, such as platinum-based catalysts (e.g., PtO₂) or using catalyst poisons that selectively inhibit dehalogenation.

    • Alternative Reduction Methods: Switch to a chemical reduction method that does not affect the C-Cl bond. Bechamp reduction (iron metal in acidic solution) is a classic, industrially relevant method that is highly selective for the nitro group and will not reduce the aryl chloride.[7] Stannous chloride (SnCl₂) in HCl is another effective alternative.

Visual Workflow and Side Reactions

The following diagram illustrates the primary synthesis route via direct chlorination of 2-methylaniline and highlights the formation pathways of key impurities.

Synthesis_Pathway Start 2-Methylaniline (o-Toluidine) Reagent + Chlorinating Agent (e.g., CuCl2, Cl2) Start->Reagent Product This compound (Desired Product) Reagent->Product Main Pathway (Para-substitution) Isomer 6-Chloro-2-methylaniline (Isomeric Impurity) Reagent->Isomer Side Reaction (Ortho-substitution) DiChloro 4,6-Dichloro-2-methylaniline (Over-chlorination Impurity) Product->DiChloro Side Reaction (Excess Reagent/ High Temp)

Caption: Reaction scheme for the synthesis of 4-CMA showing side products.

Data Summary and Purification Protocols

Table 1: Common Impurities in 4-CMA Synthesis
Impurity NameMolecular Weight ( g/mol )Probable Synthetic RouteRecommended Analytical Method
6-Chloro-2-methylaniline141.60Direct ChlorinationGC-MS, HPLC
4,6-Dichloro-2-methylaniline176.01Direct ChlorinationGC-MS, HPLC[2]
4-Chloro-2-nitrotoluene171.58Reduction (Incomplete)TLC, GC-MS, HPLC
2-Methylaniline107.15Reduction (Dehalogenation)GC-MS, HPLC
Azo/Azoxy Dimers>250Reduction (Condensation)HPLC, LC-MS
Experimental Protocol: Purification of Crude 4-CMA by Column Chromatography

This protocol is designed to separate the desired product from both more polar (e.g., starting material) and less polar (e.g., dichlorinated) impurities.

Objective: To purify crude this compound obtained from direct chlorination.

Materials:

  • Crude 4-CMA

  • Silica Gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes. Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure. Do not let the column run dry.

  • Sample Loading: Dissolve a minimum amount of the crude 4-CMA product in the mobile phase (or a slightly stronger solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried, product-adsorbed silica onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexanes to elute highly non-polar impurities.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A typical starting gradient would be 2-5% ethyl acetate in hexanes. The less polar dichlorinated impurity is expected to elute before the desired product.

    • The desired product, 4-CMA, will elute as the polarity is increased.

  • Fraction Collection & Analysis:

    • Collect fractions in test tubes.

    • Monitor the elution of compounds using TLC, spotting each fraction against a standard of the crude material.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.[8]

  • Confirmation: Confirm the purity of the final product using GC-MS or ¹H NMR.

References

Technical Support Center: Purification of Crude 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Chloro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this important chemical intermediate. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.

Introduction: The Importance of Purity for this compound

This compound is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] The purity of this compound is critical, as impurities can lead to unwanted side reactions, decreased yields, and potential toxicity in the final product. Crude this compound often contains a variety of impurities stemming from its synthesis, including unreacted starting materials, isomeric byproducts, and over-chlorinated species.[2] This guide will equip you with the knowledge to effectively remove these impurities and obtain high-purity this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format.

General Questions

Q1: My crude this compound is a dark oil/solid. What causes the color and how can I remove it?

A1: The dark color in crude this compound is typically due to aerial oxidation of the aniline functional group, which forms highly colored polymeric impurities. This is a common issue with anilines. To minimize color formation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating.[3]

For color removal, several techniques can be employed:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

  • Chromatography: Column chromatography is very effective at separating colored impurities from the desired product.

  • Distillation: For thermally stable impurities, distillation can separate the lower-boiling this compound from higher-boiling colored tars.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurity profile can vary depending on the synthetic route. However, common impurities include:

  • Starting Materials: Unreacted 2-methylaniline (o-toluidine) is a frequent impurity.[2]

  • Isomeric Impurities: Other isomers of chloro-2-methylaniline, such as 3-chloro-2-methylaniline or 5-chloro-2-methylaniline, can be formed as byproducts. The separation of these isomers can be challenging due to their similar physical properties.

  • Dichlorinated Byproducts: Over-chlorination can lead to the formation of dichlorinated methylanilines, such as 2,4-dichloro-6-methylaniline.[2]

  • Oxidation Products: As mentioned in Q1, these contribute to the color of the crude product.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[2][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity assessment and can be used to separate a wide range of impurities.[5][6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a purification and getting a qualitative idea of the number of components in a mixture.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.

Troubleshooting Purification by Recrystallization

Q4: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its structure (an aromatic amine), you should explore a range of solvents with varying polarities. Good starting points for solvent screening include:

  • Alcohols: Ethanol or isopropanol.

  • Hydrocarbons: Heptane, hexane, or toluene.

  • Mixed Solvent Systems: A combination of a solvent in which the compound is very soluble (e.g., ethanol) and a solvent in which it is poorly soluble (e.g., water or heptane) can be very effective. For instance, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water or heptane until the solution becomes turbid, followed by cooling, can yield good crystals. A documented procedure suggests the use of petroleum ether for precipitation.[2]

Q5: My this compound is "oiling out" instead of crystallizing during recrystallization. What can I do?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. Here are some solutions:

  • Increase the Solvent Volume: The concentration of your product in the solvent may be too high. Add more hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Lower the Initial Cooling Temperature: Try to induce crystallization at a lower temperature. You can do this by adding a seed crystal or by scratching the inside of the flask with a glass rod at a cooler temperature.

  • Change the Solvent System: The solvent system you are using may not be appropriate. Experiment with different solvents or mixed solvent systems.

Troubleshooting Purification by Distillation

Q6: I am trying to purify this compound by distillation, but the product is decomposing. How can I prevent this?

A6: this compound has a relatively high boiling point (around 241 °C), and like many anilines, it can be susceptible to thermal degradation and oxidation at elevated temperatures.[8] To mitigate decomposition:

  • Use Vacuum Distillation: Performing the distillation under reduced pressure will significantly lower the boiling point of the compound, allowing it to distill at a temperature where decomposition is minimized. A patent for the purification of chloroanilines suggests vacuum distillation.[9]

  • Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before heating to prevent oxidation.

  • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating. Do not heat the distillation flask to dryness.

Q7: My distillation is very slow, and I'm not getting a good separation of impurities. What could be the problem?

A7: Slow distillation and poor separation can be due to several factors:

  • Inadequate Vacuum: If performing a vacuum distillation, ensure your vacuum pump is pulling a sufficient and stable vacuum. Check for leaks in your system.

  • Insufficient Heating: The heating mantle may not be providing enough energy to cause the compound to boil and distill at a reasonable rate. Gradually increase the temperature.

  • Poor Insulation: The distillation column may be losing too much heat to the surroundings. Insulating the column with glass wool or aluminum foil can help maintain the temperature gradient needed for good separation.

  • Inefficient Fractionating Column: For separating compounds with close boiling points, such as isomeric impurities, a simple distillation setup may not be sufficient. Using a fractionating column (e.g., a Vigreux or packed column) will provide multiple theoretical plates and improve separation.

Troubleshooting Purification by Column Chromatography

Q8: I am running a column to purify this compound, but the separation is poor. How can I improve it?

A8: Poor separation in column chromatography can be addressed by optimizing the stationary and mobile phases.

  • Stationary Phase: Silica gel is a common and effective stationary phase for the purification of moderately polar compounds like this compound.[7] Ensure you are using silica gel with an appropriate particle size for your column dimensions.

  • Mobile Phase (Eluent): The polarity of the eluent is crucial. For this compound on silica gel, a non-polar solvent with a small amount of a more polar modifier is a good starting point. A common system is a mixture of hexane or heptane with ethyl acetate. You can use TLC to screen different solvent ratios to find the optimal eluent system that gives good separation between your product and the impurities. A typical starting point would be 9:1 or 4:1 hexane:ethyl acetate.

Q9: My compound is streaking on the TLC plate and the column. What is causing this?

A9: Streaking is often a sign of overloading the stationary phase or interactions between your compound and the stationary phase.

  • Overloading: You may be applying too much sample to your TLC plate or column. Try using a more dilute solution of your crude product.

  • Acidity of Silica Gel: Silica gel is slightly acidic, and basic compounds like anilines can sometimes interact strongly with it, leading to tailing or streaking. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Sample Solubility: Ensure your crude product is fully dissolved in the mobile phase before loading it onto the column.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying larger quantities of crude this compound from non-volatile or high-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and vacuum gauge

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas source (e.g., nitrogen)

Procedure:

  • Preparation: Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.

  • Inert Atmosphere: Purge the system with an inert gas for a few minutes to remove air.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with the heating mantle while stirring.

  • Collecting Fractions: As the temperature rises, you will observe the vapor condensing and rising up the fractionating column. Collect any low-boiling impurities as a forerun in the first receiving flask. Once the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified this compound in a well-sealed container, protected from light and air.

Protocol 2: Purification by Recrystallization

This method is effective for removing small amounts of impurities from a solid crude product.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Recrystallization solvent (e.g., ethanol/water or heptane)

  • Activated carbon (optional)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary tests (see FAQ Q4).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely. Keep the solution at or near its boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature or air-dry them.

Protocol 3: Purification by Column Chromatography

This is a highly effective method for separating a wide range of impurities. A documented procedure for a similar synthesis uses chromatography on silica gel.[7]

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent system that gives a good separation of your product from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

Caption: Decision workflow for selecting a purification technique.

Safety Precautions

This compound is a toxic and potentially carcinogenic substance.[1][8][10] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[11] Dispose of all waste containing this compound in accordance with local regulations.[10][12]

References

Technical Support Center: Chlorination of N-Acetyltoluidine for 4-COT Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-o-toluidine (4-COT) via the chlorination of N-acetyl-o-toluidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, you will find in-depth troubleshooting guidance and frequently asked questions to ensure the success and safety of your experiments.

The chlorination of N-acetyl-o-toluidine is a foundational electrophilic aromatic substitution reaction.[1] The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group, making the aromatic ring more susceptible to electrophilic attack.[1] However, achieving high yield and regioselectivity for the desired 4-chloro isomer requires careful control of reaction conditions. This guide will address the nuances of this process, from managing side reactions to optimizing your purification strategy.

Troubleshooting Guide

This section addresses specific problems that may arise during the chlorination of N-acetyltoluidine, providing probable causes and actionable solutions.

Issue 1: Low Yield of the Desired 4-Chloro-N-acetyl-o-toluidine

Probable CauseRecommended Solution(s)
Incomplete Reaction - Increase Reaction Time: Allow the reaction to stir for a longer duration at the recommended temperature. Monitor reaction progress using an appropriate analytical technique like TLC or HPLC.[2] - Optimize Temperature: While low temperatures are crucial to control regioselectivity, a slight, controlled increase in temperature after the initial addition of the chlorinating agent may drive the reaction to completion.[2]
Hydrolysis of Starting Material or Product - Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents. Moisture can lead to the hydrolysis of the acetamido group.[2]
Sub-optimal Chlorinating Agent - Choice of Reagent: While various chlorinating agents can be used, their reactivity differs. For laboratory scale, reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent are common. For larger scales, chlorine gas may be employed, but requires specialized equipment and safety precautions.[2][3]

Issue 2: Formation of Significant Amounts of the 6-Chloro Isomer

The primary challenge in this synthesis is controlling regioselectivity to favor the 4-position over the 6-position.

Probable CauseRecommended Solution(s)
Reaction Temperature Too High - Maintain Low Temperature: The reaction should be conducted at a low temperature, typically between 0-10°C, to maximize the formation of the para-isomer.[2] Use an ice bath to carefully control the temperature throughout the addition of the chlorinating agent.
Solvent Effects - Appropriate Solvent Choice: Glacial acetic acid is a commonly used solvent that can favor the formation of the para-product.[2] The choice of solvent can influence the steric hindrance around the ortho-position.
Reaction Kinetics vs. Thermodynamic Control - The formation of the 6-chloro isomer can be kinetically favored under certain conditions. Slower addition of the chlorinating agent at a consistently low temperature can help favor the thermodynamically more stable 4-chloro product.

Issue 3: Presence of Di-chlorinated Byproducts

Probable CauseRecommended Solution(s)
Excess Chlorinating Agent - Strict Stoichiometry: Use a precise 1:1 molar ratio of N-acetyl-o-toluidine to the chlorinating agent.[2] Even a slight excess can lead to di-substitution.
High Concentration of Reactants - Dilution: Running the reaction at a lower concentration can help to minimize the rate of the second chlorination.[2]

Issue 4: Colored Impurities in the Crude Product

Probable CauseRecommended Solution(s)
Oxidation of Starting Material or Product - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially if sensitive reagents are used. - Quenching: After the reaction is complete, quenching any excess chlorinating agent with a mild reducing agent like sodium bisulfite can prevent further side reactions during workup.[2]
Impurities in Starting Materials - Purify Starting Materials: Ensure the N-acetyl-o-toluidine is pure before starting the reaction. Recrystallization may be necessary if the starting material is discolored.[4]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for the chlorination of N-acetyl-o-toluidine and the key decision points for troubleshooting.

Chlorination_Workflow Start Start: Dissolve N-acetyl-o-toluidine in glacial acetic acid Cooling Cool to 0-5°C Start->Cooling Chlorination Slowly add chlorinating agent Cooling->Chlorination Reaction Stir at low temperature Chlorination->Reaction Workup Precipitate in ice water & Quench Reaction->Workup Filtration Filter and wash crude product Workup->Filtration Analysis Analyze crude product (TLC, NMR, etc.) Filtration->Analysis Troubleshoot_Yield Low Yield? Analysis->Troubleshoot_Yield Troubleshoot_Purity Impure Product? Analysis->Troubleshoot_Purity Purification Recrystallization Final_Product Pure 4-Chloro-N-acetyl-o-toluidine Purification->Final_Product Troubleshoot_Yield->Purification No Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Slightly increase temp. Troubleshoot_Yield->Incomplete_Reaction Yes Troubleshoot_Purity->Purification No Side_Products Side Products (isomers, di-chloro): - Check temperature control - Verify stoichiometry Troubleshoot_Purity->Side_Products Yes Incomplete_Reaction->Reaction Side_Products->Chlorination

Caption: Troubleshooting workflow for 4-COT synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acetyl group in this reaction?

The acetyl group serves as a protecting group for the amine. The acetamido group (-NHCOCH₃) is an ortho, para-director and is activating towards electrophilic aromatic substitution, which facilitates the chlorination of the aromatic ring.[1] Direct chlorination of o-toluidine can lead to multiple side products and oxidation of the amino group. After chlorination, the acetyl group can be removed via hydrolysis to yield the final product, 4-chloro-o-toluidine.[5]

Q2: What are the primary safety concerns associated with this reaction?

The chlorination of N-acetyltoluidine involves several hazards that require strict safety protocols.[6]

  • Chlorinating Agents: Chlorine gas is highly toxic and corrosive.[3] Other reagents like sulfuryl chloride are also corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood.[3]

  • Solvents: Glacial acetic acid is corrosive.

  • Reaction Hazards: Chlorination reactions can be exothermic and may lead to runaway reactions if the addition of the chlorinating agent is too fast or if cooling is insufficient.[6] There is also a risk of gas phase explosion if chlorine gas is used.[6]

  • Product Hazards: 4-Chloro-o-toluidine is a suspected carcinogen.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[3]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A co-spot of the starting material and the reaction mixture should be used to track the consumption of the N-acetyl-o-toluidine. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What is the best method for purifying the crude product?

Recrystallization is the most common and effective method for purifying the crude 4-chloro-N-acetyl-o-toluidine.[2] An aqueous ethanol solution is often a suitable solvent system.[2] The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals, leaving impurities in the mother liquor. The purity of the recrystallized product should be confirmed by measuring its melting point and by spectroscopic methods such as NMR.

Q5: My final product is a mixture of 4-chloro and 6-chloro isomers. How can I separate them?

Separating the 4- and 6-chloro isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: This technique can sometimes be used to separate isomers if there is a sufficient difference in their solubility in a particular solvent. This often requires multiple recrystallization steps and can lead to a significant loss of product.

  • Chromatography: Column chromatography is a more effective method for separating isomers. A suitable stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to achieve separation.

Detailed Experimental Protocol: Chlorination of N-acetyl-o-toluidine

This protocol provides a general procedure for the laboratory-scale synthesis of 4-chloro-N-acetyl-o-toluidine.

Materials:

  • N-acetyl-o-toluidine

  • Glacial Acetic Acid

  • Chlorinating agent (e.g., Sulfuryl Chloride, SO₂Cl₂)

  • Ice

  • Sodium Bisulfite solution (for quenching)

  • Distilled water

Apparatus:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • Dissolution: In the three-necked flask, dissolve N-acetyl-o-toluidine in glacial acetic acid with stirring.

  • Cooling: Cool the solution to 0-5°C using an ice bath.[2]

  • Chlorination: Slowly add the chlorinating agent (e.g., a solution of SO₂Cl₂ in glacial acetic acid) dropwise to the stirred solution while maintaining the temperature below 10°C.[2]

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing a mixture of ice and water. The crude product should precipitate.[2]

  • Workup: Stir the slurry for 15-30 minutes to ensure complete precipitation. Add a small amount of sodium bisulfite solution to quench any excess chlorinating agent.[2]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining acid and inorganic salts.[2]

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 4-chloro-N-acetyl-o-toluidine.[2]

Reaction Mechanism Overview

The chlorination of N-acetyl-o-toluidine proceeds via an electrophilic aromatic substitution mechanism.

Reaction_Mechanism Reactant N-acetyl-o-toluidine Electrophile_Generation Generation of Electrophile (Cl+) Attack Nucleophilic Attack by Aromatic Ring Electrophile_Generation->Attack + Cl+ Sigma_Complex Formation of Sigma Complex Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation - H+ Product 4-Chloro-N-acetyl-o-toluidine Deprotonation->Product

Caption: Electrophilic aromatic substitution mechanism.

References

Technical Support Center: Managing the Formation of the 6-Chloro Isomer During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for managing the formation of the unwanted 6-chloro isomer during chemical synthesis. As Senior Application Scientists, we understand the critical importance of isomeric purity and offer this resource to help you navigate the challenges of regioselectivity in chlorination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic factors that lead to the formation of the 6-chloro isomer as a byproduct?

A1: The formation of the 6-chloro isomer, like other chloro isomers, is fundamentally governed by the principles of electrophilic aromatic substitution (EAS).[1][2][3][4] The regiochemical outcome of the chlorination reaction is directed by the electronic and steric properties of the substituents already present on the aromatic ring.

  • Electronic Effects: Activating groups (electron-donating groups) direct incoming electrophiles to the ortho and para positions, while deactivating groups (electron-withdrawing groups) direct them to the meta position. The formation of a specific isomer, such as the 6-chloro variant, depends on the relative reactivity of the available positions on your substrate.

  • Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder the approach of the electrophile to adjacent (ortho) positions. This can lead to a higher proportion of substitution at less hindered positions, which might include the carbon at the 6-position, depending on the overall substitution pattern of your starting material.

  • Reaction Conditions: The choice of chlorinating agent, Lewis acid catalyst, solvent, and temperature can significantly influence the selectivity of the reaction.[5] For instance, a highly reactive chlorinating system may exhibit lower selectivity, leading to a mixture of isomers.

Q2: How can I proactively minimize the formation of the 6-chloro isomer during my reaction setup?

A2: Proactive control of your reaction parameters is the most effective strategy to minimize the formation of the 6-chloro isomer. Careful consideration of the following factors is crucial:

  • Choice of Chlorinating Agent: Different chlorinating agents possess varying reactivities. Milder agents may offer better regioselectivity. Recent advances have highlighted the use of specific reagents, such as hypervalent iodine(III) compounds like 1-chloro-1,2-benziodoxol-3-one, for highly regioselective chlorinations.[6]

  • Catalyst Selection and Stoichiometry: The Lewis acid catalyst plays a pivotal role in activating the chlorinating agent.[1][2][3] Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and carefully controlling their stoichiometry can modulate the electrophilicity of the chlorinating species and, consequently, the isomer distribution.[5]

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the desired isomer in electrophilic aromatic substitutions.[5] Running the reaction at reduced temperatures (e.g., 0-5°C) can significantly enhance selectivity by increasing the energy difference between the transition states leading to different isomers.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.[5] Non-polar solvents are traditionally used, but exploring alternative solvents can sometimes lead to improved isomer ratios.[5]

Q3: What are the most effective analytical techniques for detecting and quantifying the 6-chloro isomer?

A3: Accurate detection and quantification of the 6-chloro isomer are essential for process optimization and quality control. The most commonly employed analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful chromatographic techniques for separating isomers.[7] When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC and UPLC can provide both quantification and structural confirmation of the isomers.[7]

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC, particularly when coupled with a Mass Spectrometer (GC-MS), offers excellent separation and identification capabilities for isomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between isomers based on differences in the chemical shifts and coupling constants of the aromatic protons and carbons. However, NMR is generally less sensitive for quantifying low-level impurities compared to chromatographic methods.[9]

Analytical TechniqueStrengthsConsiderations
HPLC/UPLC-UV/MS High resolution, high sensitivity, suitable for a wide range of compounds.[7]Method development can be time-consuming.
GC-MS Excellent for volatile compounds, provides structural information.[8][10]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Provides detailed structural information for isomer identification.Lower sensitivity for quantification of minor isomers.[9]

Troubleshooting Guide: Managing 6-Chloro Isomer Formation

This section provides a structured approach to troubleshooting and optimizing your synthesis to minimize the formation of the 6-chloro isomer.

Problem: High Levels of 6-Chloro Isomer Detected

If you are observing an unacceptably high percentage of the 6-chloro isomer in your product mixture, follow this troubleshooting workflow:

Troubleshooting_Workflow start High 6-Chloro Isomer Detected step1 Step 1: Review Reaction Conditions start->step1 step2 Step 2: Modify Reaction Parameters step1->step2 Identify Potential Causes sub_step1a Temperature too high? step1->sub_step1a sub_step1b Incorrect catalyst stoichiometry? step1->sub_step1b sub_step1c Suboptimal solvent? step1->sub_step1c step3 Step 3: Evaluate Alternative Reagents step2->step3 If isomer levels are still high sub_step2a Lower reaction temperature (e.g., to 0°C) step2->sub_step2a sub_step2b Screen different Lewis acids and optimize stoichiometry step2->sub_step2b sub_step2c Test alternative solvents step2->sub_step2c step4 Step 4: Post-Reaction Purification step3->step4 For challenging separations sub_step3a Investigate milder chlorinating agents step3->sub_step3a sub_step3b Consider a directing group strategy to block the 6-position step3->sub_step3b end_node Optimized Process with Minimal 6-Chloro Isomer step4->end_node Catalyst_Mechanism Cl2 Cl-Cl Complex Activated Complex [Cl-Cl---AlCl₃] Cl2->Complex LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AreniumIon Arenium Ion (Sigma Complex) Complex->AreniumIon AromaticRing Aromatic Ring AromaticRing->AreniumIon Nucleophilic Attack Product Chlorinated Product + HCl + AlCl₃ AreniumIon->Product Deprotonation

References

Technical Support Center: Optimizing Coupling Reactions for 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-chloro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

This compound is a common building block, but its electronic properties and substitution pattern—an electron-donating methyl group ortho to the amine and a deactivating chloro group para to the amine—present unique challenges in cross-coupling chemistry. This guide provides troubleshooting FAQs and optimized protocols for the most common transformations: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.

Part 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C–N bonds.[1] When using this compound as the amine component, the primary challenge is its nucleophilicity and steric hindrance. When using it as the aryl halide component (after appropriate functional group manipulation), the key challenge is the low reactivity of the C–Cl bond. This section will focus on its use as the amine coupling partner.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig reaction with this compound is giving low to no yield. What are the most likely causes?

A1: Low yield is the most common issue and typically points to a problem within the catalytic cycle. The primary suspects are catalyst deactivation, inefficient oxidative addition of the aryl halide, or slow reductive elimination. Aryl chlorides are notoriously less reactive than bromides or iodides.[2]

Here is a systematic approach to troubleshooting:

  • Catalyst & Ligand Choice: This is the most critical parameter. Aryl chlorides require highly active catalysts.

    • Ligand: Use bulky, electron-rich biaryl phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step for aryl chlorides, and accelerate the final reductive elimination.[3] Ligands like XPhos , SPhos , or BrettPhos are excellent starting points.[4]

    • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species.[2] Using a pre-formed Pd(0)-ligand complex (precatalyst) like XPhos Pd G3 provides greater consistency and activity.[5]

  • Base Selection: The base's role is to deprotonate the aniline to form the active nucleophile. Its strength and solubility are crucial.

    • Strength: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] Weaker bases like K₃PO₄ or Cs₂CO₃ are often insufficient for coupling anilines with aryl chlorides unless specialized catalyst systems are used.[2][6]

    • Purity & Handling: NaOtBu is hygroscopic. Use a fresh bottle from a reputable supplier and handle it in a glovebox.

  • Solvent & Temperature:

    • Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene , dioxane , or THF are common choices.[2][4] Ensure the solvent can dissolve all reactants, as insolubility is a frequent cause of reaction failure.[2]

    • Temperature: Reactions with aryl chlorides typically require elevated temperatures, often in the range of 80–110 °C, to drive the oxidative addition.[4][7]

  • Reaction Setup: Cross-coupling reactions are sensitive to air and moisture.

    • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, rendering them inactive. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen).[5]

    • Reagent Purity: Ensure the aryl halide and this compound are pure. Amines, in particular, should be purified if they are old or discolored.[5]

Troubleshooting Workflow: Buchwald-Hartwig Amination

Below is a logical workflow for diagnosing a failed or low-yielding reaction.

Buchwald_Troubleshooting start_node Low/No Yield check_catalyst Check Catalyst System (Pd Source & Ligand) start_node->check_catalyst check_base Verify Base (Strength & Purity) start_node->check_base check_conditions Assess Conditions (Solvent, Temp, Atmosphere) start_node->check_conditions check_reagents Confirm Reagent Purity start_node->check_reagents solution_catalyst Switch to Bulky Ligand (e.g., XPhos) & Use a G3 Precatalyst check_catalyst->solution_catalyst Using Pd(OAc)₂/ older ligand? solution_base Use Fresh NaOtBu Handle in Glovebox check_base->solution_base Using weak base or old NaOtBu? solution_conditions Use Anhydrous/Degassed Solvent & Increase Temp (e.g., Toluene, 110°C) check_conditions->solution_conditions Temp < 80°C? Solvent not dry? solution_reagents Purify Amine & Starting Materials check_reagents->solution_reagents Reagents old or discolored?

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Q2: I'm observing a significant amount of hydrodehalogenation side product. How can I prevent this?

A2: Hydrodehalogenation (replacement of the halide on your electrophile with hydrogen) is a common side reaction. It often occurs when the catalytic cycle is disrupted, particularly when β-hydride elimination competes with reductive elimination.[1]

  • Cause: This side reaction can be promoted by traces of water in the reaction mixture or by certain ligand/base combinations.[4]

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.[4]

    • Ligand Choice: Some ligands are more prone to this pathway. Switching to a different bulky monophosphine ligand can sometimes suppress it.

    • Base Stoichiometry: Using a large excess of base can sometimes exacerbate the issue. Use a precise stoichiometry (typically 1.2-1.5 equivalents).

Optimized Starting Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling this compound with a generic aryl chloride.

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (1-2 mol%)Highly active, air-stable precatalyst ensures reliable initiation.[5]
Ligand XPhos (1.1 eq. relative to Pd)Bulky, electron-rich ligand essential for C-Cl bond activation.[4]
Base Sodium tert-butoxide (1.4 eq.)Strong, non-nucleophilic base required for amine deprotonation.[2]
Solvent Toluene or CPMEAnhydrous and deoxygenated. Good solubility for many substrates.
Temperature 100-110 °CNecessary to overcome the high activation barrier of C-Cl oxidative addition.[7]
Concentration 0.1 - 0.5 MA good starting range; can be optimized.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 eq.), XPhos Pd G3 (0.02 eq.), and Sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 eq.) followed by the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Coupling

In a Suzuki-Miyaura reaction, this compound typically serves as the aryl halide partner, coupling with a boronic acid or ester. The primary challenge is activating the inert C–Cl bond, which is made even more difficult by the electron-donating nature of the amine and methyl groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of this compound is not working. What catalyst system should I use?

A1: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[8] You need a modern catalyst system designed for activating aryl chlorides.

  • Recommended System: A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich biarylmonophosphine ligand is essential. SPhos , XPhos , or RuPhos are state-of-the-art ligands for this purpose. The steric bulk and electron-donating properties of these ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step.[9]

Q2: What is the best base and solvent for this Suzuki coupling?

A2: The choice of base and solvent are interdependent and can significantly impact yield.

  • Base: An aqueous solution of a moderately strong inorganic base is typically used. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[6] They are strong enough to facilitate the crucial transmetalation step without causing significant side reactions.

  • Solvent: A mixture of an organic solvent and water is common.

    • Ethereal Solvents: 1,4-Dioxane/water or 2-MeTHF/water are robust choices.[10]

    • Aromatic Solvents: Toluene/water can also be effective.

    • Solvent Effects: The choice of solvent can be complex; polar aprotic solvents like DMF or MeCN can sometimes alter the active catalytic species and reaction selectivity, though this is more pronounced with substrates having multiple leaving groups.[11] For this substrate, sticking to standard ethereal or aromatic solvents is a reliable starting point.

Catalytic Cycle and Role of Components

Understanding the catalytic cycle helps in troubleshooting. The ligand accelerates oxidative addition and reductive elimination, while the base is critical for the transmetalation step.

Suzuki_Cycle cluster_reagents Reagents pd0 L-Pd(0) ox_add L-Pd(II)(Ar)(Cl) pd0->ox_add Oxidative Addition trans L-Pd(II)(Ar)(Ar') ox_add->trans Transmetalation trans->pd0 Reductive Elimination red_elim Product Ar-Ar' trans->red_elim red_elim->pd0 Catalyst Regeneration center ArCl Ar-Cl (this compound) ArCl->ox_add Boronic Ar'-B(OH)₂ Boronic->trans Base Base (e.g., K₃PO₄) Base->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Part 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative for forming C–N or C–O bonds.[12] While it often requires harsher conditions (higher temperatures) than palladium-catalyzed methods, it can be a valuable option when palladium catalysis fails or for specific substrate combinations.[13]

Frequently Asked Questions (FAQs)

Q1: When should I consider an Ullmann reaction instead of a Buchwald-Hartwig amination?

A1: Consider an Ullmann reaction under these circumstances:

  • Cost-Sensitivity: Copper catalysts are significantly cheaper than palladium catalysts.

  • Palladium Poisoning: If your substrate contains functional groups (like certain sulfur-containing heterocycles) that can poison palladium catalysts.

  • Different Selectivity: In complex molecules, copper and palladium catalysts can sometimes offer complementary regioselectivity.

  • Historical Precedent: If literature for a very similar substrate shows high yields with an Ullmann protocol, it can be a reliable choice.

Q2: What are the key parameters to optimize for a successful Ullmann coupling?

A2: Ullmann reactions are sensitive to the copper source, ligand (if used), base, and temperature.

  • Copper Source: Copper(I) salts like CuI are generally more effective than copper metal (Cu) or Cu(II) salts.[4]

  • Ligand: While classic Ullmann reactions are ligand-free, modern protocols often use ligands like 1,10-phenanthroline or various diamines to solubilize the copper species and accelerate the reaction, allowing for lower temperatures.[13]

  • Base: A strong base like K₂CO₃ or K₃PO₄ is typically required.

  • Temperature: These reactions often require high temperatures, frequently in the range of 150-200 °C, especially without a ligand.[12][13] This can be a major limitation for sensitive substrates.

Q3: My Ullmann reaction is just giving decomposition ("black tar"). What can I do?

A3: Decomposition is a common problem due to the high temperatures involved.

  • Lower the Temperature: The most direct solution is to lower the reaction temperature. This is often only possible by introducing a ligand (like 1,10-phenanthroline) to accelerate the reaction at a milder temperature.[14]

  • Use a High-Boiling Point Solvent: Solvents like DMF, DMSO, or NMP are often used, but ensure your substrate is stable in them at high temperatures.

  • Check Reagent Purity: Impurities can catalyze decomposition pathways. Ensure all starting materials are pure.

References

Technical Support Center: Storage and Handling of 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylaniline (CAS 95-69-2). This document provides in-depth technical guidance on preventing its degradation during storage, troubleshooting common issues, and ensuring the integrity of your experimental results.

Introduction: The Challenge of Storing this compound

This compound, a crucial intermediate in the synthesis of pharmaceuticals and azo dyes, is a compound that demands careful handling and storage.[1] Like many aromatic amines, it is susceptible to degradation, primarily through atmospheric oxidation, which can be accelerated by exposure to light and elevated temperatures.[2][3] This degradation not only reduces the purity of the material but can also introduce impurities that may interfere with downstream applications, leading to inconsistent results and potential side reactions.[4]

The most common visual indicator of degradation is a change in color, from its pure, colorless or white crystalline form to yellow, brown, or even reddish-brown.[2] This discoloration is a direct result of the formation of colored oxidation products. Understanding the mechanisms behind this degradation is key to implementing effective preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is imperative to store it under conditions that minimize its exposure to oxygen, light, and heat. The following table summarizes the recommended storage parameters:

ParameterRecommendationRationale
Temperature Store in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.Lower temperatures significantly slow down the rate of oxidative degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Displacing oxygen from the container headspace prevents atmospheric oxidation of the amine group.
Container Use a tightly sealed, amber glass bottle.Amber glass protects the compound from light-induced degradation, while a tight seal prevents the ingress of air and moisture.
Handling Minimize the frequency of opening the container. When opened, do so in a controlled environment and promptly reseal under an inert atmosphere.Each exposure to the atmosphere introduces oxygen and moisture, accelerating degradation.

Q2: My this compound has turned yellow. Can I still use it?

A2: A yellow discoloration indicates the onset of degradation, likely due to the formation of oxidized impurities. While the material may still be suitable for some non-critical applications, it is highly recommended to assess its purity before use in sensitive experiments, such as pharmaceutical synthesis or quantitative studies. The presence of impurities can lead to lower yields, unexpected side products, and difficulty in purification of the final product. For high-stakes applications, using discolored material is not advised without prior purification.

Q3: What are the primary degradation products of this compound?

A3: The degradation of anilines in the presence of air and light can lead to a complex mixture of products. The primary mechanism is the oxidation of the amino group. While specific long-term stability studies on this compound are not extensively published, based on the known chemistry of anilines, the degradation can proceed through the formation of radical intermediates. This can lead to dimerization and the formation of colored azo compounds, such as the corresponding azoxy- and azobenzene derivatives. Further oxidation can lead to the formation of quinone-like structures, which are often highly colored.

Q4: Are there any chemical stabilizers I can add to prolong the shelf-life of this compound?

A4: While the most effective method of preservation is proper storage, the use of antioxidants can be considered for certain applications. Aromatic amine antioxidants, such as derivatives of diphenylamine or hindered phenols like butylated hydroxytoluene (BHT), are known to be effective in preventing the oxidation of various organic compounds, including some amines.[5][6] However, the addition of any stabilizer should be carefully considered, as it may interfere with subsequent reactions. If a stabilizer is used, its compatibility with the intended chemistry must be verified. For most laboratory-scale applications, stringent storage under an inert atmosphere is the preferred method of preservation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the degradation of this compound.

Problem 1: Discoloration of the Stored Compound
Observation Potential Cause Recommended Actions
Pale Yellow Initial stages of atmospheric oxidation.- Assess purity via HPLC or TLC. - For non-critical applications, may be used with caution. - For sensitive applications, repurification is recommended. - Review storage procedures to ensure an inert atmosphere and protection from light.
Yellow to Brown Moderate to significant oxidation. Formation of a mixture of oxidized and coupled products.- Purity is likely compromised. - Repurification is strongly advised before use. - Discard if purity assessment shows significant degradation and repurification is not feasible.
Dark Brown to Reddish-Brown Advanced degradation. High concentration of colored impurities, potentially including polymeric materials.- Compound is likely of very low purity. - Not recommended for use in any application. - Dispose of the material according to institutional safety guidelines.
Problem 2: Inconsistent or Low Yields in Downstream Reactions (e.g., Diazotization)
Observation Potential Cause Recommended Actions
Lower than expected yield in a diazotization-coupling reaction. The starting this compound is impure. Oxidized impurities do not undergo diazotization and may interfere with the reaction.- Verify the purity of the this compound using the HPLC protocol below. - If impure, repurify the starting material or use a fresh, high-purity batch. - Ensure all other reaction parameters (temperature, stoichiometry of reagents) are correct.
Formation of unexpected side products. Degradation products in the starting material are participating in side reactions.- Characterize the side products if possible to identify the nature of the impurities. - Use high-purity this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. It is recommended to validate the method for your specific instrumentation and requirements.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for MS compatibility)[7]

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 60:40 or 70:30 v/v mixture). Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[7]

    • Standard Preparation: Accurately weigh a small amount of high-purity this compound standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Preparation: Prepare a sample of the stored this compound at the same concentration as the standard.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection Wavelength: 240 nm (or a wavelength determined by a UV scan of the standard)

    • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks (area percent method).

Protocol 2: Repurification of Discolored this compound by Column Chromatography

This protocol outlines a general procedure for purifying moderately discolored this compound.

  • Materials:

    • Silica gel (for flash chromatography, 230-400 mesh)

    • Glass chromatography column

    • Solvents: Hexanes (or heptane) and Ethyl Acetate (or dichloromethane)

    • Thin Layer Chromatography (TLC) plates (silica gel)

  • Procedure:

    • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The ideal solvent system should give the this compound spot an Rf value of approximately 0.3.

    • Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet packing).

    • Sample Loading: Dissolve the discolored this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If solubility is an issue, perform a dry loading by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[8]

    • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

    • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • Final Product Handling: The purified product should be a colorless or white solid. Immediately store it under an inert atmosphere in a tightly sealed amber vial at a low temperature.

Visualization of Degradation and Prevention

Logical Workflow for Handling this compound

Workflow for Handling this compound cluster_storage Initial Storage and Inspection cluster_decision Purity Assessment cluster_action Troubleshooting and Repurification A Receive new this compound B Store in cool, dark place under inert gas (e.g., Argon) A->B C Visually inspect before use B->C D Is the material colorless/white? C->D E Proceed with experiment D->E Yes F Material is discolored (yellow/brown) D->F No G Assess purity via HPLC/TLC F->G H Is purity >98%? G->H I Use with caution for non-critical applications H->I Yes J Repurify via column chromatography or recrystallization H->J No J->E Successful K Discard material J->K Unsuccessful

Caption: Decision workflow for handling and using this compound.

Degradation Pathway Overview

Simplified Degradation Pathway of this compound A This compound (Colorless/White Solid) C Radical Intermediates A->C B Oxidative Conditions (Air, Light, Heat) B->C D Dimerization & Coupling C->D E Further Oxidation C->E F Azoxy/Azo Compounds (Yellow/Orange) D->F G Quinone-like Structures (Brown/Reddish-Brown) E->G

Caption: Simplified overview of the oxidative degradation of this compound.

References

Technical Support Center: Safe Disposal of 4-Chloro-2-methylaniline Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-Chloro-2-methylaniline (also known as 4-Chloro-o-toluidine) waste. The information is presented in a question-and-answer format to directly address practical challenges encountered in a laboratory setting. Our focus is on ensuring scientific integrity, safety, and regulatory compliance.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Hazard

Question: Why is this compound waste considered hazardous?

This compound (CAS No. 95-69-2) is classified as a hazardous substance due to its significant toxicological profile.[1] It poses multiple risks:

  • Toxicity: It is toxic if swallowed or if it comes into contact with the skin.[1] Animal studies indicate that ingestion of even small amounts can be fatal or cause serious health damage.[2]

  • Carcinogenicity: It is classified as a Category 1A carcinogen, meaning it is known to have carcinogenic potential for humans.[1] It is a probable human carcinogen and has been shown to induce tumors in animal studies.[3][4]

  • Mutagenicity: It is classified as a Category 1B germ cell mutagen, indicating it may cause genetic defects.[1]

  • Environmental Hazard: This chemical is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][5]

Due to these properties, waste containing this compound is subject to stringent disposal regulations to protect human health and the environment.

Question: What are the physical and chemical properties I should be aware of for disposal?

Understanding the properties of this compound is crucial for safe handling and choosing the correct disposal path.

PropertyValueSignificance for Disposal
Appearance Colorless to pale yellow solid or liquid[4][6]Can darken during storage, which does not alter its hazardous nature.[1]
Molecular Formula C₇H₈ClN[1][6]A chlorinated aromatic amine, placing it in a regulated class of compounds.
Boiling Point 240-241 °C[4]Relatively low volatility at room temperature, but vapors can still be an inhalation hazard.
Melting Point 29-30 °C[4]May be a solid or liquid depending on ambient laboratory temperature.
Solubility Slightly soluble in water; soluble in ethanol and ether[6]Poses a risk of contaminating aqueous waste streams. Must not be disposed of down the drain.[7][8]
Incompatibilities Acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates[1][3][9]Crucial: Do not mix this waste with incompatible materials to avoid violent reactions.[3]
Section 2: Waste Characterization and Segregation

Question: How do I correctly classify my this compound waste?

Proper classification is the first and most critical step in the disposal process. Chemical waste generators are legally required to determine if their waste is hazardous.[1]

  • Listed Waste: If this compound is a discarded commercial chemical product, it is classified as EPA Hazardous Waste Number U049 .[6] This applies to the pure, unused chemical.

  • Characteristic Waste: If the waste is a mixture, it may still be hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

  • Halogenated Organic Compound (HOC): As a chlorinated compound, this waste falls under regulations for HOCs, which severely restrict landfill disposal.[10][11]

The following diagram illustrates the initial characterization workflow.

start Generation of This compound Waste q1 Is the waste unused, pure This compound? start->q1 u049 Classify as EPA Hazardous Waste: U049 q1->u049 Yes q2 Is the waste a mixture containing This compound? q1->q2 No halogenated Designate as Halogenated Organic Compound (HOC) Waste u049->halogenated evaluate Evaluate for RCRA Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) q2->evaluate Yes evaluate->halogenated end_node Proceed to Containerization & Labeling Protocol halogenated->end_node

Caption: Waste Characterization Workflow for this compound.

Question: What is the most common mistake made when segregating this waste?

The most critical error is mixing halogenated waste with non-halogenated waste.[12] Diluting this compound waste with other solvents does not make it non-hazardous and is prohibited as a means to evade landfilling prohibitions.[10]

Causality: Mixing creates a larger volume of more complex hazardous waste, which is significantly more expensive and difficult to dispose of. Furthermore, mixing with incompatible materials like strong acids can cause exothermic and potentially dangerous reactions.[3] Always maintain separate, clearly labeled waste streams for halogenated and non-halogenated solvents.[12]

Section 3: Disposal Methods & Troubleshooting

Question: What is the recommended disposal method for this compound waste?

The universally recommended and most environmentally sound method for destroying this compound waste is controlled incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[2][6]

Why Incineration? Incineration at high temperatures effectively breaks the chemical bonds of the molecule, destroying its hazardous properties. Combustion products include carbon oxides, nitrogen oxides, and hydrogen chloride gas, which must be treated by scrubbers and other thermal devices in the incinerator's exhaust system to prevent release of toxic fumes.[6]

The following table summarizes incineration methods suitable for this waste stream.[6]

Incineration MethodTemperature RangeResidence TimeApplicability
Liquid Injection 650 to 1,600 °C0.1 to 2 secondsSuitable for liquid waste streams.
Rotary Kiln 820 to 1,600 °CSeconds (liquids/gases) to hours (solids)Versatile; can handle solid, liquid, and containerized waste.
Fluidized Bed 450 to 980 °CSeconds (liquids/gases) to longer for solidsEfficient heat transfer for various waste forms.

Question: Can I dispose of this waste via a landfill?

Generally, no. As a halogenated organic compound (HOC), this compound waste is subject to land disposal restrictions (LDRs).[10] Regulations in many jurisdictions, such as those from the EPA, prohibit the landfilling of hazardous wastes containing HOCs above a specific concentration.[10][11] These compounds are not very soluble in water and can damage the synthetic liners of landfills, potentially leading to groundwater contamination.[10] Disposal should only be considered after treatment to meet specific regulatory standards, which is typically achieved through incineration.

The diagram below outlines the decision-making process for selecting a disposal method.

start Characterized This compound Waste q1 Is the waste treated to meet Land Disposal Restriction (LDR) standards? start->q1 incinerate Arrange for transport to a licensed hazardous waste incinerator. q1->incinerate No / Primary Path landfill Permissible for landfill at a licensed facility (Rare). q1->landfill Yes end_node Complete Waste Manifest for Transport incinerate->end_node landfill->end_node

Caption: Disposal Method Selection Logic.

Question: What should I do if I accidentally spill this compound?

Treat any spill with immediate and cautious action.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation, but avoid generating dusts or vapors.[2][7]

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, a face shield, and a lab coat.[13][14] For large spills, a respirator may be necessary.[13]

  • Containment: For liquid spills, use an inert absorbent material like sand, silica gel, or universal binder.[15] Do not use combustible materials like sawdust. For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]

  • Cleanup: Collect the absorbed material or spilled solid into a suitable, labeled container for hazardous waste disposal.[16]

  • Decontamination: Clean the spill area with soap and water. Collect all cleanup materials (wipes, contaminated PPE) and place them in the hazardous waste container.

  • Disposal: The container with the spill cleanup materials must be disposed of as this compound hazardous waste.[1][7]

Protocols
Protocol 1: Accumulation and Storage of this compound Waste

This protocol ensures safe on-site accumulation of waste pending pickup by a licensed disposal vendor.

  • Container Selection: Use a chemically compatible container with a tight-fitting lid. The container must be in good condition, free of leaks or residues on the outside.

  • Waste Segregation: Designate a specific container for "Halogenated Organic Waste" containing this compound. Do not mix with non-halogenated solvents or other incompatible waste streams.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents (e.g., "Waste this compound in Methanol").[12] All components of a mixture should be listed.

  • Accumulation Point: Store the sealed container in a designated satellite accumulation area that is in a well-ventilated location, away from heat or ignition sources, and incompatible materials.[17][18]

  • Closure: Keep the container closed at all times except when adding waste.[12]

  • Disposal Request: Once the container is full, or before reaching the regulatory accumulation time limit, arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

Protocol 2: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: Remove as much free product as possible from contaminated items. For example, rinse glassware with a minimal amount of a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste.

  • Solid Waste: Items that cannot be decontaminated, such as gloves, bench paper, and plasticware, must be disposed of as solid hazardous waste.

  • Containerization: Place these contaminated solid items into a designated, leak-proof hazardous waste container, typically a lined box or a drum.

  • Labeling: Label the container "Hazardous Waste" with a clear description of the contents (e.g., "Solid Debris contaminated with this compound").

  • Disposal: Arrange for disposal via incineration through your institution's EHS office. Do not place these items in the regular or biohazardous trash.

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving 4-chloro-2-methylaniline. This substrate presents a unique combination of challenges, including the low reactivity of an aryl chloride, steric hindrance from an ortho-methyl group, and potential catalyst inhibition from the aniline moiety. This document is designed to provide a logical, mechanism-driven approach to diagnosing and overcoming poor reaction outcomes.

Section 1: Foundational Principles & Key Substrate Challenges

Understanding the catalytic cycle is paramount to effective troubleshooting. Most palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, proceed through a similar series of steps: oxidative addition, transmetalation (or coordination/insertion for Heck), and reductive elimination. Low yields are a direct consequence of a disruption or inefficiency in one or more of these key steps.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle cluster_offcycle Common Failure Points Pd0 LₙPd(0) Active Catalyst OA_Complex LₙPd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation O₂, Impurities Trans_Complex LₙPd(II)(Ar)(R) Transmetalation Complex OA_Complex->Trans_Complex Transmetalation (Suzuki) Amine Coordination (Buchwald) Olefin Insertion (Heck) Inhibition Inhibition (e.g., Amine Coordination) OA_Complex->Inhibition Substrate Inhibition Product_Complex LₙPd(0)-Product Complex Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release (Ar-R)

Caption: General palladium cross-coupling catalytic cycle and common failure points.

With this compound, specific challenges arise:

  • C-Cl Bond Activation: The carbon-chlorine bond is strong and less reactive towards oxidative addition compared to C-Br or C-I bonds. This step is often the rate-limiting factor and requires highly active catalysts.[1][2]

  • Steric Hindrance: The ortho-methyl group shields both the adjacent chlorine atom and the amine. This steric bulk can impede the approach of the bulky palladium catalyst to the C-Cl bond and can also hinder coupling reactions at the N-H bond (e.g., Buchwald-Hartwig amination).[3][4][5]

  • Catalyst Inhibition by the Aniline: The lone pair on the aniline nitrogen can coordinate to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically dormant, effectively reducing the concentration of the active catalyst.[6]

Section 2: Troubleshooting Guide (Symptom-Based)

This section is structured to address specific experimental observations, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Q: My TLC/LCMS analysis shows that my starting this compound is largely unconsumed, even after extended reaction times. What are the most likely causes?

This is one of the most common problems and almost always points to an issue with catalyst activity or suboptimal reaction conditions.

A1: Ineffective Catalyst System (Ligand & Precursor)

The activation of a stubborn C-Cl bond requires a highly active catalyst, which is generated from the combination of a palladium precursor and a supporting ligand.

  • Cause: The ligand is not suitable for activating an electron-rich, sterically hindered aryl chloride. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate class.[2][7]

  • Solution: Employ Bulky, Electron-Rich Ligands. The key to activating aryl chlorides is to use ligands that are both sterically bulky and strong σ-donors.[2] This combination promotes the formation of a coordinatively unsaturated, electron-rich Pd(0) species that is highly reactive in the oxidative addition step. Buchwald-type biaryl phosphines are the industry standard for this purpose.[8][9]

Ligand Class Examples Key Features & Application Ref.
Bulky Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosHighly electron-rich and sterically demanding. Excellent for activating C-Cl bonds in Suzuki and Buchwald-Hartwig reactions.[3][10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust bonds with palladium. Effective for Suzuki and Heck reactions, particularly when catalyst stability is an issue.[10]
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich but can be sensitive to air. P(t-Bu)₃ is highly effective for Buchwald-Hartwig aminations.[2][11]
  • Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is not being efficiently reduced to the active Pd(0) state.

  • Solution: Optimize Precatalyst & Activation. While Pd(II) sources are common, their reduction can be inconsistent.[12] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this variable.[13] Alternatively, modern "precatalysts" (e.g., XPhos Pd G3) are designed for reliable and rapid activation.[14]

A2: Suboptimal Reaction Conditions (Base, Solvent, Temperature)

  • Cause: The chosen base is inappropriate for the specific reaction type or is of poor quality. The role of the base is multifaceted; it participates in the transmetalation step (Suzuki), deprotonates the amine (Buchwald-Hartwig), and neutralizes the HX generated in the Heck reaction.[15][16][17]

  • Solution: Select and Verify the Appropriate Base. The choice of base is critical and non-interchangeable between reaction types. Ensure the base is finely powdered and anhydrous, as water can interfere with many coupling reactions.[18]

Base pKa (Conjugate Acid) Typical Reactions Comments Ref.
K₃PO₄ ~12.3SuzukiModerately strong, often effective and well-tolerated. Must be anhydrous.[1]
Cs₂CO₃ ~10.3Suzuki, Buchwald-HartwigHighly soluble in many organic solvents. Milder but effective.[15][19]
NaOt-Bu ~19Buchwald-HartwigVery strong, non-nucleophilic base. Essential for many C-N couplings but can be harsh on sensitive functional groups.[3][20]
K₂CO₃ ~10.3Suzuki, HeckA common, mild, and inexpensive base. Often used in aqueous mixtures.[20][21]
  • Cause: The solvent is wet or contains dissolved oxygen. Oxygen is detrimental as it can oxidize the active Pd(0) catalyst to inactive Pd(II) species or palladium black and can also degrade phosphine ligands.[13][22]

  • Solution: Use Anhydrous, Degassed Solvents. Solvents like 1,4-dioxane, toluene, or THF should be passed through a purification system or freshly distilled. Before use, they must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[13][22]

  • Cause: The reaction temperature is too low.

  • Solution: Increase Reaction Temperature. Oxidative addition of C-Cl bonds has a significant activation barrier. Reactions involving this compound often require elevated temperatures, typically in the range of 80-120 °C, to proceed at a reasonable rate.[10]

Issue 2: Formation of Significant Side Products

Q: My starting material is consumed, but my desired product yield is low due to the formation of other compounds. What are these side products and how can I minimize them?

This scenario indicates that the catalyst is active but that undesired reaction pathways are competing with the productive cycle.

  • Side Product: Hydrodehalogenation (Ar-Cl → Ar-H)

    • Cause: This occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can undergo transmetalation or reductive elimination. The hydride source can be trace water, the amine substrate itself, or a β-hydride elimination pathway from certain reagents (e.g., alkoxide bases).

    • Solution:

      • Ensure Rigorously Anhydrous Conditions: Use flame-dried glassware and anhydrous reagents and solvents.[18]

      • Re-evaluate the Base: Switch to a base less prone to side reactions, such as K₃PO₄ or Cs₂CO₃.

  • Side Product: Homocoupling of Boronic Acid (Suzuki Reaction, Ar'-B(OH)₂ → Ar'-Ar')

    • Cause: This side reaction is often promoted by the presence of oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then undergo two transmetalation events with the boronic acid, followed by reductive elimination to give the homocoupled product.[13]

    • Solution: The most critical step is the rigorous exclusion of oxygen . Follow a strict inert atmosphere protocol (see Section 4). Also, avoid using a large excess of the boronic acid; an excess of 1.2-1.5 equivalents is typical.[13]

  • Side Product: Protodeboronation (Suzuki Reaction, Ar'-B(OH)₂ → Ar'-H)

    • Cause: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by water and strong bases, effectively destroying the coupling partner.[22]

    • Solution:

      • Use Milder Bases: Bases like K₃PO₄ or even KF can be less aggressive towards the C-B bond.[22]

      • Use Boronate Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester, which are more resistant to protodeboronation.[22]

      • Minimize Water: While some protocols use aqueous mixtures, if protodeboronation is a problem, switch to strictly anhydrous conditions.[22]

Section 3: Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, is several years old. Could its quality be the issue? A: Absolutely. Anilines can oxidize over time, often indicated by a darkening of color from off-white/tan to dark brown or black.[23] Oxidized impurities can act as catalyst poisons. Furthermore, the hydrochloride salt form is sometimes supplied, which is unreactive unless neutralized.[24]

  • Recommendation: Check the purity by NMR or LCMS. If it is significantly discolored or impure, purify it by recrystallization or column chromatography, or purchase a fresh bottle. Ensure you are using the free base form of the aniline.[23]

Q2: How much catalyst and ligand should I use? A: For initial screening, a palladium loading of 1-2 mol % is standard. The ligand-to-palladium ratio is also critical. For monodentate ligands (like Buchwald phosphines), a ratio of 1.5:1 to 2:1 (Ligand:Pd) is typically optimal to ensure the formation of the active L₁Pd(0) species. Using too much ligand can sometimes be inhibitory. If yields are still low with an optimized system, increasing the catalyst loading to 5 mol % may be necessary, but this should be a last resort after optimizing other parameters.[25][26]

Q3: For a Buchwald-Hartwig reaction, should I use this compound as the amine or the aryl halide? A: You can use it as either, depending on the desired product.

  • As the Amine: You would couple this compound with a different aryl halide/triflate (Ar-X). The primary challenges are the steric hindrance from the ortho-methyl group and potential self-coupling or oligomerization. A strong base (NaOt-Bu, LHMDS) and a bulky ligand (e.g., BrettPhos, P(t-Bu)₃) are required.[27][28]

  • As the Aryl Halide: You would couple it with a different amine (R₂NH). The main challenge here is activating the C-Cl bond. This requires a highly active catalyst system (e.g., Pd₂/SPhos).

Q4: I am still getting no reaction. What is a definitive way to check my setup and reagents? A: Run a positive control reaction. Choose a well-established, high-yielding reaction from the literature that uses the same catalyst, ligand, base, and solvent you are using, but with more reactive coupling partners (e.g., 4-bromoanisole instead of this compound). If the control reaction works, your reagents and general technique are sound, and the problem lies specifically with the challenging substrate. If the control fails, it points to a fundamental problem with one of your reagents (bad catalyst, wet solvent, inactive base) or your inert atmosphere technique.[18]

Section 4: Protocols & Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield check_conversion Is Starting Material Consumed? start->check_conversion no_conversion_node Low / No Conversion check_conversion->no_conversion_node No conversion_node SM Consumed, Low Product Yield check_conversion->conversion_node Yes optimize_catalyst Step 1: Optimize Catalyst System - Use bulky, electron-rich ligand (XPhos, SPhos) - Use reliable Pd(0) source or precatalyst no_conversion_node->optimize_catalyst optimize_conditions Step 2: Optimize Conditions - Check base choice & quality - Ensure solvent is anhydrous & degassed - Increase temperature (80-120°C) optimize_catalyst->optimize_conditions run_control Step 3: Run Positive Control - Use an easier substrate (e.g., Aryl Bromide) optimize_conditions->run_control success Success: Improved Yield run_control->success check_side_products Step 1: Identify Side Products (LCMS) - Hydrodehalogenation? - Homocoupling? - Protodeboronation? conversion_node->check_side_products hydrodehal Hydrodehalogenation check_side_products->hydrodehal Ar-H homocoupling Homocoupling check_side_products->homocoupling Ar'-Ar' protodebor Protodeboronation check_side_products->protodebor Ar'-H solve_hydro Solution: - Use rigorously dry conditions - Change base (e.g., K₃PO₄) hydrodehal->solve_hydro solve_homo Solution: - Rigorously exclude O₂ - Use fresh, degassed solvent - Check stoichiometry homocoupling->solve_homo solve_proto Solution: - Use milder base (KF, K₃PO₄) - Use boronate ester (Bpin) - Ensure anhydrous conditions protodebor->solve_proto solve_hydro->success solve_homo->success solve_proto->success

Caption: A logical workflow to diagnose and solve common issues.

Protocol 1: General Procedure for Setting Up an Inert Atmosphere Reaction

This protocol is critical for minimizing catalyst deactivation and side reactions like homocoupling.[13][22]

  • Glassware Preparation: Flame-dry or oven-dry (120 °C, >4 hours) all glassware (reaction flask, condenser, stir bar) and allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the cooled flask, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) as solids.

  • Purge the Vessel: Seal the flask with a septum. Using a needle attached to a vacuum/inert gas manifold, evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas. Repeat this "evacuate-and-fill" cycle a total of three times to ensure all oxygen is removed.

  • Solvent & Ligand/Catalyst Addition: Under a positive pressure of inert gas, add the ligand and palladium precatalyst. Then, add the required volume of anhydrous, degassed solvent via a syringe.

  • Reaction Execution: If heating is required, attach the condenser (with inert gas flowing through it) and place the flask in a preheated oil bath. Maintain a positive pressure of inert gas (e.g., via a balloon or bubbler) for the duration of the reaction.

  • Monitoring: To monitor the reaction, carefully and quickly take a small aliquot via syringe and quench it in a vial containing wet ethyl acetate and a small amount of silica. Spot the organic layer on a TLC plate or prepare for LCMS analysis.

References

Validation & Comparative

A Comparative Guide to the Analytical Identification of 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the analytical identification of 4-Chloro-2-methylaniline, comparing key methodologies for researchers and drug development professionals.

This document moves beyond a simple listing of methods. We will delve into the technical nuances of the most prevalent and effective techniques, offering field-proven insights and supporting experimental data. The goal is to empower researchers, scientists, and drug development professionals to select and implement the optimal analytical strategy for their specific application, ensuring data of the highest integrity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Confirmatory Analysis

For the trace-level detection and unambiguous identification of volatile and semi-volatile compounds like 4C2MA, GC-MS is the undisputed gold standard. Its power is derived from the synergistic combination of high-resolution chromatographic separation with the definitive structural information provided by mass spectrometry.

Causality Behind the Choice: Why GC-MS?

The volatility of 4C2MA makes it an ideal candidate for gas chromatography.[3] The primary challenge in aniline analysis is often the presence of structurally similar isomers. Standard detectors can struggle to differentiate these, but mass spectrometry provides a unique fragmentation pattern—a molecular fingerprint—that allows for confident identification even in complex matrices. This is why regulatory bodies like the U.S. Environmental Protection Agency (EPA) often mandate GC-MS for the analysis of such semi-volatile organic compounds.

Experimental Workflow: A Self-Validating Protocol

A robust GC-MS workflow is a self-validating system, incorporating steps for extraction, concentration, separation, and dual-criteria identification (retention time and mass spectrum).

GCMS_Workflow Figure 1: GC-MS Experimental Workflow for 4C2MA Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation A Aqueous Sample B Liquid-Liquid Extraction (e.g., with Dichloromethane) A->B C Concentration (Under Nitrogen Stream) B->C D Injection (Splitless) C->D Reconstitution E GC Separation (e.g., DB-5ms column) D->E F MS Detection (EI) E->F G Peak Identification (Retention Time) F->G Data Acquisition H Spectral Library Match (e.g., NIST) G->H I Quantification H->I

Caption: A generalized workflow for the confirmatory analysis of 4C2MA using GC-MS.

Detailed Protocol:

  • Sample Preparation (based on EPA Method 3510/8270 principles):

    • Collect a 1-liter aqueous sample. Spike with a surrogate standard to monitor extraction efficiency.

    • Adjust the sample pH to >11 with NaOH.

    • Perform a liquid-liquid extraction by shaking the sample with three successive 60 mL aliquots of dichloromethane in a separatory funnel.

    • Combine the organic layers and dry by passing through a column of anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

    • Injection: 1 µL, splitless mode at 250°C.

    • Oven Program: Start at 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).[5]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent, operated in Electron Ionization (EI) mode at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis and Validation:

    • Identify the 4C2MA peak based on its characteristic retention time established by running a certified analytical standard.

    • Confirm identity by comparing the acquired mass spectrum against a reference spectrum from a validated library (e.g., NIST). The molecular ion (m/z 141) and key fragment ions must be present in the correct relative abundances.[6][7]

    • Quantify using a multi-level calibration curve with an internal standard.

Performance Characteristics
ParameterTypical Performance (GC-MS)
Limit of Detection (LOD)0.1 - 2 µg/L
Limit of Quantitation (LOQ)0.5 - 10 µg/L
Linearity (R²)> 0.995
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

High-Performance Liquid Chromatography (HPLC): Robustness for Routine Quantification

HPLC is a highly versatile and robust technique that serves as an excellent alternative or complement to GC-MS. It is particularly advantageous for routine analysis, high-throughput screening, and for samples that may be thermally unstable or less volatile.

Causality Behind the Choice: Why HPLC?

While 4C2MA is amenable to GC, HPLC offers the advantage of simpler sample preparation (often just "dilute and shoot" for cleaner samples) and avoids the high temperatures of a GC inlet, which can degrade sensitive analytes.[8] The use of a Diode Array Detector (DAD) or UV detector provides good sensitivity and selectivity for aromatic compounds. For enhanced specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS), though this significantly increases instrument cost and complexity.

Experimental Workflow: A Streamlined Protocol

The HPLC workflow is typically more direct than GC-MS, emphasizing efficiency and high throughput.

HPLC_Workflow Figure 2: HPLC-UV/DAD Experimental Workflow for 4C2MA Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation A Aqueous Sample B Filtration (0.45 µm) A->B C Dilution (if needed) B->C D Injection C->D E RP-HPLC Separation (C18 column) D->E F UV/DAD Detection E->F G Peak Integration (Retention Time) F->G H Spectral Confirmation (DAD) G->H I Quantification H->I

References

A Senior Application Scientist's Guide to Distinguishing 4-Chloro-2-methylaniline from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of reaction efficiency, product purity, and, ultimately, biological activity and safety. The chloro-methylaniline isomers, particularly 4-Chloro-2-methylaniline and its structural variants like 5-chloro-2-methylaniline and 3-chloro-2-methylaniline, serve as pivotal intermediates in the synthesis of dyes, pesticides, and active pharmaceutical ingredients (APIs).[1][2][3] However, their nearly identical molecular weights and similar chemical properties present a significant analytical challenge. An impurity of an undesired isomer can lead to unforeseen side reactions, altered pharmacological profiles, or toxicological issues.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to reliably distinguish this compound from its isomers. We will move beyond theoretical data, focusing on the practical application and causal logic behind the most effective analytical techniques, ensuring every protocol is a self-validating system for robust and unambiguous identification.

Part 1: Foundational Differentiation Through Physicochemical Properties

Before deploying advanced instrumentation, a comparative analysis of fundamental physical properties can provide initial, valuable clues. While insufficient for definitive identification of a mixture, these properties are excellent for verifying the identity of a purified, unknown isomer against known standards. Differences in melting and boiling points, for instance, arise from variations in the isomers' crystal lattice energies and intermolecular forces, which are dictated by the substitution pattern on the aromatic ring.

PropertyThis compound5-Chloro-2-methylaniline3-Chloro-2-methylaniline
CAS Number 95-69-295-79-4[4]87-60-5
Molecular Weight 141.60 g/mol 141.60 g/mol [4]141.60 g/mol
Melting Point 29–30 °C[2] (solid at RT)22-27 °C[4][5] (may be solid or liquid)2 °C[6] (liquid at RT)
Boiling Point 240–241 °C[2]237 °C[4]115-117 °C (at 10 mmHg)
Density (at 25°C) 1.19 g/mL[7]1.17 g/mL[4][5]1.185 g/mL
Refractive Index (n20/D) 1.583[7]1.583-1.585[8]1.588

Expert Insight: The most striking initial differentiator is the physical state at room temperature. 3-Chloro-2-methylaniline is a liquid, while the 4-chloro and 5-chloro isomers are solids.[2] This simple observation can immediately narrow down the possibilities for a pure, unknown sample. However, for mixtures or for distinguishing between the 4- and 5-chloro isomers, these properties are too similar for reliable identification, necessitating spectroscopic and chromatographic analysis.

Part 2: Definitive Identification with Spectroscopic Techniques

Spectroscopy provides a detailed view of the molecular structure, allowing for unambiguous differentiation based on the unique electronic and nuclear environment of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers. The substitution pattern of the chloro and methyl groups creates a unique magnetic environment for each proton and carbon atom on the benzene ring, resulting in distinct chemical shifts (δ) and spin-spin coupling patterns.

Causality in NMR Spectra:

  • ¹H NMR: The number of signals, their splitting patterns (singlet, doublet, triplet), and their coupling constants (J-values) in the aromatic region (typically 6.5-7.5 ppm) provide a definitive fingerprint of the substitution pattern.

  • ¹³C NMR: The number of unique carbon signals and their chemical shifts directly reflects the molecule's symmetry and the electronic influence of the substituents.

IsomerExpected ¹H NMR Aromatic Signals (Protons)Expected ¹³C NMR Aromatic Signals (Carbons)
This compound 3 signals: A doublet, a doublet of doublets, and a singlet/finely split doublet.6 unique signals.
5-Chloro-2-methylaniline 3 signals: A singlet/finely split doublet, a doublet, and a doublet of doublets.6 unique signals.
3-Chloro-2-methylaniline 3 signals: A triplet and two distinct doublets/doublet of doublets.6 unique signals.

Expert Insight: The key to distinguishing 4-chloro from 5-chloro lies in the splitting patterns. For This compound , the proton at C6 is adjacent to the NH₂ group and the proton at C5, resulting in a doublet. The proton at C5 is split by protons at C6 and C3, giving a doublet of doublets. The proton at C3 is only adjacent to the proton at C5, appearing as a singlet or finely split doublet. For 5-Chloro-2-methylaniline , the proton at C6 is adjacent only to the proton at C4, giving a doublet. The proton at C4 is split by protons at C3 and C6, leading to a doublet of doublets. The proton at C3 appears as a singlet or finely split doublet. These subtle but clear differences are unambiguous.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar analytes like chloro-methylanilines.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (e.g., 128-1024) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Analyze the chemical shifts, multiplicities, and coupling constants to determine the isomeric structure.

Infrared (IR) Spectroscopy: A Rapid Verification Tool

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While isomers will share many common peaks (e.g., N-H stretches ~3300-3500 cm⁻¹, C-H stretches ~2900-3100 cm⁻¹), the "fingerprint region" (below 1500 cm⁻¹) contains vibrations sensitive to the entire molecular structure, including the benzene ring substitution pattern. Specifically, the C-H out-of-plane bending bands between 700-900 cm⁻¹ are highly characteristic.

IsomerCharacteristic C-H Out-of-Plane Bending (cm⁻¹)
This compound ~800-840 cm⁻¹ (1,2,4-trisubstituted)
5-Chloro-2-methylaniline ~800-860 cm⁻¹ and ~750-810 cm⁻¹ (1,2,4-trisubstituted)
3-Chloro-2-methylaniline ~750-810 cm⁻¹ and ~860-900 cm⁻¹ (1,2,3-trisubstituted)

Expert Insight: While useful for confirming the identity of a pure substance against a known reference spectrum, IR alone is not recommended for distinguishing isomers in a mixture due to significant peak overlap. It serves best as a rapid quality control check.

Part 3: Chromatographic Separation: The Ultimate Solution for Mixtures

When dealing with a mixture of isomers, physical and spectroscopic data can be convoluted. Chromatographic techniques are essential as they physically separate the components of the mixture before detection, allowing for individual identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the premier technique for separating volatile and thermally stable compounds like chloro-methylanilines. Isomers are separated based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase within a long capillary column.

Causality in GC Separation: The elution order is primarily governed by the boiling point of the analytes and their specific interactions with the column's stationary phase. Even small differences in polarity and molecular shape between isomers can be exploited to achieve baseline separation. Coupling the GC to a Mass Spectrometer (MS) allows for definitive identification of each eluting peak based on its mass-to-charge ratio and fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100-1000 µg/L) in a volatile solvent like dichloromethane or ethyl acetate.

  • Column Selection: A mid-polarity column, such as a (5%-phenyl)-methylpolysiloxane (DB-5ms or equivalent), is an excellent starting point. Its slight polarity can enhance selectivity between the isomers.

  • GC Parameters:

    • Injector: Split/splitless, set to 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This temperature program provides a good balance between separation efficiency and analysis time.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the isomers by comparing their retention times and mass spectra to those of authenticated reference standards analyzed under the same conditions. While the mass spectra will be very similar (molecular ion at m/z 141), slight differences in fragment ion ratios can sometimes be observed. The primary identifier is the retention time.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Isomer Mixture Dilution Dilute in Dichloromethane (100 µg/L) Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on DB-5ms Column (Temp. Ramp) Injection->Separation Detection EI-MS Detection (m/z 40-200) Separation->Detection Chromatogram Generate Chromatogram (Separated Peaks) Detection->Chromatogram Spectra Extract Mass Spectra for each peak Chromatogram->Spectra Identification Compare Retention Time & Spectra to Standards Spectra->Identification

GC-MS workflow for isomeric chloro-methylaniline separation.
High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful separation technique, particularly useful for compounds that are not sufficiently volatile or are thermally labile.[9] Separation is achieved based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of ~0.1 mg/mL.

  • Column Selection: A C18 (octadecylsilyl) reversed-phase column is the workhorse for this type of separation. A high-purity silica base with end-capping is recommended for good peak shape.

  • Mobile Phase & Gradient:

    • Solvent A: Water + 0.1% Formic Acid (for MS compatibility and improved peak shape).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 30% B, ramp to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 240 nm or a Mass Spectrometer (ESI+).

  • Data Analysis: As with GC-MS, identification is confirmed by matching the retention times of the unknown peaks to those of certified reference standards.

Part 4: A Logical Workflow for Isomer Differentiation

To ensure efficiency and accuracy, a structured analytical approach is paramount. The following workflow integrates the techniques discussed into a logical decision-making process.

Logical_Workflow Start Start: Unknown Sample IsMixture Is sample a potential mixture of isomers? Start->IsMixture IsPure Is sample believed to be a single isomer? IsMixture->IsPure No GC_HPLC Definitive Method: GC-MS or HPLC for Separation & ID IsMixture->GC_HPLC Yes Phys_Props Preliminary Check: Melting Point & Physical State IsPure->Phys_Props Yes Result_Mix Result: Isomers Identified & Quantified GC_HPLC->Result_Mix NMR_ID Primary Method: ¹H & ¹³C NMR for Structural Elucidation IR_Confirm Confirmation: Compare IR Spectrum to Reference NMR_ID->IR_Confirm Phys_Props->NMR_ID Result_Pure Result: Isomer Structure Confirmed IR_Confirm->Result_Pure

Logical workflow for differentiating chloro-methylaniline isomers.

This systematic approach ensures that the most appropriate and conclusive methods are applied. For any sample that could potentially be a mixture, chromatography is the only reliable path. For purified unknowns, NMR provides the most structural information for a definitive identification, which can be rapidly confirmed with physical property measurements and IR spectroscopy.

References

A Comparative Guide to the Reactivity of 4-Chloro-2-methylaniline and 4-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the selection of building blocks is a critical decision that dictates reaction pathways, yield, and the ultimate purity of the final product. Substituted anilines are a cornerstone of this synthetic world, serving as versatile precursors for a vast array of bioactive molecules and functional materials. This guide provides an in-depth comparative analysis of two such anilines: 4-Chloro-2-methylaniline and 4-chloroaniline. While structurally similar, the presence of an ortho-methyl group in the former introduces significant electronic and steric nuances that profoundly influence its reactivity. This document aims to dissect these differences, offering a robust theoretical framework supported by available experimental data to inform your synthetic strategies.

At a Glance: Key Physicochemical Properties

A molecule's reactivity is intrinsically linked to its fundamental properties. Here, we present a summary of the key physicochemical data for this compound and 4-chloroaniline.

PropertyThis compound4-chloroaniline
CAS Number 95-69-2106-47-8
Molecular Formula C₇H₈ClNC₆H₆ClN
Molecular Weight 141.60 g/mol 127.57 g/mol
Appearance Colorless to pale yellow liquid or solidPale yellow solid
Melting Point 29-30 °C72.5 °C
Boiling Point 241 °C232 °C
pKa (of conjugate acid) ~3.85~3.88 - 4.15

The Decisive Factors: Electronic and Steric Effects

The reactivity of anilines is primarily governed by the electron density on the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom. Substituents on the ring can either enhance or diminish this reactivity through a combination of electronic and steric effects.

The amino group (-NH₂) is a potent activating group, donating electron density to the benzene ring through resonance, thereby making the ortho and para positions more susceptible to electrophilic attack.

4-chloroaniline: In 4-chloroaniline, the chlorine atom at the para position exerts a dual electronic effect. It is inductively electron-withdrawing (-I) due to its high electronegativity, which deactivates the ring to some extent. However, it also has a weak electron-donating resonance effect (+R) due to its lone pairs. The inductive effect generally outweighs the resonance effect for halogens, leading to a net deactivation compared to aniline itself.

This compound: The introduction of a methyl group at the ortho position in this compound adds another layer of complexity.

  • Electronic Effect: The methyl group is electron-donating through an inductive effect (+I), which pushes electron density into the ring, thereby increasing its nucleophilicity and activating it towards electrophilic substitution. This effect partially counteracts the deactivating effect of the chlorine atom.

  • Steric Effect: The ortho-methyl group introduces significant steric hindrance around the amino group. This steric bulk can impede the approach of reagents to both the nitrogen atom and the adjacent ortho position (position 3).

The interplay of these effects leads to distinct reactivity profiles for the two molecules, which we will explore in the context of key reaction classes.

Basicity: A Tale of Two Amines

The basicity of anilines, a measure of the availability of the nitrogen's lone pair to accept a proton, is a fundamental indicator of their nucleophilicity. The pKa of the conjugate acid is a direct measure of this property; a lower pKa indicates a weaker base.

While the pKa values for this compound (~3.85) and 4-chloroaniline (~3.88-4.15) are quite similar, the slightly lower value for the former is noteworthy. One might intuitively expect the electron-donating methyl group to increase basicity. However, the steric hindrance from the ortho-methyl group can interfere with the solvation of the corresponding anilinium ion, destabilizing it and thus reducing the basicity of the parent amine.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a hallmark reaction of anilines. The strong activating and ortho, para-directing nature of the amino group dominates these reactions.

4-chloroaniline: The amino group directs incoming electrophiles to the positions ortho to it (positions 2 and 6). Since the para position is blocked by the chlorine atom, substitution occurs at the ortho positions. The overall reaction rate is expected to be slower than that of aniline due to the deactivating effect of the chlorine atom.

This compound: In this molecule, the directing effects of the substituents are crucial. The powerful ortho, para-directing amino group strongly activates positions 3 and 5. The methyl group also directs ortho and para, activating positions 3 and 5. The chlorine atom is a weak deactivator. Therefore, incoming electrophiles will be strongly directed to position 5, which is para to the amino group and ortho to the methyl group. Position 3 is also activated but is subject to some steric hindrance from the adjacent methyl and amino groups. The combined electron-donating effects of the amino and methyl groups suggest that this compound should be more reactive towards EAS than 4-chloroaniline.

Experimental Insight: Halogenation

While direct comparative kinetic data is scarce, studies on the halogenation of substituted anilines provide valuable insights. For instance, the bromination of anilines is often so rapid that it leads to polysubstitution. To control this, the amino group is often acetylated to moderate its activating effect.

A study on the regioselective chlorination and bromination of unprotected anilines using copper halides in ionic liquids demonstrated high yields for the para-halogenation of 2-methylaniline. This highlights the strong directing effect of the amino group and the feasibility of selective halogenation. For this compound, we can predict that halogenation would occur predominantly at the 5-position.

Nucleophilicity of the Amino Group: Acylation and Alkylation

The reactivity of the amino group itself as a nucleophile is critical in many synthetic transformations, such as acylation and alkylation.

4-chloroaniline: The nucleophilicity of the amino group is reduced by the electron-withdrawing effect of the para-chloro substituent, which pulls electron density away from the nitrogen atom.

This compound: Here, two opposing factors are at play. The electron-donating methyl group increases the electron density on the nitrogen, enhancing its nucleophilicity. However, the steric hindrance from the same ortho-methyl group can significantly slow down the rate of reaction with bulky electrophiles.

Experimental Insight: Reaction with Sulphonyl Chlorides

A study on the reaction of substituted anilines with benzenesulphonyl chlorides in methanol provides direct evidence of the steric effect. The rates of reaction for 2-methylaniline and 2,6-dimethylaniline were found to be slower than what would be predicted based on their basicity alone, deviating from the Brønsted plot established by 3- and 4-substituted anilines. This retardation was attributed to the steric hindrance caused by the ortho-methyl substituents. This strongly suggests that the acylation of this compound would be sterically hindered compared to 4-chloroaniline.

Diazotization and Subsequent Reactions

The conversion of the amino group to a diazonium salt is a pivotal transformation in aromatic chemistry, opening up a plethora of synthetic possibilities, including Sandmeyer, Schiemann, and azo coupling reactions. The first step in diazotization is the formation of a nitrosonium ion, which is then attacked by the nucleophilic amino group.

4-chloroaniline: 4-chloroaniline readily undergoes diazotization. Studies have detailed the kinetics of this reaction in acidic media. The resulting diazonium salt is a versatile intermediate for introducing a range of functional groups at the 1-position.

This compound: The steric hindrance around the amino group in this compound could potentially slow down the rate of diazotization compared to 4-chloroaniline. However, the reaction is still expected to proceed under standard conditions. The resulting diazonium salt would be a valuable intermediate for synthesizing polysubstituted aromatic compounds.

Experimental Protocols

To illustrate the practical application of these compounds, here are representative protocols for key transformations.

Protocol 1: Acylation of 4-chloroaniline to N-(4-chlorophenyl)acetamide

  • Dissolve 4-chloroaniline (1.28 g, 10 mmol) in 20 mL of dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.02 g, 10 mmol) to the stirred solution.

  • Add triethylamine (1.01 g, 10 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 20 mL of water.

  • Separate the organic layer, wash with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the product from ethanol/water to obtain pure N-(4-chlorophenyl)acetamide.

Protocol 2: Electrophilic Bromination of this compound

Note: This is a predictive protocol based on established methodologies.

  • Protect the amino group: React this compound (1.42 g, 10 mmol) with acetic anhydride (1.02 g, 10 mmol) in the presence of a mild base like sodium acetate to form N-(4-chloro-2-methylphenyl)acetamide. This moderates the reactivity and prevents polysubstitution.

  • Dissolve the resulting acetanilide in glacial acetic acid (20 mL) in a 50 mL round-bottom flask.

  • Slowly add a solution of bromine (1.60 g, 10 mmol) in glacial acetic acid (5 mL) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry. The major product is expected to be N-(5-bromo-4-chloro-2-methylphenyl)acetamide.

  • Deprotect the amino group by heating the brominated acetanilide in a mixture of ethanol and concentrated HCl.

  • Neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the final product, 5-bromo-4-chloro-2-methylaniline.

Visualization of Reaction Pathways

Diagram 1: Electrophilic Aromatic Substitution Sites

EAS_Sites cluster_0 4-chloroaniline cluster_1 This compound 4ca pos2 Ortho (reactive) 4ca->pos2 E+ pos6 Ortho (reactive) 4ca->pos6 E+ 4c2ma pos5 Position 5 (major) 4c2ma->pos5 E+ pos3 Position 3 (minor) 4c2ma->pos3 E+

Caption: Predicted sites of electrophilic attack.

Diagram 2: Workflow for Comparative Acylation Kinetics

Acylation_Workflow cluster_A 4-chloroaniline Arm cluster_B This compound Arm A1 Dissolve 4-chloroaniline in aprotic solvent A2 Add Acylating Agent (e.g., Acetic Anhydride) A1->A2 A3 Initiate reaction at t=0 (e.g., add base) A2->A3 A4 Monitor reaction progress (GC, HPLC, or NMR) A3->A4 Analysis Compare Reaction Rates: - k(4-chloroaniline) - k(this compound) A4->Analysis B1 Dissolve this compound in aprotic solvent B2 Add Acylating Agent (e.g., Acetic Anhydride) B1->B2 B3 Initiate reaction at t=0 (e.g., add base) B2->B3 B4 Monitor reaction progress (GC, HPLC, or NMR) B3->B4 B4->Analysis Start Identical Reaction Conditions: - Temperature - Concentration - Solvent Start->A1 Start->B1

Caption: Experimental design for comparing acylation rates.

Conclusion and Outlook

The choice between this compound and 4-chloroaniline is a nuanced one that hinges on the specific requirements of the desired reaction.

  • 4-chloroaniline offers a more sterically accessible amino group and predictable regioselectivity in electrophilic aromatic substitution, favoring the ortho positions. Its overall reactivity is somewhat attenuated by the para-chloro substituent.

  • This compound presents a more electron-rich aromatic system, suggesting a higher reactivity in electrophilic aromatic substitution, with a strong preference for substitution at the 5-position. However, its utility in reactions involving the amino group as a nucleophile may be limited by steric hindrance from the ortho-methyl group, potentially leading to slower reaction rates compared to its less substituted counterpart.

While this guide provides a robust framework based on established chemical principles and available data, it is important to note the scarcity of direct, side-by-side quantitative comparisons in the literature. For critical applications, it is recommended that researchers perform small-scale parallel experiments to empirically determine the optimal substrate for their specific synthetic context. This empirical approach, guided by the principles outlined herein, will ultimately lead to the most efficient and successful synthetic outcomes.

performance of 4-Chloro-2-methylaniline as a dye intermediate compared to other anilines

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and chemical industry professionals on the comparative performance of 4-Chloro-2-methylaniline as a dye intermediate.

Introduction: The Structural Heart of Color

Azo dyes represent the largest and most versatile class of synthetic colorants, forming the vibrant backbone of industries ranging from textiles and printing to pharmaceuticals.[1][2] The performance of these dyes—their color, intensity, and resilience—is fundamentally dictated by the molecular architecture of their constituent parts. At the core of this architecture lies the diazo component, typically derived from a primary aromatic amine like aniline or its derivatives. The choice of this amine intermediate is a critical determinant of the final dye's properties.[1]

This guide provides an in-depth comparative analysis of this compound (also known as 4-chloro-o-toluidine) as a dye intermediate. By examining its performance against foundational anilines such as aniline, o-toluidine, and p-toluidine, we will elucidate the nuanced effects of its unique substitution pattern on dye synthesis and final application properties. This analysis is grounded in the principles of physical organic chemistry and supported by established experimental methodologies.

Physicochemical Properties: The Foundation for Synthesis

The inherent physical and chemical properties of an aniline intermediate influence its handling, reactivity, and the specific conditions required for efficient dye synthesis. This compound presents a unique profile due to its combined chloro and methyl substituents.

PropertyThis compoundAnilineo-Toluidinep-Toluidine
Molecular Formula C₇H₈ClN[3]C₆H₇NC₇H₉N[4]C₇H₉N[5]
Molecular Weight 141.60 g/mol [3]93.13 g/mol 107.15 g/mol 107.15 g/mol [5]
Melting Point 29-30 °C[3][6]-6 °C-24.4 °C44 °C[7][8]
Boiling Point 241-242.8 °C[3][9]184.4 °C199-200 °C[10]200.3 °C
pKa 3.85 @ 25 °C[6]4.64.445.09

The lower pKa of this compound compared to the toluidines indicates it is a weaker base. This is a direct consequence of the electron-withdrawing nature of the chlorine atom, which reduces the electron density on the nitrogen atom. This property directly impacts the diazotization process, a critical first step in azo dye synthesis.

Mechanistic Insights: The Role of Substituent Effects

The performance of an aniline derivative in dye synthesis is governed by the electronic effects of its substituents. The substituents on this compound—a methyl group at the ortho position and a chloro group at the para position relative to the amine—create a complex electronic environment that dictates its reactivity and the properties of the resulting dyes.

  • Methyl Group (-CH₃): As an electron-donating group (EDG), the methyl group increases the electron density of the aromatic ring through an inductive effect, thereby activating it.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group (EWG) via induction due to its high electronegativity. However, it can also donate electron density through resonance via its lone pairs. The inductive effect is generally stronger, making the ring less electron-rich compared to an unsubstituted aniline.

This duality influences both the diazotization of the amine and the electrophilicity of the resulting diazonium salt, which in turn affects the rate and yield of the azo coupling reaction.[1]

Caption: Electronic effects of substituents on the aniline ring.

Comparative Performance Analysis

The ultimate test of a dye intermediate is the performance of the dyes it produces. The substituents on the aniline ring directly influence the final dye's color, its durability (fastness), and its stability under various conditions.

Color and Spectral Properties

The color of an azo dye is determined by its extended π-conjugated system, which causes it to absorb light in the visible spectrum. The specific wavelength of maximum absorption (λmax) can be "tuned" by the substituents on the aromatic rings.[11][12]

  • Electron-donating groups (EDGs) like -CH₃ generally lead to a bathochromic shift (a shift to longer wavelengths, i.e., a "red shift").[11]

  • Electron-withdrawing groups (EWGs) like -Cl typically cause a hypsochromic shift (a shift to shorter wavelengths, i.e., a "blue shift").[11]

For this compound, the competing effects of the methyl and chloro groups result in unique spectral properties. When coupled with a standard agent like 2-naphthol, the resulting dye's color is a balance of these electronic influences.

Diazo ComponentKey SubstituentsExpected λmax Shift (vs. Aniline)Resulting Dye Color (with 2-Naphthol)
AnilineNoneBaselineOrange-Red
o-Toluidine-CH₃ (EDG)Bathochromic (Red Shift)Deeper Red
p-Toluidine-CH₃ (EDG)Bathochromic (Red Shift)Deeper Red
This compound -CH₃ (EDG), -Cl (EWG)Complex interaction; often results in sharp, specific shadesSpecific Red/Scarlet
Fastness Properties

A dye's value is heavily dependent on its ability to resist fading from exposure to light, washing, and rubbing.

  • Light Fastness: The resistance to fading upon exposure to light is a critical property. The presence of halogen atoms like chlorine in the dye structure can sometimes improve light fastness.[13] However, the overall structure, including the potential for intramolecular hydrogen bonding, plays a significant role.[14]

  • Wash and Rub Fastness: These properties are more dependent on the dye's substantivity to the fiber and the strength of the dye-fiber interaction. For disperse dyes on hydrophobic fibers like polyester, molecular size and polarity are key factors.[15]

Dyes derived from this compound are often used in applications requiring good stability, such as in pigments and disperse dyes for synthetic fibers.

Diazo ComponentTypical Light Fastness Rating (1-8 Scale)Typical Wash Fastness Rating (1-5 Scale)
Aniline3-43
o-Toluidine43-4
p-Toluidine4-53-4
This compound 5-64

(Note: Fastness ratings are representative and can vary significantly based on the coupling component, dye concentration, and substrate.)

Thermal Stability

For dyes used in high-temperature application processes, such as disperse dyeing of polyester, thermal stability is paramount.[16] The thermal degradation of azo dyes often involves the cleavage of the phenyl-nitrogen bond. The strength of this bond can be influenced by substituents; electron-withdrawing groups can enhance the dissociation of the bond on the benzene ring to which they are attached.[17] Dyes derived from this compound generally exhibit good thermal stability, making them suitable for such demanding applications.

Experimental Protocol: Synthesis of a Representative Azo Dye

This section provides a validated, reproducible protocol for the synthesis of an azo dye, which can be adapted for each of the discussed aniline intermediates. The procedure involves two core stages: diazotization and azo coupling.[18]

Workflow Diagram

Azo_Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification A1 Dissolve Aniline Derivative in HCl A2 Cool to 0-5 °C (Ice Bath) A1->A2 A3 Add NaNO₂ Solution Dropwise A2->A3 A4 Stir for 15 min (Forms Diazonium Salt) A3->A4 B3 Add Diazonium Salt Slowly with Stirring A4->B3 Freshly Prepared Diazonium Salt B1 Dissolve 2-Naphthol in NaOH Solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30 min (Dye Precipitates) B3->B4 C1 Vacuum Filtration B4->C1 Crude Dye Precipitate C2 Wash with Cold Water C1->C2 C3 Recrystallize (e.g., from Ethanol) C2->C3

Caption: Experimental workflow for azo dye synthesis.

Part 1: Diazotization of this compound

Causality: The diazotization reaction requires the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid.[19] The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures; therefore, maintaining a temperature of 0-5°C is critical to prevent decomposition and ensure a high yield.[18]

  • In a 250 mL beaker, combine 1.42 g (0.01 mol) of this compound with 3 mL of concentrated hydrochloric acid and 10 mL of water. Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[20]

  • After the addition is complete, stir the mixture for an additional 15 minutes. The resulting clear solution contains the 4-chloro-2-methylphenyl diazonium chloride and is ready for immediate use in the coupling step.

Part 2: Azo Coupling with 2-Naphthol

Causality: The azo coupling is an electrophilic aromatic substitution reaction. The diazonium ion is the electrophile. The coupling component, 2-naphthol, is activated towards electrophilic attack under alkaline conditions, which deprotonate the hydroxyl group to form the more strongly activating phenoxide ion.

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the freshly prepared cold diazonium salt solution from Part 1 to the cold 2-naphthol solution.[18]

  • A brightly colored precipitate of the azo dye should form immediately.[21]

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction is complete.

Part 3: Isolation and Purification

Causality: The crude dye is insoluble in the aqueous reaction medium and can be isolated by filtration. Washing with cold water removes unreacted salts and other water-soluble impurities. Recrystallization from a suitable organic solvent like ethanol is a standard method to obtain a purified, crystalline product.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper thoroughly with cold water until the filtrate is colorless.

  • Allow the product to air dry. For further purification, the crude dye can be recrystallized from ethanol.

Conclusion

This compound is a highly effective dye intermediate that offers a distinct performance profile compared to simpler anilines. The presence of both a chloro and a methyl group on the aromatic ring provides a unique electronic balance that allows for the synthesis of dyes with specific, often sharp, shades of red and scarlet. Dyes derived from this intermediate typically exhibit superior light fastness and thermal stability, making them valuable for demanding applications such as pigments and disperse dyes for synthetic fibers.

While its synthesis requires careful control of reaction conditions, particularly temperature, the resulting dyes possess performance characteristics that justify its use. For researchers and developers aiming to produce high-performance colorants with enhanced stability, this compound represents a strategic choice over unsubstituted aniline or simple toluidines. However, it is important to note that this compound is considered a hazardous compound with carcinogenic properties, and all handling must be performed with appropriate safety precautions.[22]

References

A Comparative Efficacy Analysis of Pesticides Derived from 4-Chloro-2-methylaniline and Their Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pesticides derived from 4-Chloro-2-methylaniline, notably the formamidine class including chlordimeform and amitraz, have a significant history in crop protection and veterinary medicine.[1][2] Their unique mode of action, targeting octopamine receptors in the nervous system of arthropods, provided a valuable tool for managing pests, especially those resistant to other chemical classes.[3][4] However, due to toxicological concerns, particularly the carcinogenic potential of the metabolite 4-chloro-o-toluidine, the use of compounds like chlordimeform has been discontinued in many regions.[5] This has necessitated a shift towards alternative pesticides with more favorable safety profiles and novel mechanisms of action to ensure effective and sustainable pest management. This guide provides a comparative analysis of the efficacy of formamidine pesticides and their modern alternatives, such as semicarbazones (metaflumizone), oxadiazines (indoxacarb), phenylpyrazoles (fipronil), and spinosyns (spinosad). We will delve into their mechanisms of action, spectrum of activity, and provide standardized protocols for efficacy evaluation.

Introduction to Formamidine Pesticides Derived from this compound

The formamidine class of pesticides, synthesized from this compound, emerged as a significant development in pest control, offering a distinct mode of action from the then-prevalent organophosphates and organochlorines.

  • Chlordimeform: This agent was widely used as an acaricide and insecticide, effective against the motile forms of mites and ticks, as well as the eggs and early larval stages of some Lepidoptera.[5] Its mechanism involves interference with amine-mediated neurological processes, specifically by mimicking the action of octopamine, a key neurotransmitter in invertebrates.[3][4] This interaction leads to overexcitation, paralysis, and ultimately, the death of the pest.[6]

  • Amitraz: Still in use today, particularly in veterinary medicine for controlling ticks and mites on livestock and companion animals, amitraz shares the octopamine receptor agonist mode of action.[6][7][8] It is effective against a broad spectrum of acarids and some insects, often used in formulations like dips, sprays, and impregnated collars.[6][7] Amitraz's utility extends to agriculture for controlling pests like pear psylla and various mite species.[6][9]

The primary concern leading to the restricted use of chlordimeform was its metabolism to 4-chloro-o-toluidine, a compound demonstrated to be a carcinogen.[5] This underscores the critical importance of evaluating not just the parent compound but also its metabolites in the toxicological assessment of any pesticide.

Overview of Modern Alternative Pesticide Classes

The phasing out of older pesticides has driven the development of new chemical classes with improved selectivity, novel modes of action, and better safety profiles.

  • Semicarbazones (e.g., Metaflumizone): Metaflumizone represents a newer class of insecticides that acts by blocking voltage-dependent sodium channels in the nervous system of insects.[10][11][12] This leads to a state of "flaccid paralysis," where the insect is unable to move or feed, ultimately resulting in death.[10] A key advantage is its efficacy against pests that have developed resistance to other insecticide classes like pyrethroids and organophosphates.[13]

  • Oxadiazines (e.g., Indoxacarb): Indoxacarb is a pro-insecticide, meaning it is converted into its active form by enzymes within the target insect.[14][15][16] The active metabolite blocks sodium channels in the insect's nervous system, leading to cessation of feeding, paralysis, and death.[14][17] This bioactivation step provides a degree of selectivity, as the metabolic pathways can differ between target pests and non-target organisms.[14]

  • Phenylpyrazoles (e.g., Fipronil): Fipronil is a broad-spectrum insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels and glutamate-gated chloride channels.[18] This interference with neurotransmission leads to hyperexcitation and death of the insect. Fipronil has been widely used in agriculture and for the control of household pests.[19]

  • Spinosyns (e.g., Spinosad): Spinosad is a biologically-derived insecticide produced by the fermentation of a soil bacterium.[20][21][22] It has a unique mode of action, primarily targeting nicotinic acetylcholine receptors in a manner different from other insecticides, and also affecting GABA receptors.[20][23][24] This dual action leads to rapid excitation of the insect nervous system, involuntary muscle contractions, paralysis, and death.[20][22] Its natural origin and favorable environmental profile have made it a popular choice in integrated pest management (IPM) programs.[21]

Comparative Analysis

Mechanism of Action

The diverse mechanisms of action among these pesticide classes are a cornerstone of effective resistance management. Rotating or combining pesticides with different modes of action can delay the development of resistance in pest populations.[25]

dot

Caption: Comparative signaling pathways of formamidines and their alternatives.

Spectrum of Activity and Efficacy

The choice of pesticide is often dictated by the target pest. The following table summarizes the general spectrum of activity and provides illustrative efficacy data, which can vary based on specific conditions and pest populations.

Pesticide ClassRepresentative CompoundPrimary Target PestsIllustrative Efficacy (LC50/LD50 or Field Data)
Formamidines AmitrazTicks, mites, pear psyllaEffective against various tick species, with reported LC50 values in the low ppm range for susceptible strains.
Semicarbazones MetaflumizoneLepidoptera, Coleoptera, ants, termitesFor Solenopsis invicta (fire ants), >80% control achieved at 7 days post-treatment with a 0.063% bait formulation.[13]
Oxadiazines IndoxacarbLepidopteran larvae (caterpillars), ants, cockroachesEffective against cotton bollworm (Helicoverpa armigera) and diamondback moth (Plutella xylostella).[17] Feeding cessation occurs within hours of ingestion.[17]
Phenylpyrazoles FipronilWide range including termites, ants, beetles, fleas, ticksHighly effective against a broad spectrum of insect pests on various crops.[19]
Spinosyns SpinosadLepidoptera, Diptera (flies), Thysanoptera (thrips)Provides effective control of many caterpillar, fly, and thrips species.[21][23] Less effective against sucking pests and mites.[21]

Experimental Protocols for Efficacy Evaluation

To ensure reproducible and comparable data, standardized protocols are essential. Below are two key methodologies for evaluating the efficacy of acaricides and insecticides.

Larval Packet Test (LPT) for Acaricide Efficacy

The LPT is a standard method for determining the susceptibility of tick larvae to acaricides.

Objective: To determine the dose-response of a tick larval population to a test acaricide and calculate the lethal concentration (LC) values.

Materials:

  • Test acaricide (e.g., Amitraz)

  • Solvent (e.g., a 2:1 mixture of trichloroethylene and olive oil)

  • Whatman No. 1 filter paper (or nylon fabric for amitraz)

  • Micropipettes

  • Incubator (27-28°C, 85-90% relative humidity)

  • 14-21 day old tick larvae (e.g., Rhipicephalus microplus)

  • Stereomicroscope

Procedure:

  • Preparation of Acaricide Dilutions: Prepare a stock solution of the test acaricide. Perform serial dilutions to obtain a range of concentrations that are expected to produce mortality from 0% to 100%. A negative control using only the solvent should also be prepared.[26][27]

  • Impregnation of Filter Paper: Cut filter paper into 7.5 x 8.5 cm packets.[27] Using a micropipette, apply a known volume (e.g., 0.67 mL) of each acaricide dilution evenly onto a filter paper packet.[27][28] Prepare triplicate packets for each concentration.

  • Drying: Allow the solvent to evaporate completely from the filter papers in a fume hood for at least 2 hours.[27]

  • Introduction of Larvae: Carefully place approximately 100 tick larvae into each packet and seal the open end with a paperclip.

  • Incubation: Place the sealed packets in an incubator at 27-28°C and 85-90% relative humidity for 24 hours.[27]

  • Mortality Assessment: After 24 hours, open each packet and count the number of live and dead larvae under a stereomicroscope. Larvae that are immobile or only show slight leg movement are considered dead.[27][28]

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Use probit analysis to determine the LC50 and LC95 values and their confidence intervals.

dot

Larval_Packet_Test_Workflow Workflow for Larval Packet Test (LPT) A Prepare Serial Dilutions of Acaricide B Impregnate Filter Paper Packets A->B C Evaporate Solvent (Drying) B->C D Introduce ~100 Tick Larvae C->D E Seal Packets and Incubate (24h) D->E F Count Live and Dead Larvae E->F G Data Analysis (Probit, LC50) F->G

Caption: A streamlined workflow for the Larval Packet Test.

Field Trial for Insecticide Efficacy on Crops

Field trials are crucial for evaluating the performance of an insecticide under real-world conditions.[29]

Objective: To assess the efficacy of a test insecticide in controlling a target pest population on a specific crop and to evaluate any potential phytotoxicity.

Materials:

  • Test insecticide formulation

  • Reference (standard) insecticide

  • Application equipment (e.g., backpack sprayer) calibrated for the trial

  • Plot markers

  • Data collection tools (e.g., notebooks, electronic devices)

Procedure:

  • Site Selection and Trial Design: Choose a site with a known history of the target pest infestation. The experimental design should be a randomized complete block design with at least four replicates for each treatment.[30] Treatments should include the test product at one or more rates, a standard reference product, and an untreated control.[30]

  • Plot Establishment: Mark out individual plots of a suitable size (e.g., 5m x 5m) with buffer zones between plots to prevent spray drift.

  • Pre-application Assessment: Before applying the treatments, conduct a baseline assessment of the pest population in each plot. This can be done by counting the number of pests on a set number of plants or leaves per plot.

  • Treatment Application: Apply the treatments according to the protocol, ensuring uniform coverage. Record the date, time, weather conditions, and application parameters.

  • Post-application Assessments: Conduct pest population assessments at set intervals after application (e.g., 3, 7, and 14 days). Use the same assessment method as the pre-application count.

  • Crop Tolerance (Phytotoxicity) Assessment: At each post-application assessment, visually inspect the crop for any signs of damage, such as leaf burn, stunting, or discoloration, and rate it on a standardized scale.[31]

  • Data Analysis: Analyze the pest count data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.[32] Calculate the percentage of pest control for each treatment relative to the untreated control.

Conclusion and Future Outlook

While pesticides derived from this compound, such as amitraz, still hold a place in targeted applications, the field of pest management has largely shifted towards alternatives with more favorable toxicological and environmental profiles. The development of novel chemical classes like semicarbazones, oxadiazines, phenylpyrazoles, and spinosyns has provided researchers and pest management professionals with a diverse toolkit. The unique modes of action of these newer compounds are crucial for managing insecticide resistance, a persistent challenge in agriculture and public health.[33][34] Future research will likely focus on the discovery of even more selective and sustainable pest control solutions, including biological pesticides and novel modes of action, to ensure food security and protect environmental health.

References

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Chloro-2-methylaniline is a pivotal intermediate in the manufacturing of pharmaceuticals, pesticides, and azo dyes.[1][2][3] However, its synthesis is often hampered by challenges such as high costs, environmental concerns, and the formation of unwanted isomers.[1][2] Consequently, rigorous analytical validation is not merely a procedural step but a cornerstone of quality control, ensuring the final product's identity, purity, and suitability for downstream applications.

This guide provides a comparative overview of common synthesis methodologies for this compound and details a multi-technique spectral analysis workflow for its unambiguous validation. We will delve into the practical application and interpretation of Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). By integrating detailed protocols with an analysis of the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Synthesis Methodologies: A Comparative Overview

The selection of a synthetic route is a critical decision, balancing factors like yield, purity, cost, and environmental impact. Two prevalent methods for synthesizing this compound are direct chlorination and the protective-group strategy.

Method A: Direct Chlorination of o-Toluidine

This approach involves the direct electrophilic chlorination of 2-methylaniline (o-toluidine). While seemingly straightforward, it presents a significant regioselectivity challenge. The amino (-NH₂) and methyl (-CH₃) groups are both ortho-, para-directing, leading to a mixture of chlorinated isomers, including the desired 4-chloro product and the undesired 6-chloro isomer.

Experimental Protocol (Illustrative):

  • Dissolve 2-methylaniline (1.07 g, 10 mmol) in 20 mL of 36% hydrochloric acid.[1]

  • Add a chlorinating catalyst system, such as CuCl₂ (2.68 g, 20 mmol).[1]

  • Raise the temperature to 60°C and introduce a controlled stream of oxygen and hydrogen chloride gas.[1]

  • Monitor the reaction for 6 hours until the starting material is consumed (verified by TLC).[1]

  • Upon completion, cool the mixture, neutralize with a saturated sodium carbonate solution to a pH of 7, and extract the product with ethyl acetate.[1]

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and purify via recrystallization or column chromatography to isolate the this compound isomer.[1][4]

Method B: N-Acetyl Protection-Deprotection Route

This classic method enhances regioselectivity by temporarily protecting the highly activating amino group as an acetamide. The bulky acetyl group sterically hinders the ortho positions (relative to the amino group), favoring chlorination at the para position.

Experimental Protocol (Illustrative):

  • Protection: React o-toluidine with acetic anhydride to form N-(2-methylphenyl)acetamide.

  • Chlorination: Chlorinate the N-acetylated intermediate. The N-acetyl group directs the incoming chlorine electrophile to the para position, yielding N-(4-chloro-2-methylphenyl)acetamide.[2]

  • Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to yield the final this compound product.[2]

  • Workup: Neutralize the reaction mixture and extract the product. Purify using distillation or recrystallization.

Workflow Comparison

The choice between these methods depends on the specific requirements of the synthesis. Direct chlorination is faster but necessitates a more rigorous purification process to isolate the desired isomer. The protection-deprotection route is more laborious but offers superior control over regioselectivity, often resulting in a purer product with higher yields of the target isomer.

Synthesis_Comparison cluster_A Method A: Direct Chlorination cluster_B Method B: Protection-Deprotection A_start o-Toluidine A_react Direct Chlorination (e.g., CuCl₂/HCl/O₂) A_start->A_react A_products Mixture of Isomers (4-Chloro & 6-Chloro) A_react->A_products A_purify Purification (Chromatography/ Recrystallization) A_products->A_purify A_end This compound A_purify->A_end B_start o-Toluidine B_protect N-Acetylation B_start->B_protect B_inter N-(2-methylphenyl)acetamide B_protect->B_inter B_react Chlorination B_inter->B_react B_inter2 N-(4-chloro-2-methylphenyl)acetamide B_react->B_inter2 B_deprotect Hydrolysis (Deprotection) B_inter2->B_deprotect B_end This compound B_deprotect->B_end

Caption: Comparative workflows of two primary synthesis routes for this compound.

Spectral Validation: A Multi-Technique Approach

Unambiguous confirmation of the synthesized product requires a synergistic approach, utilizing multiple spectral techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality: FT-IR spectroscopy is the first line of analysis, used to confirm the presence of key functional groups. For this compound, we expect to see characteristic vibrations for the N-H bonds of the primary amine, C-N bond, aromatic C=C bonds, the C-Cl bond, and C-H bonds of the methyl group and aromatic ring.

  • Experimental Protocol:

    • Ensure the sample is completely dry to avoid a broad O-H signal from water, which can obscure the N-H region.

    • Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis as a thin film from a melt or in a suitable solvent (e.g., CCl₄).

    • Acquire a background spectrum of the pure KBr pellet or solvent.

    • Acquire the sample spectrum in the range of 4000–400 cm⁻¹.

    • Compare the experimental spectrum with reference spectra for this compound.[5][6]

  • Data Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration ModeSignificance
N-H (Amine)3400-3500 (doublet)Asymmetric & Symmetric StretchConfirms the presence of the primary amine (-NH₂) group.
Aromatic C-H3000-3100StretchIndicates the aromatic ring structure.
Aliphatic C-H (CH₃)2850-2960StretchConfirms the presence of the methyl group.
Aromatic C=C1600-1620, 1475-1500StretchCorroborates the benzene ring backbone.
N-H (Amine)1590-1650Scissoring (Bend)Further confirmation of the -NH₂ group.
C-N1250-1350StretchConfirms the bond between the ring and the amine.
C-Cl700-850StretchConfirms the presence of the chloro-substituent.[7]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the precise connectivity and substitution pattern of the aromatic ring.

  • ¹H NMR Spectroscopy

    • Causality: ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to each other. For this compound, we expect distinct signals for the amine protons, the three aromatic protons, and the methyl protons. The splitting patterns (multiplicity) are crucial for confirming the 1,2,4-trisubstitution pattern.

    • Experimental Protocol:

      • Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

      • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

      • Acquire the spectrum on a 400 MHz or higher spectrometer.

      • Integrate the signals to determine the relative number of protons for each peak.

  • ¹³C NMR Spectroscopy

    • Causality: ¹³C NMR identifies the number of non-equivalent carbon atoms in the molecule. For this compound, we expect seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are sensitive to the electronic effects of the substituents (-NH₂, -CH₃, -Cl).

    • Experimental Protocol:

      • Use the same sample prepared for ¹H NMR. A higher concentration may be needed for better signal-to-noise.

      • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon.

  • Expected NMR Data (in CDCl₃):

Technique Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
¹H NMR -NH₂ (Amine Protons)~3.6 (broad)Singlet (br s)2H
Aromatic H (at C6)~7.0Doublet (d)1H
Aromatic H (at C5)~6.9Doublet of Doublets (dd)1H
Aromatic H (at C3)~6.6Doublet (d)1H
-CH₃ (Methyl Protons)~2.1Singlet (s)3H
¹³C NMR C-NH₂ (C2)~143Singlet-
C-Cl (C4)~129Singlet-
C-CH₃ (C1)~127Singlet-
Aromatic CH (C6)~127Singlet-
Aromatic CH (C5)~118Singlet-
Aromatic CH (C3)~115Singlet-
-CH₃~17Singlet-

(Note: Exact chemical shifts can vary slightly based on solvent and concentration.)

C. Mass Spectrometry (MS)
  • Causality: Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electron Ionization (EI) is commonly used, which also generates a characteristic fragmentation pattern. The isotopic pattern for chlorine is a key diagnostic feature.

  • Experimental Protocol:

    • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC-MS interface.

    • Ionize the sample using Electron Ionization (EI) at 70 eV.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-200).

  • Data Interpretation:

    • Molecular Ion Peak ([M]⁺): The primary goal is to identify the molecular ion peak. For this compound (C₇H₈ClN), the expected monoisotopic mass is approximately 141.04 Da.[8]

    • Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion will appear as two peaks: an [M]⁺ peak at m/z 141 and an [M+2]⁺ peak at m/z 143, with a relative intensity ratio of approximately 3:1.[8] This pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.

    • Fragmentation: Common fragments can further support the structure, such as the loss of a chlorine atom or a methyl group.

Integrated Validation Workflow

No single technique is sufficient for complete validation. The power of this process lies in the logical integration of all spectral data, where each result corroborates the others.

Validation_Workflow start Synthesized Product ftir FT-IR Analysis start->ftir ftir_check Functional Groups Confirmed? (-NH₂, -CH₃, C-Cl, Aromatic) ftir->ftir_check nmr NMR Analysis (¹H & ¹³C) nmr_check Substitution Pattern & Connectivity Confirmed? nmr->nmr_check ms Mass Spectrometry ms_check Correct Molecular Weight & Cl Isotope Pattern? ms->ms_check ftir_check->nmr Yes fail Structure Not Validated (Re-purify or Re-synthesize) ftir_check->fail No nmr_check->ms Yes nmr_check->fail No ms_check->fail No pass Structure Validated: Pure this compound ms_check->pass Yes

Caption: Logical workflow for the integrated spectral validation of this compound.

Conclusion

The successful synthesis of this compound is contingent not only on the chosen chemical pathway but also on a robust and orthogonal analytical validation strategy. While synthesis routes like direct chlorination offer speed, they demand meticulous purification and subsequent spectral confirmation to ensure isomeric purity. The integrated use of FT-IR, NMR, and Mass Spectrometry provides a self-validating system that confirms functional groups, establishes the precise chemical structure, and verifies the molecular weight. This comprehensive approach is indispensable for ensuring the quality, safety, and efficacy of the final product in its intended high-stakes applications.

References

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 4-Chloro-2-methylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunogenicity assessment and drug development, the specificity of an antibody is paramount. This is particularly true when dealing with small molecules like 4-Chloro-2-methylaniline (4-C-2-MA), a compound of toxicological significance, and its derivatives.[1][2][3] An antibody developed against a specific hapten, such as 4-C-2-MA, must be rigorously evaluated for its potential to cross-react with structurally similar molecules. Such cross-reactivity can lead to inaccurate quantification in immunoassays and potentially misleading safety assessments.[4][5][6]

This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies raised against 4-C-2-MA derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key immunoassays, and present a strategy for data interpretation, all grounded in the principles of scientific integrity and expertise.

The Imperative of Specificity: Understanding this compound

This compound is an aromatic amine used in the synthesis of certain dyes and pesticides.[2][7] Its classification as a probable human carcinogen underscores the need for sensitive and specific detection methods in biological and environmental samples.[2][8] When developing antibodies for such detection, the primary challenge lies in the molecule's small size, making it a hapten. To elicit an immune response, it must be conjugated to a larger carrier protein.[] This process, however, introduces the risk of generating antibodies that recognize not only the target hapten but also structurally related derivatives.

Designing a Robust Cross-Reactivity Study: A Multi-Faceted Approach

A thorough investigation of antibody cross-reactivity requires a well-designed panel of test compounds. This panel should include the target analyte (4-C-2-MA) and a selection of its derivatives that represent potential cross-reactants. The choice of these derivatives should be guided by their structural similarity to the parent compound, focusing on variations in the position and nature of substituents on the aniline ring.

Key Considerations for Your Test Panel:

  • Positional Isomers: Include isomers where the chloro and methyl groups are in different positions (e.g., 2-Chloro-4-methylaniline, 3-Chloro-2-methylaniline).

  • Analogs with Different Halogens: Substitute the chloro group with other halogens (e.g., 4-Bromo-2-methylaniline, 4-Fluoro-2-methylaniline) to assess the impact of halogen identity on binding.

  • Analogs with Varying Alkyl Groups: Replace the methyl group with other small alkyl groups (e.g., 4-Chloro-2-ethylaniline) to probe the influence of steric bulk.

  • Parent and Related Compounds: Include aniline and o-toluidine as negative controls to establish baseline non-specific binding.

The following diagram illustrates a logical workflow for a comprehensive cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_Preparation Phase 1: Preparation cluster_Screening Phase 2: Initial Screening cluster_Quantification Phase 3: Quantitative Analysis cluster_Kinetics Phase 4: In-depth Characterization cluster_Validation Phase 5: Application-Specific Validation A Synthesize and Characterize 4-C-2-MA-Carrier Conjugate (Immunogen) B Produce and Purify Anti-4-C-2-MA Antibodies A->B D Competitive ELISA: Screen for Cross-Reactivity B->D C Select and Procure Panel of 4-C-2-MA Derivatives C->D E Determine IC50 Values for Each Derivative D->E F Calculate Cross-Reactivity Percentages E->F G Surface Plasmon Resonance (SPR): Determine Binding Kinetics (ka, kd, KD) F->G H Western Blot Analysis: Assess Specificity in Complex Mixtures F->H Cross_Reactivity_Concept cluster_Specific Specific Binding cluster_CrossReactive Cross-Reactivity cluster_NonBinding No Binding A Antibody B Target Antigen (4-C-2-MA) A->B High Affinity C Antibody D Structurally Similar Derivative C->D Lower Affinity E Antibody F Unrelated Molecule E->F No Affinity

References

A Comparative Analysis of the Carcinogenic Properties of Chloroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the carcinogenic properties of the three primary isomers of chloroaniline: 2-chloroaniline (ortho-), 3-chloroaniline (meta-), and 4-chloroaniline (para-). Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from key toxicological studies to elucidate the structural nuances that dictate the carcinogenic potential of these widely used industrial chemicals.

Executive Summary: Isomer-Specific Carcinogenicity

The carcinogenic potential of chloroanilines is not uniform across its isomers. A substantial body of evidence points to 4-chloroaniline (p-chloroaniline) as the most potent carcinogen of the three, with sufficient evidence in animal studies to warrant a "possibly carcinogenic to humans (Group 2B)" classification by the International Agency for Research on Cancer (IARC).[1][2] In contrast, 2-chloroaniline and 3-chloroaniline exhibit weaker or inconsistent genotoxic and carcinogenic effects.[3] The primary mechanism of carcinogenicity is linked to metabolic activation, leading to hematotoxicity and the formation of DNA adducts.

The comparative analysis of toxicity studies reveals a clear order of potency for inducing methemoglobin formation, a key indicator of hematotoxicity, in rats and mice: 4-chloroaniline > 3-chloroaniline > 2-chloroaniline.[3][4] This trend in hematotoxicity correlates with the observed carcinogenic potential.

Mechanistic Insights: The Role of Metabolic Activation

The carcinogenicity of chloroanilines is intrinsically linked to their metabolic fate within the body. These compounds are pro-carcinogens, meaning they require enzymatic conversion to become reactive electrophiles that can damage DNA.[5][6][7] The primary pathway involves N-oxidation by cytochrome P-450 enzymes in the liver to form N-hydroxychloroaniline.[8][9] This intermediate is then further metabolized, potentially leading to the formation of reactive species that can bind to macromolecules like DNA, causing mutations that can initiate cancer.

While all isomers undergo metabolic activation, the efficiency and byproducts of these pathways likely differ, contributing to their varied carcinogenic profiles. For instance, the formation of reactive oxygen species during the futile cycling of N-oxidized metabolites can induce oxidative stress, another contributing factor to carcinogenesis.

G cluster_0 Metabolic Activation Pathway of Chloroanilines CA Chloroaniline Isomer (Pro-carcinogen) N_OH_CA N-hydroxychloroaniline (Proximate Carcinogen) CA->N_OH_CA Cytochrome P-450 (N-oxidation) Reactive_Species Reactive Electrophilic Species N_OH_CA->Reactive_Species Further Metabolism DNA_Adducts DNA Adducts Reactive_Species->DNA_Adducts Covalent Binding Mutation Somatic Mutations DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Generalized metabolic activation pathway for chloroaniline isomers.

Comparative Carcinogenicity: Evidence from Preclinical Studies

The differential carcinogenicity of chloroaniline isomers is most evident in long-term animal bioassays. The National Toxicology Program (NTP) has conducted extensive studies providing a basis for direct comparison.

4-Chloroaniline (p-Chloroaniline)

Animal studies have demonstrated clear evidence of the carcinogenicity of 4-chloroaniline.[10] In studies where it was administered to rats and mice via gavage, 4-chloroaniline was found to be carcinogenic in male rats and male mice.[10]

  • In male F344/N rats: A significant increase in the incidence of sarcomas of the spleen was observed.[10] There was also a slight increase in pheochromocytomas of the adrenal gland in both male and female rats.[10]

  • In male B6C3F1 mice: Increased incidences of hepatocellular adenomas or carcinomas and hemangiosarcomas of the liver or spleen were noted.[1][10]

These findings have led to the classification of 4-chloroaniline as "possibly carcinogenic to humans (Group 2B)" by the IARC.[2]

2-Chloroaniline (o-Chloroaniline) and 3-Chloroaniline (m-Chloroaniline)

In contrast to the para-isomer, the evidence for the carcinogenicity of 2-chloroaniline and 3-chloroaniline is less clear. While both isomers induce hematotoxicity, their genotoxic effects are inconsistent.[3] NTP comparative studies concluded that while all three isomers are hematotoxic, 4-chloroaniline induces the most severe effects.[3] Genotoxicity assays for 2- and 3-chloroaniline have yielded mixed results, suggesting weak or no genotoxic effects.[3]

Quantitative Comparison of Carcinogenic and Toxicological Data

The following table summarizes key data from comparative studies of the chloroaniline isomers.

Parameter2-Chloroaniline (ortho-)3-Chloroaniline (meta-)4-Chloroaniline (para-)
IARC Carcinogenicity Classification Not classifiableNot classifiableGroup 2B: Possibly carcinogenic to humans[2]
Primary Target Organs in Animal Studies Hematopoietic system[3]Hematopoietic system[3]Spleen, Liver, Adrenal Gland[1][10]
Genotoxicity (Ames Test) Mixed/Inconsistent results[3]Mixed/Inconsistent results[3]Mutagenic in multiple assays[3]
Relative Hematotoxicity Weakest[3][4]Intermediate[3][4]Most Potent[3][4]

Standardized Experimental Protocols

The assessment of carcinogenic potential relies on a battery of standardized in vitro and in vivo assays. Below are outlines of the key experimental workflows used in the evaluation of chloroaniline isomers.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis.

Protocol Outline:

  • Preparation: Prepare bacterial cultures, the test chemical solution, and S9 metabolic activation mix (derived from rat liver enzymes).

  • Exposure: In separate tubes, combine the bacterial culture, the test chemical at various concentrations, and either the S9 mix (for metabolic activation) or a buffer (without activation).

  • Plating: Pour the contents of each tube onto a minimal glucose agar plate that lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

G cluster_1 Ames Test Workflow start Prepare Bacterial Cultures, Test Compound, and S9 Mix mix Combine Bacteria, Test Compound, and S9 Mix (or Buffer) start->mix plate Plate on Histidine-Deficient Agar mix->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase count->analyze

Caption: A simplified workflow of the Ames test for mutagenicity.

Rodent Carcinogenicity Bioassay

Long-term animal studies are the gold standard for assessing the carcinogenic potential of a chemical. These studies involve chronic exposure of rodents to the test substance.

Protocol Outline:

  • Animal Selection: Select a suitable rodent model (e.g., F344/N rats, B6C3F1 mice) and randomize them into control and treatment groups.

  • Dose Administration: Administer the test chemical (e.g., via gavage or in the diet) at multiple dose levels for a significant portion of the animal's lifespan (typically 2 years).

  • Monitoring: Regularly monitor the animals for clinical signs of toxicity, body weight changes, and tumor development.

  • Necropsy: At the end of the study, perform a complete necropsy on all animals.

  • Histopathology: Collect all major organs and any observed lesions for histopathological examination by a qualified pathologist.

  • Statistical Analysis: Statistically analyze the tumor incidence data to determine if there is a significant increase in tumors in the treated groups compared to the control group.

G cluster_2 Rodent Carcinogenicity Bioassay Workflow select Animal Selection and Grouping dose Chronic Dose Administration (e.g., 2 years) select->dose monitor In-life Monitoring dose->monitor necropsy Terminal Necropsy monitor->necropsy End of Study histo Histopathological Examination necropsy->histo stats Statistical Analysis of Tumor Incidence histo->stats

Caption: Key stages of a long-term rodent carcinogenicity study.

Conclusion and Future Directions

The available evidence clearly indicates that the position of the chlorine atom on the aniline ring significantly influences the carcinogenic properties of chloroaniline isomers. 4-chloroaniline is a demonstrated animal carcinogen with a plausible mechanism involving metabolic activation and genotoxicity. 2-chloroaniline and 3-chloroaniline, while possessing hematotoxic properties, have a much weaker carcinogenic and genotoxic profile.

For professionals in drug development and chemical safety assessment, this comparative analysis underscores the importance of considering isomeric differences in toxicity. Future research should focus on elucidating the specific metabolic pathways and the nature of the DNA adducts formed by each isomer to provide a more quantitative risk assessment.

References

Safety Operating Guide

A Professional's Guide to the Safe Disposal of 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. The proper handling and disposal of hazardous chemicals are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. 4-Chloro-2-methylaniline, also known as 4-Chloro-o-toluidine, is a compound that demands the utmost respect due to its significant toxicological profile. This guide provides a detailed, step-by-step framework for its proper disposal, grounded in established safety protocols and an understanding of its chemical nature.

The core principle for managing this compound waste is that it must be treated as a regulated hazardous waste from the moment it is generated.[1][2] This responsibility, often termed "cradle-to-grave," means the generator is accountable for the waste until its final, safe destruction.[2]

Section 1: Hazard Profile and Regulatory Framework

Understanding the "why" behind stringent disposal protocols begins with the inherent risks of the substance. This compound is not merely a mild irritant; it is a multi-faceted hazard. It is classified as a probable human carcinogen, with evidence showing it causes cancer in animals.[1] The compound is acutely toxic if ingested, inhaled, or absorbed through the skin and is suspected of causing genetic defects.[3] Furthermore, it poses a significant threat to ecosystems, being very toxic to aquatic life with long-lasting effects.[3]

Given these risks, multiple national and international bodies regulate its handling and disposal.[1]

Hazard Type Classification & Key Risks
Carcinogenicity Probable human carcinogen (IARC); May cause cancer.[1][3]
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled (Hazard Class 6.1).[1][3]
Systemic Effects Can cause methemoglobinemia, interfering with the blood's ability to carry oxygen.[1]
Genetic Defects Suspected of causing genetic defects.[3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3]
Physical Hazard Combustible solid; fire produces poisonous gases like Hydrogen Chloride and Nitrogen Oxides.[1]
Regulatory Identifier Code/Number Authority/Reference
CAS Number 95-69-2Chemical Abstracts Service
UN Number UN 2239 (Solid)Department of Transportation (DOT)
EPA Hazardous Waste No. U049US Environmental Protection Agency (EPA)
DOT Hazard Class 6.1 (Toxic)Department of Transportation (DOT)
Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Before any handling or disposal-related activities commence, appropriate PPE must be worn. The ability of this compound to be absorbed through the skin makes engineering controls and PPE the critical first line of defense.[1]

Protection Area Specification Scientific Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer breakthrough times.Prevents dermal absorption, which is a primary route of toxic exposure.[4]
Eye/Face Protection Safety goggles with side shields. A face shield is required when handling larger quantities or when there is a splash risk.[1]Protects against irritation, burns, and absorption through mucous membranes.
Respiratory Protection NIOSH-approved respirator with P100 (or N95 for solids) cartridges.[5]Prevents inhalation of toxic dust or aerosols. Required when not using a certified chemical fume hood.
Body Protection Fully-buttoned lab coat, long pants, and closed-toe shoes. Chemical-resistant apron for larger quantities.Minimizes skin contact from accidental spills or contamination.
Section 3: Waste Characterization and Segregation

Proper disposal begins with proper segregation at the point of generation. Never mix this compound waste with other chemical or non-hazardous waste streams.[6] Doing so complicates the disposal process and can create dangerous chemical reactions.

All materials that come into contact with the chemical are now considered hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Contaminated consumables: Gloves, weighing papers, pipette tips, paper towels.

  • Contaminated labware: Glassware, stir bars, and vials that cannot be effectively decontaminated.

  • Spill cleanup materials: Absorbents used to manage spills.

WasteSegregation A This compound (Solid or Solution) SolidWaste Solid Hazardous Waste (EPA Waste Code: U049) Container: Labeled, sealed drum/pail A->SolidWaste B Contaminated Items (Gloves, Wipes, Pipettes) B->SolidWaste C Contaminated Solvents (e.g., from cleaning glassware) LiquidWaste Liquid Hazardous Waste (EPA Waste Code: U049) Container: Labeled, sealed, compatible solvent bottle C->LiquidWaste

Caption: Waste segregation workflow for this compound.

Section 4: Spill Management and Emergency Disposal Protocol

Even with the best practices, spills can occur. A swift, correct response is crucial to mitigate exposure and environmental contamination. The resulting cleanup materials must be disposed of as hazardous waste.[1]

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Secure: Immediately alert others and evacuate all non-essential personnel from the area. Secure the perimeter to prevent entry.[1]

  • Ventilate: If safe to do so, increase ventilation in the area (e.g., open fume hood sash).

  • Don PPE: Before re-entering, don the full PPE detailed in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully scoop the material into a designated hazardous waste container.[1]

    • For Liquids: Cover with an inert absorbent material like vermiculite, dry sand, or a commercial chemical sorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste: Sweep or scoop the absorbent material into a sealable, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent. All cleaning materials (sponges, wipes) must also be placed in the hazardous waste container.

  • Final Steps: Seal and label the waste container. Wash hands and any potentially exposed skin thoroughly. Report the incident to your institution's Environmental Health & Safety (EHS) department.

SpillResponse Start Spill Occurs Evacuate Evacuate & Secure Area Start->Evacuate Assess Assess Hazard (Size, Location) Evacuate->Assess PPE Don Full PPE Assess->PPE Small & Manageable EHS_Cleanup Contact EHS for Large Spill Cleanup Assess->EHS_Cleanup Large or Uncontrolled Cleanup Contain & Clean Spill (Absorb liquid / Cover solid) PPE->Cleanup Package Package all materials (absorbent, wipes, gloves) in sealed, labeled container Cleanup->Package Decontaminate Decontaminate Surface Package->Decontaminate Report Report to EHS Decontaminate->Report End Response Complete Report->End

Caption: Emergency spill response decision tree.

Section 5: Approved Disposal Methodologies for Bulk Waste

Disposing of bulk quantities of this compound or its concentrated waste is not a task for the laboratory. It must be handled by a licensed and certified hazardous waste disposal facility.[7] The primary and most effective method for destroying this class of chemical is high-temperature incineration.

  • High-Temperature Controlled Incineration: This is the industry-standard and EPA-recommended method for chlorinated organic wastes.[8] The process involves combustion at extremely high temperatures (typically 800°–1500° C) to ensure complete thermal decomposition.[9] The chemical rationale is to break down the aromatic ring and convert the compound into simpler, less harmful substances: primarily carbon dioxide (CO₂), water (H₂O), hydrogen chloride (HCl), and nitrogen oxides (NOx).[1][8] The resulting acidic gases (HCl and NOx) are then removed from the incinerator's exhaust stream by chemical "scrubbers" before being released into the atmosphere.[8][9]

  • Landfilling: Direct landfilling of untreated this compound is strictly prohibited. Its toxicity, carcinogenicity, and potential to leach into groundwater make it a significant environmental hazard.[3]

Section 6: Final Packaging, Labeling, and Transport

Before the waste leaves your facility, it must be prepared for transport in compliance with EPA and DOT regulations.[10]

  • Container Selection: Use only approved, compatible containers. For solids, this is typically a plastic pail or a lined metal drum. Ensure the container is in good condition with no leaks.[11]

  • Secure Closure: Seal the container tightly to prevent any leakage or release of vapors.

  • Accurate Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound, EPA Waste No. U049." The accumulation start date must also be visible.

  • Arrange for Pickup: Contact your institution's EHS department or a certified hazardous waste transporter to schedule a pickup. You must obtain an EPA identification number for your facility to dispose of hazardous waste.[7] A manifest will be required to track the waste from your site to the disposal facility, completing the "cradle-to-grave" documentation.[10]

By adhering to these rigorous procedures, you ensure that you are not only compliant with regulations but are also upholding your professional responsibility to maintain a safe laboratory and a healthy environment.

References

Navigating the Risks: A Researcher's Guide to Handling 4-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Safety and Handling

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation often involves navigating the inherent risks of working with potent chemical compounds. 4-Chloro-2-methylaniline, a key intermediate in various synthetic pathways, is one such compound that demands our utmost respect and meticulous handling.[1][2] This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols, ensuring a self-validating system of protection for you and your team.

Understanding the Hazard: More Than Just a Label

This compound is not just another reagent on the shelf. It is classified as a probable human carcinogen, with evidence suggesting a link to bladder cancer.[3] It is acutely toxic if swallowed, inhaled, or in contact with skin.[4][5] A significant and insidious hazard is its ability to be absorbed through the skin, potentially leading to systemic toxicity without obvious immediate warning signs.[3] Furthermore, it can cause methemoglobinemia, a serious condition where the blood's ability to carry oxygen is compromised, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin and lips).[3]

Given these significant health risks, a comprehensive personal protective equipment (PPE) plan is not just a recommendation; it is an absolute necessity. There may be no safe level of exposure to a carcinogen, so all contact should be reduced to the lowest possible level.[3]

Your Armor: A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. This is not a one-size-fits-all scenario; the level of protection must be commensurate with the scale and nature of the work being performed.

Core PPE Requirements: A Tabular Overview
Task/Scenario Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing and preparing solutions in a fume hood Nitrile or neoprene gloves (double-gloving recommended)Lab coat (fully buttoned)Safety glasses with side shieldsNot generally required if work is performed in a certified chemical fume hood
Performing reactions and workups Nitrile or neoprene gloves (double-gloving recommended)Chemical-resistant lab coat or apron over a lab coatChemical splash gogglesNot generally required if work is performed in a certified chemical fume hood
Handling outside of a fume hood (e.g., transport) Nitrile or neoprene glovesLab coatSafety glasses with side shieldsConsider an N95 respirator if there is a risk of aerosol generation
Large-scale operations or potential for splashing Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apronFace shield over chemical splash gogglesHalf-mask or full-face respirator with appropriate cartridges for organic vapors and particulates
Spill cleanup Heavy-duty chemical-resistant glovesChemical-resistant suit and bootsFace shield over chemical splash gogglesFull-face respirator with appropriate cartridges

Note: Always consult the specific Safety Data Sheet (SDS) for the this compound you are using, as recommendations may vary slightly between suppliers.

The "Why" Behind the "What": A Deeper Look at PPE Choices
  • Gloves: The recommendation for nitrile or neoprene gloves stems from their resistance to a broad range of chemicals, including aromatic amines. Double-gloving provides an extra layer of protection against tears and permeation. It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A fully buttoned lab coat is the minimum requirement to protect your street clothes and skin from minor splashes. For tasks with a higher risk of contamination, a chemical-resistant apron or suit is essential to prevent the chemical from soaking through to your skin.[3]

  • Eye and Face Protection: Safety glasses with side shields protect against accidental splashes to the eyes.[3] However, when there is a greater risk of splashing, chemical splash goggles that form a seal around the eyes are necessary. A face shield provides an additional barrier to protect the entire face.[3]

  • Respiratory Protection: A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[3] Respirators are a secondary line of defense and should be used when engineering controls are not sufficient or during emergency situations. The choice of respirator and cartridge depends on the potential concentration of airborne contaminants. All respirator use must be in accordance with a written respiratory protection program that includes training, fit-testing, and medical surveillance, as required by OSHA (29 CFR 1910.134).[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A robust safety plan is built on clear, repeatable procedures. The following protocols are designed to be a self-validating system, minimizing the potential for error and exposure.

Donning and Doffing PPE: A Critical Sequence

Incorrectly putting on or taking off PPE can lead to contamination. Follow this sequence diligently:

Donning (Putting On):

  • Lab Coat/Suit: Put on your lab coat or chemical-resistant suit, ensuring it is fully fastened.

  • Respirator (if required): Perform a user seal check to ensure it is properly seated on your face.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off):

  • Gloves (Outer Pair): Remove the outer pair of gloves, turning them inside out as you do so to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Suit: Remove your lab coat or suit by rolling it away from your body to avoid contaminating your inner clothing.

  • Eye and Face Protection: Remove your face shield or goggles from the back to the front.

  • Respirator (if required): Remove your respirator.

  • Gloves (Inner Pair): Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Experimental Workflow: A Safety-First Approach

This diagram illustrates the key decision points and safety measures to be integrated into your experimental workflow when handling this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_cleanup Cleanup & Disposal start Start: Review SDS and Protocol ppe_check Don Appropriate PPE start->ppe_check Critical Step fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood weighing Weigh Solid or Measure Liquid fume_hood->weighing dissolution Prepare Solution weighing->dissolution reaction_setup Set up Reaction Apparatus dissolution->reaction_setup addition Add this compound reaction_setup->addition monitoring Monitor Reaction Progress addition->monitoring quenching Quench Reaction monitoring->quenching extraction Perform Extraction quenching->extraction purification Purify Product (e.g., Chromatography) extraction->purification decontamination Decontaminate Glassware and Surfaces purification->decontamination waste_segregation Segregate Waste decontamination->waste_segregation end End: Doff PPE and Wash Hands waste_segregation->end

Caption: A flowchart illustrating the key stages of a typical experimental workflow involving this compound, emphasizing integrated safety measures.

Emergency Procedures: Preparedness is Paramount

Even with the best precautions, accidents can happen. A swift and correct response is critical to mitigating the consequences.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, if it can be done safely.

  • PPE: Don the appropriate PPE for spill cleanup, including a respirator.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.[3] For solid spills, carefully scoop the material into a designated waste container, avoiding the creation of dust.[3]

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a soap and water solution), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and all contaminated materials is a critical final step in the safe handling process. This substance is very toxic to aquatic life with long-lasting effects and must not be disposed of with household garbage or allowed to enter sewer systems.[5]

Waste Segregation and Labeling
  • Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.[6]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Workflow

This diagram outlines the systematic process for the safe disposal of waste generated from working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.